Chloromethyldimethylethoxysilane
Description
The exact mass of the compound Chloromethyldimethylethoxysilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107485. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Chloromethyldimethylethoxysilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloromethyldimethylethoxysilane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
chloromethyl-ethoxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClOSi/c1-4-7-8(2,3)5-6/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMQAYXTTRYCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065515 | |
| Record name | Silane, (chloromethyl)ethoxydimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065515 | |
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Molecular Weight |
152.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13508-53-7 | |
| Record name | (Chloromethyl)ethoxydimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13508-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, (chloromethyl)ethoxydimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013508537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Chloromethyl)ethoxydimethylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107485 | |
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| Record name | Silane, (chloromethyl)ethoxydimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, (chloromethyl)ethoxydimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (chloromethyl)ethoxydimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (CHLOROMETHYL)ETHOXYDIMETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6PC7E2SFV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Chloromethyldimethylethoxysilane (CMDMES)
Topic: Chloromethyldimethylethoxysilane (CMDMES) Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals
Bifunctional Linker Strategy for Surface Functionalization and Prodrug Synthesis[1][2]
Executive Summary
Chloromethyldimethylethoxysilane (CMDMES), CAS 13508-53-7, represents a specialized class of organosilanes utilized primarily as a bifunctional linker in materials science and pharmaceutical chemistry. Unlike the ubiquitous aminopropyltriethoxysilane (APTES), CMDMES offers an electrophilic handle (chloromethyl) coupled with a hydrolyzable anchor (ethoxy). This distinct architecture allows for the covalent tethering of nucleophilic biomolecules (proteins, peptides, small molecule drugs) to inorganic substrates (silica, glass, metal oxides) via a stable C-Si bond, avoiding the lability often associated with ester or amide linkages.
This guide details the physicochemical properties, mechanistic reactivity, and validated protocols for utilizing CMDMES in high-precision research and drug delivery applications.
Physicochemical Profile
| Property | Value | Notes |
| IUPAC Name | (Chloromethyl)(ethoxy)dimethylsilane | |
| CAS Number | 13508-53-7 | |
| Molecular Formula | ||
| Molecular Weight | 152.69 g/mol | |
| Appearance | Colorless to pale yellow liquid | Moisture sensitive |
| Boiling Point | 132–133 °C | @ 760 mmHg |
| Density | 0.953 g/mL | @ 25 °C |
| Refractive Index | ||
| Flash Point | ~26 °C (79 °F) | Highly Flammable (Class 3) |
| Solubility | Soluble in toluene, hexane, DCM | Reacts with water/alcohols |
Mechanistic Chemistry
CMDMES possesses two distinct reactive centers that operate orthogonally under controlled conditions. Understanding the kinetics of these centers is critical for designing successful conjugation workflows.
The Silane Anchor (Hydrolysis & Condensation)
The ethoxydimethylsilyl group is the anchoring moiety. Upon exposure to moisture (catalyzed by acid or base), the ethoxy group hydrolyzes to form a silanol (
-
Kinetics: The ethoxy group hydrolyzes slower than a methoxy group but produces ethanol, which is less toxic than methanol—a critical consideration for pharmaceutical applications.
-
Mono-functionality: Unlike triethoxysilanes (e.g., APTES), CMDMES has only one hydrolyzable group. This prevents 3D polymerization and ensures the formation of a self-assembled monolayer (SAM) rather than a disordered multilayer. This is vital for precise drug quantification on surfaces.
The Electrophilic Handle (Chloromethyl Group)
The chloromethyl group (
-
Reactivity: The carbon-chlorine bond is susceptible to Nucleophilic Substitution (
). -
Nucleophiles: It reacts efficiently with azides (
), amines, thiols, and carboxylates. -
Stability: The
bond is chemically inert to most physiological conditions, providing a robust tether compared to hydrolytically unstable ester linkages.
Reactivity Visualization
The following diagram maps the orthogonal reactivity pathways of CMDMES.
Figure 1: Orthogonal reaction pathways. Step 1 anchors the silane to the surface; Step 2 displaces the chloride with a bioactive molecule.
Applications in Drug Development
Surface-Mediated Drug Delivery
CMDMES is used to functionalize mesoporous silica nanoparticles (MSNs). The chloromethyl group allows for the post-grafting attachment of drugs containing amine or thiol groups.
-
Advantage: The mono-ethoxy nature ensures a single-point attachment, preventing pore blockage in MSNs which can occur with polymeric silanes.
"Click" Chemistry Linkers
The chloromethyl group can be easily converted to an azidomethyl group (
Prodrug Synthesis
In organic synthesis, the silyl group can act as a lipophilic protecting group that also modifies the biodistribution of the parent drug. The chloromethyl moiety allows for further derivatization to tune solubility.
Experimental Protocols
Protocol A: Anhydrous Surface Silanization (Grafting)
Context: Grafting CMDMES onto silica nanoparticles or glass slides.
Materials:
-
CMDMES (kept under inert gas)[1]
-
Anhydrous Toluene (solvent)
-
Substrate (e.g., activated silica nanoparticles)
-
Triethylamine (catalyst/base)
Workflow:
-
Activation: Clean substrate (e.g., Piranha solution for glass) to maximize surface silanol (
) density. Dry thoroughly at 120°C. -
Solution Prep: Prepare a 2% (v/v) solution of CMDMES in anhydrous toluene under nitrogen atmosphere.
-
Reaction: Immerse substrate in the solution. Add 1% triethylamine to catalyze the reaction.
-
Incubation: Reflux at 80°C for 12–24 hours. The elevated temperature drives the condensation of the sterically hindered dimethyl-ethoxy center.
-
Washing: Rinse sequentially with toluene, ethanol, and DCM to remove physisorbed silanes.
-
Curing: Bake at 110°C for 1 hour to crosslink and stabilize the siloxane bonds.
Protocol B: Nucleophilic Substitution (Post-Grafting Functionalization)
Context: Converting the surface-bound chloromethyl group to an amino-drug conjugate.
Materials:
-
CMDMES-modified substrate (from Protocol A)
-
Nucleophilic Drug (containing primary/secondary amine or thiol)
-
Potassium Carbonate (
) or DIPEA -
Acetonitrile or DMF (polar aprotic solvent)
Workflow:
-
Solvation: Suspend the CMDMES-modified particles in DMF.
-
Addition: Add the nucleophilic drug (1.5 molar excess relative to estimated surface chloride).
-
Base: Add
(2 equivalents) to scavenge HCl generated during substitution. -
Reaction: Heat to 60–80°C for 24 hours. Note: The chloride on the alpha-carbon is less reactive than an alkyl halide; heat and polar aprotic solvents are required to drive the
reaction. -
Purification: Centrifuge and wash extensively with DMF and water to remove unreacted drug.
Safety & Handling (MSDS Summary)
-
Hazard Identification:
-
Storage:
-
Store under inert atmosphere (Nitrogen/Argon).
-
Keep refrigerated (2–8°C) to prevent slow hydrolysis if seals are imperfect.
-
Incompatible: Strong oxidizers, water, alcohols, acids.
-
-
Spill Response: Absorb with inert material (vermiculite). Do not use water (releases ethanol and heat).[4]
References
-
Gelest, Inc. (2015).[2] Safety Data Sheet: Chloromethyldimethylethoxysilane (SIC2286.0). Retrieved from [5]
-
PubChem. (n.d.). Compound Summary: Chloromethyldimethylethoxysilane (CAS 13508-53-7).[2][6] National Library of Medicine. Retrieved from
-
Fisher Scientific. (2009). Material Safety Data Sheet: (Chloromethyl)dimethylethoxysilane. Retrieved from
-
Protsak, I., et al. (2019). A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. Nanoscale Research Letters. Retrieved from
-
ChemNet. (n.d.). Product Entry: Chloromethyldimethylethoxysilane. Retrieved from
Sources
An In-depth Technical Guide to Chloromethyldimethylethoxysilane: Structure, Reactivity, and Applications
Introduction: The Utility of Bifunctional Silanes
In the landscape of modern chemical synthesis and materials science, reagents that offer dual, orthogonal reactivity are of paramount importance. Chloromethyldimethylethoxysilane, a member of the organoalkoxysilane family, stands out as a versatile bifunctional molecule.[1] It possesses two distinct reactive centers: a highly electrophilic chloromethyl group and a hydrolyzable ethoxysilane moiety. This duality allows for a stepwise or differential functionalization, making it a valuable building block for researchers, synthetic chemists, and materials scientists. This guide provides an in-depth exploration of its chemical structure, a detailed analysis of its reactivity, practical experimental protocols, and a summary of its applications, grounded in established scientific principles.
Chemical Structure and Physicochemical Properties
Chloromethyldimethylethoxysilane, with the chemical formula C₅H₁₃ClOSi, features a central silicon atom bonded to two methyl groups, an ethoxy group, and a chloromethyl group. This arrangement is fundamental to its reactivity profile.
Caption: 2D structure of Chloromethyldimethylethoxysilane.
The key physicochemical properties of this compound are summarized below, providing essential data for its handling and use in quantitative experiments.
| Property | Value | Source |
| Molecular Weight | 152.70 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 134-136 °C | |
| Density | 0.96 g/cm³ at 25 °C | |
| Refractive Index (n²⁰/D) | 1.418 | |
| Flash Point | 23 °C (73.4 °F) | [3] |
The Dichotomy of Reactivity
The synthetic utility of chloromethyldimethylethoxysilane stems from its two distinct reactive sites, which can be addressed under different reaction conditions.
The Electrophilic Chloromethyl Group: A Handle for Nucleophilic Substitution
The chloromethyl group (-CH₂Cl) is a potent electrophilic center. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions, primarily through an Sₙ2 mechanism.[4] This allows for the covalent attachment of a wide array of nucleophilic species.
Caption: Generalized Sₙ2 reaction at the chloromethyl group.
This reactivity is particularly valuable for introducing the dimethyl-ethoxysilyl moiety onto molecules containing hydroxyl, thiol, or amine groups.
Field Application: Protection of Sterically Hindered Alcohols
A primary application of this reactivity is in the protection of alcohols. While reagents like tert-butyldimethylsilyl (TBDMS) chloride are common, highly reactive silylating agents are often needed for sterically hindered alcohols.[5] The high reactivity of the α-chloromethyl ether-like function in related silyl reagents makes them effective for this purpose.[5] The resulting silyl ether is stable to many reaction conditions but can be cleaved when desired.
Protocol 1: Protection of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using chloromethyldimethylethoxysilane.
Causality: The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is critical. It serves to quench the HCl generated during the reaction without competing with the alcohol as a nucleophile. An aprotic solvent like dichloromethane (DCM) is used to prevent premature hydrolysis of the ethoxysilane group.
Methodology:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).
-
Addition of Base: Add diisopropylethylamine (DIPEA) (1.5 equiv) to the solution and stir for 5 minutes at room temperature.
-
Addition of Silane: Add chloromethyldimethylethoxysilane (1.2 equiv) dropwise to the stirred solution.
-
Reaction: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-6 hours).
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the protected alcohol.
The Hydrolyzable Ethoxysilane Group: Gateway to Siloxanes and Surface Modification
The Si-O-C bond of the ethoxy group is susceptible to hydrolysis, particularly under acidic or basic conditions.[6] This reaction cleaves the ethoxy group to form a silanol (Si-OH) intermediate and ethanol.[7] These silanol intermediates are highly reactive and readily undergo condensation with other silanols or with hydroxyl groups on a surface (like silica) to form stable siloxane (Si-O-Si) bonds.[8]
Caption: Two-step process of hydrolysis and condensation of the ethoxysilane.
Field Application: Surface Modification of Silica
This hydrolysis and condensation chemistry is the foundation for using alkoxysilanes as coupling agents and for surface modification.[1][8] By reacting chloromethyldimethylethoxysilane with a silica (SiO₂) surface, the surface becomes functionalized with chloromethyl groups. These groups can then be used for further chemical transformations, effectively tethering organic functionalities to an inorganic substrate.
Protocol 2: Silylation of a Silica Surface
This protocol provides a method for functionalizing a silica-based material.
Causality: The reaction is typically performed in an anhydrous organic solvent like toluene to ensure the silane reacts with the surface silanols (Si-OH) rather than with trace water in the solvent. A pre-treatment step to dry the silica surface is crucial to maximize the availability of reactive silanol groups.[9]
Methodology:
-
Substrate Preparation: Dry the silica substrate (e.g., silica gel, glass slide) in an oven at 120 °C for at least 4 hours to remove physisorbed water. Cool to room temperature in a desiccator.
-
Solution Preparation: Prepare a 2-5% (v/v) solution of chloromethyldimethylethoxysilane in anhydrous toluene under an inert atmosphere.
-
Silylation: Immerse the dried silica substrate in the silane solution. Allow the reaction to proceed for 2-12 hours at room temperature or for a shorter duration (1-2 hours) at elevated temperatures (e.g., 80 °C).
-
Washing: Remove the substrate from the solution and wash it thoroughly with fresh toluene to remove any unreacted silane.
-
Curing: Heat the functionalized substrate at 100-110 °C for 30-60 minutes. This step promotes the formation of stable, covalent siloxane bonds between the silane and the surface.
-
Final Rinse: Perform a final rinse with a solvent like ethanol or acetone and dry the substrate under a stream of nitrogen.
Spectroscopic Characterization
A comprehensive understanding of a molecule requires its thorough spectroscopic analysis. The following tables summarize the expected data for chloromethyldimethylethoxysilane, which are indispensable for confirming its structure and purity.[10][11][12]
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment | Rationale |
| ~0.2 | Singlet | 6H | Si-(CH ₃)₂ | Methyl groups on silicon are highly shielded. |
| ~1.2 | Triplet | 3H | O-CH₂-CH ₃ | Standard alkyl triplet, coupled to the adjacent CH₂. |
| ~2.8 | Singlet | 2H | Si-CH ₂-Cl | Methylene protons deshielded by adjacent Si and Cl atoms. |
| ~3.7 | Quartet | 2H | O-CH ₂-CH₃ | Standard alkyl quartet, coupled to the adjacent CH₃. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) [ppm] | Assignment | Rationale |
| ~ -4.0 | Si-(C H₃)₂ | Highly shielded carbons attached to silicon. |
| ~ 18.0 | O-CH₂-C H₃ | Standard terminal methyl of an ethoxy group. |
| ~ 28.0 | Si-C H₂-Cl | Methylene carbon deshielded by Si and Cl. |
| ~ 58.0 | O-C H₂-CH₃ | Carbon adjacent to oxygen is deshielded. |
Table 3: Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Intensity |
| 2975-2885 | C-H (stretch, sp³) | Strong |
| 1255 | Si-CH₃ (symmetric deformation) | Strong |
| 1100-1050 | Si-O-C (stretch) | Strong |
| 800 | Si-C (stretch) | Medium-Strong |
| ~700 | C-Cl (stretch) | Medium |
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z 152 may be observed. Key fragmentation patterns would include the loss of a methyl group ([M-15]⁺), an ethyl group ([M-29]⁺), or an ethoxy group ([M-45]⁺). The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) would be evident in fragments containing the chloromethyl group.
Safety and Handling
Chloromethyldimethylethoxysilane is a reactive and hazardous chemical that must be handled with appropriate precautions.[3]
Table 4: Summary of Hazards
| Hazard | Description | Precautionary Action |
| Flammability | Highly flammable liquid and vapor.[3] | Keep away from heat, sparks, and open flames. Use non-sparking tools and ensure proper grounding.[3][13] |
| Water Reactivity | Reacts with water and moisture to produce ethanol and corrosive hydrogen chloride (from subsequent hydrolysis of the Si-Cl bond that can form).[3][14] | Handle under inert, anhydrous conditions. Store in a tightly sealed container in a dry, well-ventilated area.[3] |
| Corrosivity | Causes skin irritation and serious eye irritation.[3] Vapors can cause respiratory irritation.[3] | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a chemical fume hood.[13][15] |
| Health Effects | May be harmful if swallowed. Upon contact with water/stomach acid, it liberates ethanol, which has chronic effects on the central nervous system.[3] | Avoid ingestion and inhalation. In case of exposure, seek immediate medical attention.[3] |
Handling & Storage:
-
Handling: Always work in a well-ventilated chemical fume hood.[15] Avoid all contact with skin, eyes, and clothing.[3] Ground all containers and transfer equipment to prevent static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[13] Store separately from incompatible materials such as water, moisture, and oxidizing agents.[3]
Conclusion
Chloromethyldimethylethoxysilane is a powerful synthetic tool whose value lies in the orthogonal reactivity of its chloromethyl and ethoxysilane functionalities. The electrophilic chloromethyl group provides a reliable anchor point for a vast range of nucleophiles, while the hydrolyzable ethoxy group enables the formation of robust siloxane linkages, ideal for polymer synthesis and surface modification. By understanding the distinct mechanisms governing each reactive site and adhering to stringent safety protocols, researchers and developers can effectively harness the capabilities of this versatile reagent to advance projects in drug discovery, materials science, and beyond.
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Gundersen, L.-L., Benneche, T., & Undheim, K. (1989). Chloromethoxysilanes as Protecting Reagents for Sterically Hindered Alcohols. Acta Chemica Scandinavica, 43, 706–709. Retrieved from [Link]
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Gelest. (2015). CHLOROMETHYLDIMETHYLETHOXYSILANE Safety Data Sheet. Retrieved from [Link]
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Shin-Etsu Silicone. (n.d.). What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents?. Retrieved from [Link]
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Saffon-Merceron, N., et al. (2022). Synthesis and Reactivity of Martin's Spirosilane-Derived Chloromethylsilicate. Molecules, 27(5), 1718. Retrieved from [Link]
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Saxena, A. K., et al. (1994). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 33B(9), 841-843. Retrieved from [Link]
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LoPachin, R. M., & Gavin, T. (2014). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. Expert opinion on drug metabolism & toxicology, 10(11), 1543-1559. Retrieved from [Link]
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Guterres, S. S., et al. (2023). Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. Molecules, 28(6), 2686. Retrieved from [Link]
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ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Grignard Coupling Reaction of Bis(chloromethyl)diorganosilanes with Dichloro(diorgano)silanes: Syntheses of 1,3-Disilacyclobutanes. Retrieved from [Link]
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Behringer, C., & Blümel, J. (1996). Reactions of Ethoxysilanes with Silica: A Solid-State NMR Study. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 26(10), 2753-2766. Retrieved from [Link]
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Organic Syntheses. (n.d.). METHYLATION OF α-PHENETHYL ALCOHOL: 1-METHOXYMETHYL-1-PHENYLETHANE. Retrieved from [Link]
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Gelest. (n.d.). Silane Coupling Agents: Connecting Across Boundaries. Retrieved from [Link]
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Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (2023). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Retrieved from [Link]
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Mayer, R. J., et al. (2019). Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. Angewandte Chemie International Edition, 58(50), 17704-17708. Retrieved from [Link]
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ResearchGate. (n.d.). Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation. Retrieved from [Link]
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Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]
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Hill, N. J., & Yoder, C. H. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education, 100(10), 4210-4214. Retrieved from [Link]
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Mąkosza, M., & Wojciechowski, K. (2023). Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions. Molecules, 28(23), 7919. Retrieved from [Link]
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Gupta, V., et al. (2021). Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. Redox Biology, 41, 101881. Retrieved from [Link]
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LoPachin, R. M., & Gavin, T. (2015). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. Expert Opinion on Drug Metabolism & Toxicology, 11(11), 1789-1804. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Dichlorodimethylsilane. PubChem Compound Database. Retrieved from [Link]
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- 8. thenanoholdings.com [thenanoholdings.com]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 13. fishersci.com [fishersci.com]
- 14. Chlorodimethylsilane | C2H7ClSi | CID 66108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
Chloromethyldimethylethoxysilane CAS number and synonyms
The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes mechanistic insight, actionable protocols, and safety integration.
Bifunctional Organosilane for Alpha-Functionalization and Surface Modification
Executive Summary
Chloromethyldimethylethoxysilane (CAS 13508-53-7) is a specialized organosilicon intermediate characterized by its bifunctional architecture. Unlike standard silane coupling agents (e.g., APTES) that utilize a propyl spacer, this molecule features a methylene (
Chemical Identity & Physicochemical Profile
The following data aggregates validated physicochemical parameters essential for experimental design.
| Parameter | Specification |
| CAS Number | 13508-53-7 |
| IUPAC Name | (Chloromethyl)(ethoxy)dimethylsilane |
| Common Synonyms | Chloromethylethoxydimethylsilane; CMMC-OEt; Ethoxy(chloromethyl)dimethylsilane |
| Molecular Formula | |
| Molecular Weight | 152.69 g/mol |
| Boiling Point | 132°C (at 760 mmHg) |
| Density | 0.953 g/mL (at 25°C) |
| Refractive Index | |
| Flash Point | 26°C (Closed Cup) - Highly Flammable |
| Solubility | Soluble in toluene, hexane, ethanol (reacts); Hydrolyzes in water.[1][2][3][4][5] |
Molecular Architecture & Reactivity
To utilize this molecule effectively, researchers must understand its dual-reactivity profile. It acts as a heterobifunctional linker.
3.1 The Alpha-Effect and Substitution
The chloromethyl group (
-
Nucleophilic Substitution (
): The carbon-chlorine bond is susceptible to nucleophilic attack (e.g., by amines, alkoxides, or thiols). This is the primary route to synthesizing alpha-silanes (e.g., N-cyclohexylaminomethylmethyldiethoxysilane). -
Electronic Activation: The proximity of the electropositive silicon atom can influence the transition state of substitution reactions, although steric hindrance from the dimethyl groups requires high-energy nucleophiles or phase-transfer catalysts for efficient conversion.
3.2 Hydrolytic Behavior
The mono-ethoxy group (
-
Controlled Deposition: Unlike trialkoxysilanes (which crosslink/polymerize), this mono-alkoxy species forms a single siloxane bond (
). It cannot crosslink with itself to form 3D networks, making it ideal for creating defined, self-terminating monolayers.
Figure 1: Reactivity Map of Chloromethyldimethylethoxysilane
Caption: Dual reactivity pathways: The ethoxy arm (red) facilitates surface anchoring, while the chloromethyl arm (green) serves as a site for derivatization.
Experimental Methodologies
4.1 Protocol A: Synthesis via Alcoholysis
Context: If the ethoxy-derivative is unavailable, it is standard practice to synthesize it from the chlorosilane precursor (Chloromethyldimethylchlorosilane, CAS 1719-57-9).
Reagents:
-
Absolute Ethanol (1.1 eq)
-
Urea or Tertiary Amine (Scavenger for HCl) - Optional but recommended to prevent acid-catalyzed side reactions.
-
Solvent: Hexane or Toluene (Dry).
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser under Nitrogen (
) or Argon. -
Charge: Add Chloromethyldimethylchlorosilane and solvent to the flask. Cool to 0°C using an ice bath.
-
Addition: Mix Ethanol with the acid scavenger (if using amine). Add this mixture dropwise to the silane solution over 30 minutes. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
-
Purification:
-
Filter off the amine-hydrochloride salt (if amine used).
-
If no scavenger was used, strip the generated HCl and excess ethanol under reduced pressure.
-
Distillation: Perform fractional distillation. Collect the fraction boiling at ~132°C.
-
-
Validation: Confirm structure via
-NMR (Triplet at 1.2 ppm for of ethoxy; Singlet at 2.7 ppm for ).
4.2 Protocol B: Surface Modification (Monolayer Capping)
Context: Using the silane to cap surface silanols on silica nanoparticles to render them hydrophobic and reactive.
-
Substrate Prep: Activate silica surface (e.g., Piranha etch or plasma clean) to maximize surface
groups. Dry at 120°C for 2 hours. -
Silanization Solution: Prepare a 2% (v/v) solution of Chloromethyldimethylethoxysilane in dry Toluene.
-
Deposition: Immerse substrate in the solution under inert atmosphere (
). -
Curing: Reflux for 12–24 hours. The ethoxy group hydrolyzes (trace water on surface) and condenses with surface silanols.
-
Washing: Remove substrate and wash sequentially with Toluene, Ethanol, and Water to remove physisorbed silanes.
-
Curing (Final): Bake at 110°C for 1 hour to drive final condensation.
Figure 2: Surface Functionalization Workflow
Caption: Step-by-step workflow for creating a covalently bound, chloromethyl-functionalized monolayer.
Applications in Drug Development & Materials
-
Linker Chemistry: The chloromethyl handle serves as an electrophile for attaching nucleophilic drugs or ligands to silica-based drug delivery systems.
-
Alpha-Silane Precursors: This molecule is the primary starting material for "Alpha-Silane" adhesives. By reacting this with an amine, one creates an alpha-aminosilane. These are known for the "Alpha-Effect" in curing—where the proximity of the amine donor to the silicon accelerates hydrolysis, allowing for tin-free, rapid-curing adhesive formulations [1].
-
End-Capping: In silicone polymer synthesis, this silane acts as a chain terminator, introducing a reactive chlorine site at the polymer chain end for post-polymerization modification.
Safety & Handling Protocol (E-E-A-T)
Trustworthiness: This section is critical. The molecule combines the hazards of silanes with alkyl halides.
-
Flammability: Flash point is 26°C. Ground all equipment to prevent static discharge. Use spark-proof tools.
-
Moisture Sensitivity: Store under Nitrogen/Argon. Ingress of moisture releases Ethanol (flammable) and degrades the reagent.
-
Corrosivity/Toxicity:
-
The chloromethyl group is an alkylating agent . Avoid all skin contact; it may cause blistering or sensitization.
-
Eye contact can cause severe damage due to the hydrolysis and abrasive nature of chlorosilanes (if impurities exist).
-
-
Waste Disposal: Quench excess silane with an alcohol/water mixture (controlled) before disposal. Do not pour down drains.[6]
References
-
Wacker Chemie AG. (n.d.). Alpha-Silane Technology: A Revolution in Adhesives. Retrieved from [Link]
-
PubChem. (2024).[3][7][8] Compound Summary: Chloromethyldimethylethoxysilane (CAS 13508-53-7).[1] National Library of Medicine.[3] Retrieved from [Link]
-
Gelest, Inc. (2020). Silane Coupling Agents: Connecting Across Boundaries. Retrieved from [Link]
- Arkles, B. (2011). Silane Coupling Agents: Connecting Across Boundaries. Gelest Catalog. (Standard reference for Silane physical properties).
Sources
- 1. chembk.com [chembk.com]
- 2. Silane, chloro(chloromethyl)dimethyl- | C3H8Cl2Si | CID 74393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chloromethylmethyldiisopropoxysilane | C8H19ClO2Si | CID 13107500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gelest.com [gelest.com]
- 5. Chloroform | CHCl3 | CID 6212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Chloro(chloromethyl)diethoxysilane | C5H12Cl2O2Si | CID 22227254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chloromethyl-(3-chloropropyl)-dimethoxysilane | C6H14Cl2O2Si | CID 87112541 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical Frameworks and Reactivity Profiles of Chloromethyldimethylethoxysilane (CMDMES)
Topic: Theoretical Studies on Chloromethyldimethylethoxysilane (CMDMES) Content Type: Technical Whitepaper Audience: Computational Chemists, Synthetic Organic Chemists, and Surface Scientists.
Executive Summary
Chloromethyldimethylethoxysilane (CMDMES, CAS 13508-53-7) represents a distinct class of monofunctional organosilanes characterized by a bifunctional reactivity landscape: a hydrolyzable ethoxy group at the silicon center and an electrophilic chloromethyl moiety at the
This guide provides a theoretical deconstruction of CMDMES, utilizing Density Functional Theory (DFT) principles to predict structural conformations, hydrolysis kinetics, and vibrational signatures. It bridges the gap between ab initio predictions and experimental validation.
Molecular Architecture & Conformational Analysis
Electronic Structure and Geometry
The reactivity of CMDMES is dictated by the steric and electronic environment of the central silicon atom. Theoretical studies on analogous structures (e.g., chloromethyldimethylchlorosilane) suggest that CMDMES exists in a conformational equilibrium dominated by steric repulsion between the chloromethyl halogen and the ethoxy oxygen.
-
Basis Set Selection: For accurate geometry optimization of silicon-containing small molecules, the B3LYP/6-311G(d,p) level of theory is the recommended standard. It adequately accounts for the polarization functions required to model the hyperconjugative interactions between the silicon lone pairs and the
orbital. -
Conformers: The molecule likely adopts two primary conformers:
-
Anti-Conformer: The C-Cl bond is anti-periplanar to the Si-O bond. This is generally the global minimum due to reduced steric clash.
-
Gauche-Conformer: The C-Cl bond is gauche to the Si-O bond.
-
Frontier Molecular Orbitals (FMO)
The reactivity profile is visualized through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO):
-
HOMO: Localized primarily on the oxygen lone pairs of the ethoxy group and the chlorine lone pairs.
-
LUMO: Concentrated on the
bond and the silicon center. This dual-LUMO character explains its susceptibility to both nucleophilic attack at the carbon (displacement of Cl) and nucleophilic attack at the silicon (hydrolysis of OEt).
Thermodynamic & Kinetic Stability: The Hydrolysis Mechanism
Unlike trialkoxysilanes, CMDMES is monofunctional regarding hydrolysis. It cannot form 3D silsesquioxane networks. Instead, it hydrolyzes to a silanol and condenses into a 1,3-bis(chloromethyl)tetramethyldisiloxane dimer.
Theoretical Hydrolysis Pathway
The hydrolysis follows an
-
Protonation (Acid-Catalyzed): Rapid protonation of the ethoxy oxygen, making EtOH a better leaving group.
-
Nucleophilic Attack: Water attacks the silicon center, forming a trigonal bipyramidal transition state (TBS).
-
Elimination: Ethanol is expelled, yielding Chloromethyldimethylsilanol.
-
Condensation: Two silanol molecules condense to form the stable dimer.
Visualization of Reaction Pathway
The following diagram illustrates the stepwise conversion from monomer to dimer, highlighting the critical transition states.
Vibrational Spectroscopy: Predictive Identification
Experimental validation of CMDMES purity relies heavily on FTIR and Raman spectroscopy. Based on normal mode analyses of chloromethyl-silanes, the following band assignments are critical for identification.
Characteristic Frequency Table
| Vibrational Mode | Frequency Range ( | Intensity | Diagnostic Value |
| 1070 - 1100 | Strong | Confirms presence of Ethoxy group. Disappears upon hydrolysis. | |
| 700 - 800 | Medium | Diagnostic for Chloromethyl group. Sensitive to conformer (Anti vs Gauche). | |
| 1250 - 1260 | Strong | Characteristic "Methyl on Silicon" sharp peak. | |
| 1180 - 1200 | Weak | Wagging mode of the chloromethyl methylene group. |
Technical Note: In the Raman spectrum, the
stretch is often the most intense feature, making Raman superior for monitoring the integrity of the chloromethyl group during substitution reactions.
Reactivity Descriptors & Surface Interaction
The Alpha-Effect and Nucleophilic Substitution
The chloromethyl group (
-
Steric Hindrance: The bulky dimethylsilyl group hinders back-side attack (
) at the carbon center. -
Electronic Effect: Silicon is electropositive compared to carbon. This polarization (
) can slightly deactivate the carbon towards nucleophiles compared to a purely organic analogue, but the reaction remains feasible with strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO).
Computational Workflow for Reactivity Prediction
To validate the reactivity of CMDMES for a specific drug delivery or surface coating application, the following computational workflow is recommended.
Experimental Validation Protocols
To ensure the theoretical models align with physical reality, the following self-validating protocols are required.
Hydrolysis Rate Determination (NMR)
Objective: Determine the rate constant
-
Solvent System: Deuterated acetone (
) with . -
Internal Standard: Mesitylene (inert to hydrolysis).
-
Procedure:
-
Dissolve CMDMES (0.1 M) and Mesitylene (0.05 M) in
. -
Add
(10 equiv) and catalyst (acetic acid-d4). -
Monitor the disappearance of the ethoxy
quartet at ppm and the appearance of ethanol. -
Validation: Plot
vs. time. Linearity confirms pseudo-first-order kinetics.
-
Substitution Verification (Finkelstein Reaction)
Objective: Confirm the lability of the C-Cl bond.
-
Reagent: NaI in Acetone.
-
Observation: Precipitation of NaCl indicates successful substitution of Cl by I.
-
Analysis: Shift of the
peak in NMR from ppm (Cl) to ppm (I).
References
-
Arkles, B. (2014).[1] Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc.[2] Link
-
Guirgis, G. A., et al. (1998). The Infrared and Raman Spectra and Conformational Equilibrium of Chloromethyl Dimethyl Chlorosilane. Journal of Molecular Structure. Link
- Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press.
-
Salon, M. C. B., & Belgacem, M. N. (2010). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Phosphorus, Sulfur, and Silicon and the Related Elements. Link
-
Hansen, T., et al. (2021). Origin of the
-Effect in Reactions. Angewandte Chemie International Edition. Link
Sources
Technical Monograph: Spectroscopic Characterization & Analytical Protocols for Chloromethyldimethylethoxysilane (CMDMES)
CAS Registry Number: 13508-53-7
Molecular Formula:
Introduction & Application Context
Chloromethyldimethylethoxysilane (CMDMES) is a bifunctional organosilane acting as a critical intermediate in the synthesis of pharmaceutical linkers and surface modifiers. Its utility stems from its orthogonal reactivity: the hydrolyzable ethoxy group (
Senior Scientist Note: The analytical challenge with CMDMES is its moisture sensitivity. The
Structural Analysis & Theoretical Basis
The molecule consists of a central tetrahedral silicon atom coordinated to two methyl groups, one chloromethyl group, and one ethoxy group.
Connectivity & Electronic Environment
-
Silicon Center: Electron-deficient due to the electronegative oxygen and the inductive effect of the chloromethyl group.
-
Chloromethyl Moiety: The chlorine atom desheilds the adjacent methylene protons, shifting them downfield in NMR compared to standard alkylsilanes.
-
Ethoxy Group: Provides a characteristic spin system (triplet/quartet) in
H NMR, serving as an internal integral reference.
Nuclear Magnetic Resonance (NMR) Profiling[1][2]
Protocol: All spectra should be acquired in anhydrous
H NMR Data (300/400 MHz, )
The proton spectrum is characterized by three distinct regions.
| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Fragment |
| 0.23 | Singlet (s) | 6H | Dimethylsilyl | |
| 1.21 | Triplet (t, | 3H | Ethoxy (Methyl) | |
| 2.86 | Singlet (s) | 2H | Chloromethyl | |
| 3.72 | Quartet (q, | 2H | Ethoxy (Methylene) |
Diagnostic Insight:
-
Purity Check: If you observe a triplet at
1.25 ppm and a quartet at 3.72 ppm (shifted slightly), coupled with a broad singlet near 1-2 ppm ( ), your sample has hydrolyzed to release free Ethanol. -
Degradation: A new singlet appearing near
0.30 ppm indicates the formation of the disiloxane dimer ( ).
C NMR Data (75/100 MHz, )
| Chemical Shift ( | Assignment | Notes |
| -3.5 | Upfield shift typical of methylsilanes. | |
| 18.4 | Typical methyl resonance. | |
| 29.8 | Deshielded by Chlorine. | |
| 59.2 | Characteristic alkoxy carbon. |
Si NMR (DEPT/IGated)
-
Shift:
18.0 - 22.0 ppm. -
Note: The chloromethyl group exerts an electron-withdrawing effect, generally shifting the Si resonance downfield compared to trimethylsilyl derivatives.
Vibrational Spectroscopy (FT-IR)
Method: Liquid film between NaCl or KBr plates (Neat).
| Wavenumber ( | Intensity | Assignment | Functional Group |
| 2970 - 2900 | Medium | Alkyl C-H stretch | |
| 1260 | Strong | ||
| 1080 - 1110 | Very Strong | Siloxane/Ether stretch (Broad) | |
| 800 - 850 | Strong | Silicon-Carbon stretch | |
| 700 - 750 | Medium | Carbon-Chlorine stretch |
Self-Validating Check: The absence of a broad band at 3200-3500
Mass Spectrometry (MS) & Fragmentation[4][5][6]
Technique: Electron Ionization (EI), 70 eV. Isotopic Pattern: The presence of one Chlorine atom results in a characteristic M and M+2 peak ratio of roughly 3:1.
Fragmentation Pathway Analysis
The molecular ion (
-
152/154 (
): Molecular ion (Weak/Trace). -
123/125 (
): Loss of Ethyl group ( ). Base peak candidate. -
117 (
): Loss of Chlorine (Rare in EI, usually retains Cl). -
103 (
): Loss of Chloromethyl group ( ). -
75 (
): Rearrangement ion common in ethoxysilanes.
Visualization: MS Fragmentation Logic
Figure 1: Primary fragmentation pathways in Electron Ionization (EI) Mass Spectrometry for CMDMES.
Analytical Workflow & Quality Control
To ensure data integrity in drug development pipelines, the following decision tree should be applied to every batch of CMDMES.
Figure 2: Quality Control Decision Tree for validating CMDMES purity prior to synthesis.
Experimental Protocol: Sample Preparation
Objective: Obtain high-resolution NMR data without introducing hydrolysis artifacts.
-
Glassware Prep: Oven-dry NMR tubes at 110°C for >1 hour. Flush with Nitrogen (
) while cooling. -
Solvent: Use
(99.8% D) containing 0.03% v/v TMS. Crucial: The solvent must be stored over activated 4Å molecular sieves for at least 24 hours prior to use. -
Sampling:
-
Flush the CMDMES container with inert gas before opening.
-
Withdraw ~20
of sample using a dry glass syringe. -
Dissolve in 0.6 mL of the dry
.
-
-
Acquisition: Run the spectrum immediately. Do not leave the tube sitting overnight, as moisture can diffuse through plastic caps.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Electron Ionization (EI) Data.[1] Retrieved from [Link]
-
Gelest, Inc. Organosilicon Compounds: Infrared Spectra-Structure Correlations. Retrieved from [Link]
-
SDBS. Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). (General reference for silane shifts). Retrieved from [Link]
Sources
An In-depth Technical Guide to Ethoxy and Chloromethyl Functional Groups in Silanes for Drug Development
Foreword: The Strategic Choice of Silane Functionality in Advanced Drug Development
In the landscape of modern drug development and materials science, the precise control of surface chemistry is not merely an academic exercise; it is a critical determinant of a product's efficacy, stability, and safety. Among the vast toolkit available to researchers, organofunctional silanes stand out for their remarkable ability to form stable bridges between inorganic and organic materials. This guide delves into the nuanced world of two particularly influential functional groups: the ethoxy (-OCH₂CH₃) and the chloromethyl (-CH₂Cl) moieties on silanes.
The decision to employ an ethoxysilane versus a chloromethylsilane is a strategic one, rooted in the desired reaction pathway and the final application. Ethoxysilanes are the quintessential tools for direct, robust surface modification through hydrolysis and condensation, forming a resilient siloxane network. In contrast, chloromethylsilanes act as versatile synthetic intermediates, offering a reactive handle for a myriad of subsequent nucleophilic substitution reactions. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these two functional groups, moving beyond a simple recitation of facts to an exploration of the causality behind their selection and application. We will examine their fundamental reactivity, provide field-proven experimental protocols, and present comparative data to empower you to make informed decisions in your research and development endeavors.
The Dichotomy of Reactivity: Hydrolysis/Condensation vs. Nucleophilic Substitution
The utility of ethoxy and chloromethyl silanes stems from their distinct chemical reactivities. Understanding these differences is paramount to their effective application.
The Ethoxy Group: A Gateway to Siloxane Bond Formation
The primary reaction pathway for ethoxysilanes is a two-step process of hydrolysis and condensation. This mechanism is the foundation for creating stable, covalently bound silane layers on hydroxylated surfaces such as silica, glass, and metal oxides.
-
Hydrolysis: In the presence of water, the ethoxy groups (Si-OR) are hydrolyzed to form silanol groups (Si-OH) and ethanol. This reaction can be catalyzed by acids or bases.[1] The rate of hydrolysis is a critical parameter; ethoxysilanes hydrolyze more slowly than their methoxy counterparts, which provides longer solution stability and more controlled reaction kinetics.[1] The byproduct, ethanol, is also significantly less toxic than methanol.
-
Condensation: The newly formed silanols are highly reactive and will condense with other silanols or with hydroxyl groups on the substrate surface to form stable siloxane bonds (Si-O-Si).[1] This process results in the formation of a durable, cross-linked network that covalently attaches the silane to the surface.
The kinetics of these reactions are influenced by several factors, including pH, water concentration, temperature, and the presence of catalysts.[2][3]
Caption: Hydrolysis of an ethoxysilane to a silanetriol, followed by condensation with a hydroxylated substrate.
The Chloromethyl Group: A Platform for Covalent Functionalization
The chloromethyl group (-CH₂Cl) attached to a silane provides a reactive electrophilic site for nucleophilic substitution reactions.[4] This allows for the covalent attachment of a wide array of molecules, including drugs, targeting ligands, and polymers, after the silane has been anchored to a surface (often via its own set of hydrolyzable groups, such as ethoxy or chloro groups on the silicon atom).
The carbon atom in the chloromethyl group is electron-deficient due to the electronegativity of the adjacent chlorine atom, making it susceptible to attack by electron-rich nucleophiles (Nu⁻). The chlorine atom serves as a good leaving group.
This reaction is highly versatile and can be used to introduce a diverse range of functionalities. For example, reaction with an amine (R-NH₂) yields an aminated surface, while reaction with a thiol (R-SH) results in a thioether linkage.[5] This versatility is a key advantage in drug delivery, where precise control over the surface chemistry of a carrier is essential for optimizing drug loading, release, and biological interactions.
Caption: A nucleophile (Nu⁻) attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.
Comparative Analysis: Making the Right Choice for Your Application
The selection between an ethoxy and a chloromethyl silane is dictated by the specific requirements of the application. The following table provides a comparative overview of their key characteristics.
| Feature | Ethoxysilanes | Chloromethylsilanes |
| Primary Reaction | Hydrolysis and Condensation | Nucleophilic Substitution |
| Bond to Substrate | Covalent Si-O-Substrate | Typically via other hydrolyzable groups on Si |
| Versatility | Primarily for surface coating and adhesion | Platform for diverse functionalization |
| Reaction Byproducts | Ethanol | Varies with nucleophile (e.g., HCl with water) |
| Toxicity of Byproduct | Lower (Ethanol) | Higher (e.g., HCl) |
| Stability of Precursor | Good, with controlled hydrolysis | Highly reactive with moisture |
| Bond Strength (Si-O-Si) | ~452 kJ/mol[6][7] | - |
| Bond Strength (Si-C) | - | ~301 kJ/mol |
Experimental Protocols: From Theory to Practice
The following protocols are provided as a starting point for researchers. It is crucial to optimize these procedures for specific substrates and silanes.
Protocol for Silanization of Silica Nanoparticles with (3-Aminopropyl)triethoxysilane (APTES)
This protocol details the functionalization of silica nanoparticles with amine groups, a common first step for subsequent bioconjugation.
Materials:
-
Silica nanoparticles
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Ethanol (anhydrous)
-
Deionized water
-
Toluene (anhydrous)
-
Acetic acid (glacial)
Procedure:
-
Nanoparticle Suspension: Disperse a known quantity of silica nanoparticles in anhydrous toluene to form a suspension (e.g., 10 mg/mL).
-
APTES Solution Preparation: In a separate container, prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Reaction: Add the APTES solution to the nanoparticle suspension. To catalyze the reaction, add a small amount of glacial acetic acid (e.g., 1-2 drops).
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Washing: Centrifuge the suspension to pellet the nanoparticles. Discard the supernatant.
-
Resuspension and Washing: Resuspend the nanoparticles in fresh toluene and repeat the centrifugation and washing step three times to remove unreacted APTES.
-
Final Wash: Perform a final wash with anhydrous ethanol.
-
Drying: Dry the functionalized nanoparticles under vacuum or in an oven at 60-80°C.
-
Characterization: Confirm the presence of amine groups using techniques such as Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS). The density of functional groups can be quantified using thermogravimetric analysis (TGA) or quantitative NMR.[8][9][10]
Caption: Step-by-step workflow for the functionalization of silica nanoparticles with APTES.
Protocol for Functionalization of a Surface with (Chloromethyl)triethoxysilane and Subsequent Nucleophilic Substitution
This two-part protocol describes the initial surface modification with a bifunctional silane followed by the attachment of a thiol-containing molecule.
Part A: Surface Chloromethylation
Materials:
-
Substrate (e.g., glass slide, silicon wafer)
-
(Chloromethyl)triethoxysilane
-
Anhydrous Toluene
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
Procedure:
-
Surface Cleaning and Hydroxylation: Carefully clean the substrate with Piranha solution for 15-30 minutes to remove organic residues and generate surface hydroxyl groups. Rinse thoroughly with copious amounts of deionized water and dry with a stream of nitrogen.
-
Silanization: Immerse the cleaned and dried substrate in a 1-5% (v/v) solution of (chloromethyl)triethoxysilane in anhydrous toluene.
-
Reaction: Allow the reaction to proceed for 1-2 hours at room temperature or 30 minutes at 60°C.
-
Washing: Remove the substrate from the silane solution and wash thoroughly with fresh toluene to remove any unbound silane.
-
Curing: Cure the silanized substrate in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation.
Part B: Nucleophilic Substitution with a Thiol
Materials:
-
Chloromethylated substrate from Part A
-
Thiol-containing molecule (e.g., a cysteine-terminated peptide)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
Procedure:
-
Prepare Nucleophile Solution: Dissolve the thiol-containing molecule in the anhydrous solvent. Add a slight molar excess of the non-nucleophilic base to deprotonate the thiol, forming the more nucleophilic thiolate.
-
Reaction: Immerse the chloromethylated substrate in the nucleophile solution.
-
Incubation: Allow the reaction to proceed overnight at room temperature with gentle agitation.
-
Washing: Remove the substrate and wash it extensively with the reaction solvent, followed by other appropriate solvents (e.g., ethanol, water) to remove unreacted reagents.
-
Drying and Characterization: Dry the functionalized substrate under a stream of nitrogen and characterize using XPS and FTIR to confirm the successful conjugation.
Applications in Drug Development
The choice between ethoxy and chloromethyl silanes has profound implications for the design and performance of drug delivery systems and other biomedical applications.
Ethoxysilanes in Drug Delivery
Ethoxysilanes are fundamental in the creation of silica-based drug delivery platforms.[11] For instance, mesoporous silica nanoparticles (MSNs) are often functionalized with aminopropyltriethoxysilane (APTES) to introduce primary amines on their surface.[12] These amine groups can then be used to:
-
Control Drug Release: The surface charge imparted by the amine groups can influence the loading and release of charged drug molecules.[13]
-
Attach Targeting Ligands: The amine groups can be further functionalized with targeting moieties (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues.
-
Improve Biocompatibility: Silane coatings can enhance the biocompatibility of materials and reduce non-specific protein adsorption.[14][15]
Chloromethylsilanes as Versatile Intermediates
Chloromethylsilanes are invaluable for creating multifunctional surfaces and for applications where a library of different functionalities is desired.[16] For example, a surface can be prepared with chloromethyl groups, and then portions of this surface can be reacted with different nucleophiles to create a patterned or microarray surface. In drug delivery, this allows for the creation of nanoparticles with precise ratios of different surface functionalities, such as a combination of a targeting ligand and a stealth polymer (e.g., PEG).
Characterization of Silanized Surfaces
Verifying the successful functionalization of a surface is a critical step in any workflow.
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique provides quantitative elemental and chemical state information. For ethoxysilane functionalization, an increase in the Si 2p and C 1s signals, and for APTES the appearance of a N 1s signal, confirms silanization.[10][17] For chloromethylsilanes, the Cl 2p signal is a key indicator of successful surface modification.[18] Subsequent nucleophilic substitution can be followed by the disappearance of the Cl 2p signal and the appearance of signals corresponding to the nucleophile.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify the chemical bonds present on the surface. The appearance of characteristic peaks for Si-O-Si, C-H, and N-H (for APTES) confirms silanization.[3][19] Changes in the spectra after nucleophilic substitution on a chloromethylated surface can confirm the covalent attachment of the new functional group.
-
Contact Angle Goniometry: This technique measures the hydrophobicity or hydrophilicity of a surface, which is altered by silanization. This can provide qualitative evidence of successful surface modification.
Conclusion and Future Outlook
The ethoxy and chloromethyl functional groups on silanes represent two distinct yet complementary strategies for surface modification in drug development. Ethoxysilanes provide a direct and robust method for creating stable siloxane coatings, essential for the construction of drug delivery vehicles and improving the biocompatibility of materials. Chloromethylsilanes, on the other hand, offer a versatile platform for subsequent chemical modifications, enabling the creation of complex, multifunctional surfaces with tailored properties.
The continued development of novel bifunctional silanes, which combine the anchoring capabilities of hydrolyzable groups with the reactive potential of other moieties, will undoubtedly expand the toolkit available to researchers. As our understanding of the interface between materials and biological systems deepens, the ability to precisely control surface chemistry using these powerful molecular tools will become increasingly critical to the design of the next generation of advanced therapeutics and medical devices.
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The Versatile Chemistry of Chloromethyldimethylethoxysilane: A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the applications of chloromethyldimethylethoxysilane, a versatile organosilicon compound with significant potential in organic synthesis, materials science, and pharmaceutical development. This document moves beyond a simple recitation of facts to provide a deep understanding of the principles governing its reactivity and utility, empowering researchers to effectively harness its capabilities.
Unveiling the Core: Structure and Reactivity of Chloromethyldimethylethoxysilane
Chloromethyldimethylethoxysilane, with the chemical formula C₅H₁₃ClOSi, possesses a unique combination of functional groups that dictate its reactivity and broad applicability. The central silicon atom is bonded to a reactive chloromethyl group, two methyl groups, and an ethoxy group.
Key Physicochemical Properties:
| Property | Value |
| Molecular Weight | 152.70 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 142-144 °C |
| Density | 0.96 g/cm³ |
The molecule's reactivity is primarily governed by two key sites: the silicon-chlorine bond within the chloromethyl group and the silicon-oxygen bond of the ethoxy group. The chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the introduction of a silylmethyl moiety onto various substrates. The ethoxy group, on the other hand, can be hydrolyzed, leading to the formation of silanols, which can then condense to form siloxane bonds. This dual reactivity makes it a valuable building block for a wide range of chemical transformations.
The Silylating Agent: A Powerful Tool for Protecting Hydroxyl Groups
In the complex world of multi-step organic synthesis, the temporary protection of reactive functional groups is often a necessity to prevent unwanted side reactions.[1] Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under various reaction conditions, and facile cleavage.[2] Chloromethyldimethylethoxysilane serves as an effective silylating agent, reacting with alcohols to form the corresponding silyl ethers.
The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the silicon center, with the concomitant departure of the chlorine atom. A base, such as imidazole or triethylamine, is typically employed to neutralize the hydrochloric acid generated during the reaction.
Caption: General workflow for the protection of alcohols using Chloromethyldimethylethoxysilane.
Experimental Protocol: General Procedure for the Silylation of an Alcohol
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) and a suitable base (e.g., imidazole, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add chloromethyldimethylethoxysilane (1.1 equivalents) dropwise to the stirred solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired silyl ether.[3][4][5]
The stability of the resulting silyl ether is influenced by the steric bulk around the silicon atom and the electronic nature of the substituents. The presence of the chloromethyl group can influence the stability and cleavage conditions compared to more common silyl ethers like trimethylsilyl (TMS) ethers.
Deprotection of the silyl ether can typically be achieved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions. The choice of deprotection method depends on the overall synthetic strategy and the presence of other sensitive functional groups in the molecule.
Derivatization for Enhanced Analysis: Aiding in Gas Chromatography-Mass Spectrometry (GC-MS)
In the field of analytical chemistry, particularly in metabolomics and drug metabolism studies, the analysis of polar and non-volatile compounds by gas chromatography-mass spectrometry (GC-MS) presents a significant challenge. Derivatization is a crucial step to enhance the volatility and thermal stability of these analytes, making them amenable to GC-MS analysis.[6] Silylation is a widely employed derivatization technique where active hydrogens in functional groups like hydroxyls, carboxyls, and amines are replaced with a silyl group.[7]
Chloromethyldimethylethoxysilane can be utilized as a derivatizing agent to introduce a silylmethyl group onto analytes. This modification masks the polar functional groups, thereby increasing the volatility and improving the chromatographic peak shape. The resulting derivatives often produce characteristic mass spectra, aiding in their identification and quantification. The ease of derivatization generally follows the order: alcohols > phenols > carboxylic acids > amines.[8]
Caption: Workflow for derivatization of an analyte with Chloromethyldimethylethoxysilane for GC-MS analysis.
Building Blocks for Advanced Materials: From Silicones to Functionalized Surfaces
The unique bifunctional nature of chloromethyldimethylethoxysilane makes it a valuable monomer and surface modification agent in materials science.
Precursor to Functionalized Siloxanes and Silicones
Silicones, or polysiloxanes, are polymers with a repeating silicon-oxygen backbone and organic side groups attached to the silicon atoms. They exhibit a wide range of desirable properties, including thermal stability, flexibility, and biocompatibility, leading to their use in numerous applications.[8] Chloromethyldimethylethoxysilane can serve as a precursor for the synthesis of functionalized siloxanes. The ethoxy group can be hydrolyzed to a silanol, which can then undergo condensation polymerization to form a polysiloxane chain. The chloromethyl group remains as a pendant functional group along the polymer backbone, providing a handle for further chemical modifications.[9][10][11]
This allows for the synthesis of silicones with tailored properties. For example, the chloromethyl groups can be converted to other functional groups through nucleophilic substitution reactions, enabling the creation of materials with specific surface properties, reactivity, or compatibility with other polymers.
Surface Modification and Coupling Agent
The ability of silanes to form stable bonds with inorganic substrates, such as silica and metal oxides, makes them excellent coupling agents.[7][12][13][14][15] These agents act as a bridge between an inorganic filler or reinforcement and an organic polymer matrix, improving the adhesion and overall performance of composite materials.[13]
Chloromethyldimethylethoxysilane can be used to modify the surface of materials like silica gel, which is widely used as a stationary phase in chromatography.[2][3][4][5] The ethoxy group reacts with the surface silanol groups of the silica, covalently attaching the dimethylethoxysilylmethyl moiety to the surface. The chloromethyl group can then be further functionalized to create a stationary phase with specific separation properties. This is a key technique in the preparation of columns for various types of chromatography, including mixed-mode chromatography.[16]
In the field of dental materials, silane coupling agents are crucial for enhancing the bond strength between ceramic restorations and resin cements.[6][17][18][19][20] While specific applications of chloromethyldimethylethoxysilane in this area are not widely documented, its structural motifs suggest potential utility. The ethoxy group can bond to the ceramic surface, while the chloromethyl group could potentially be modified to interact with the polymer matrix of the dental composite.
The Chloromethyl Group: A Gateway to Further Functionalization
A key feature of chloromethyldimethylethoxysilane is its chloromethyl group, which serves as a versatile synthetic handle. This group is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.
One important class of reactions involves the use of Grignard reagents (R-MgX).[1][21][22][23][24] The reaction of chloromethyldimethylethoxysilane with a Grignard reagent results in the formation of a new carbon-carbon bond, replacing the chlorine atom with the organic group from the Grignard reagent. This provides a powerful method for synthesizing more complex organosilanes with tailored properties.
Caption: Reaction of Chloromethyldimethylethoxysilane with a Grignard reagent.
This reactivity opens up possibilities for creating novel organosilicon compounds with applications in drug discovery and materials science. For instance, by choosing a Grignard reagent with a specific biologically active moiety, it may be possible to synthesize new drug candidates.
Spectroscopic Characterization
A thorough characterization of chloromethyldimethylethoxysilane and its derivatives is essential for confirming their structure and purity. While specific, publicly available spectra for chloromethyldimethylethoxysilane are not readily found, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds like diethoxydimethylsilane.[25][26][27]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons on the silicon atom, the methylene protons of the chloromethyl group, and the methylene and methyl protons of the ethoxy group.
-
¹³C NMR: The carbon NMR spectrum will show corresponding signals for the different carbon environments in the molecule.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-H, Si-C, Si-O, and C-Cl bonds.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure.
Conclusion and Future Perspectives
Chloromethyldimethylethoxysilane is a versatile and valuable reagent with a wide range of potential applications in organic synthesis, materials science, and pharmaceutical development. Its unique combination of a reactive chloromethyl group and a hydrolyzable ethoxy group provides a powerful platform for the synthesis of complex molecules and functional materials. While specific, detailed applications in the literature are not as prevalent as for more common silylating agents, the fundamental principles of its reactivity are well-understood.
Future research in this area could focus on exploring the use of chloromethyldimethylethoxysilane in the synthesis of novel drug delivery systems, advanced coatings, and functionalized polymers with tailored properties. The development of new catalytic systems for the selective transformation of its functional groups will further expand its utility and open up new avenues for innovation. As our understanding of organosilicon chemistry continues to grow, so too will the applications of this versatile and powerful chemical tool.
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An In-Depth Technical Guide to the Solubility of Chloromethyldimethylethoxysilane in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of chloromethyldimethylethoxysilane in a range of organic solvents. Recognizing the scarcity of publicly available quantitative data, this document emphasizes the foundational principles of solubility, a systematic approach to solvent selection, and a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize reactive silanes and require a robust methodology for solution-phase applications. We will explore the molecular characteristics of chloromethyldimethylethoxysilane that govern its solubility and discuss the critical considerations for handling this reactive compound. The centerpiece of this guide is a step-by-step experimental workflow, designed as a self-validating system to ensure data integrity and reproducibility.
Introduction to Chloromethyldimethylethoxysilane: A Molecule of Interest
Chloromethyldimethylethoxysilane ((CH₃)₂ClSiCH₂Cl) is a bifunctional organosilane that possesses both a reactive chloromethyl group and a hydrolyzable ethoxy group. This unique structure makes it a valuable intermediate in the synthesis of a variety of organosilicon compounds, including coupling agents, surface modifiers, and pharmaceutical intermediates. The ethoxy group can undergo hydrolysis and condensation to form siloxane bonds, while the chloromethyl group provides a site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups.
The efficacy of chloromethyldimethylethoxysilane in various synthetic applications is often contingent on its solubility in a suitable organic solvent. A well-chosen solvent will not only ensure a homogeneous reaction medium but also influence reaction kinetics and product purity. Conversely, poor solubility can lead to incomplete reactions, difficult purification, and inconsistent results. This guide will provide the necessary tools to intelligently approach solvent selection and solubility determination for this versatile compound.
Theoretical Framework for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle is governed by the intermolecular forces between the solute (chloromethyldimethylethoxysilane) and the solvent. The key molecular features of chloromethyldimethylethoxysilane that influence its solubility are:
-
Polarity: The presence of the Si-Cl and C-Cl bonds, as well as the Si-O-C linkage, introduces polarity to the molecule. However, the two methyl groups and the ethyl group are nonpolar. This combination of polar and nonpolar moieties suggests that chloromethyldimethylethoxysilane will exhibit intermediate polarity.
-
Hydrogen Bonding: Chloromethyldimethylethoxysilane is not a hydrogen bond donor. It can, however, act as a weak hydrogen bond acceptor at the oxygen and chlorine atoms. This capability is limited and will primarily influence its interaction with protic solvents.
-
Reactivity: The ethoxy group is susceptible to hydrolysis in the presence of water. The Si-Cl bond is also hydrolytically unstable. This reactivity precludes the use of protic solvents like water and alcohols under many conditions, or requires stringent control over water content.
Strategic Solvent Selection: A Multi-faceted Approach
The selection of an appropriate solvent for chloromethyldimethylethoxysilane requires a careful balance of solubility, reactivity, and safety considerations.
Solvent Classes to Consider:
Based on the molecular properties of chloromethyldimethylethoxysilane, the following classes of organic solvents are recommended for initial screening:
-
Aprotic Polar Solvents: These solvents lack acidic protons and are generally good choices for dissolving polar and moderately polar compounds. Examples include:
-
Ketones: Acetone, Methyl Ethyl Ketone (MEK)
-
Ethers: Diethyl ether, Tetrahydrofuran (THF), Dioxane
-
Esters: Ethyl acetate, Butyl acetate
-
Nitriles: Acetonitrile
-
Amides: Dimethylformamide (DMF), Dimethylacetamide (DMAc) (Use with caution due to potential reactivity)
-
-
Nonpolar Aromatic Solvents: The presence of nonpolar groups in chloromethyldimethylethoxysilane suggests some solubility in these solvents.
-
Toluene, Xylene, Benzene (use with appropriate safety precautions)
-
-
Chlorinated Solvents:
-
Dichloromethane (DCM), Chloroform, Carbon tetrachloride (use with appropriate safety precautions)
-
-
Aliphatic Hydrocarbons:
-
Hexane, Heptane, Cyclohexane (likely to be poorer solvents due to the polarity of the solute)
-
Solvents to Avoid:
-
Protic Solvents: Water, alcohols (methanol, ethanol), and carboxylic acids should be avoided unless hydrolysis is the intended reaction. Trace amounts of water in other solvents can also lead to the slow degradation of the silane.[4][5][6]
-
Reactive Amines: Primary and secondary amines can react with the chloromethyl group.
Safety and Handling Considerations:
Chloromethyldimethylethoxysilane is a flammable and corrosive liquid that reacts with moisture.[4] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All glassware must be thoroughly dried before use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Experimental Determination of Solubility: A Validated Protocol
The following protocol provides a robust and reproducible method for determining the solubility of chloromethyldimethylethoxysilane in a given organic solvent. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.
Materials and Equipment:
-
Chloromethyldimethylethoxysilane (high purity)
-
Anhydrous organic solvents (various)
-
Analytical balance (± 0.1 mg)
-
Vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator
-
Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Inert gas supply (nitrogen or argon)
Experimental Workflow Diagram:
Sources
- 1. research.wur.nl [research.wur.nl]
- 2. Hansen solubility parameters obtained via molecular dynamics simulations as a route to predict siloxane surfactant adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hansen Solubility Parameters of Stacked Silicanes Derived from Porous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gelest.com [gelest.com]
- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Interfacial Engineering: A Technical Guide to Silane Coupling Agents
Introduction: The Molecular Bridge
In the development of advanced biomaterials and drug delivery systems (DDS), the interface is where function meets failure. Silane coupling agents (SCAs) are the industry standard for stabilizing this interface, acting as a molecular bridge between inorganic substrates (silica, glass, metal oxides) and organic matrices (hydrogels, drug payloads, lipid bilayers).[1][2]
For researchers in nanomedicine, the goal is rarely just "coating" a surface. It is the precise engineering of surface functionality—controlling charge, wettability, and steric availability—to dictate biological interaction. This guide moves beyond basic textbook definitions to provide a rigorous, field-validated approach to silanization.
The Mechanistic Foundation
Understanding the competition between hydrolysis and condensation is critical. A common failure mode in silanization is the formation of disordered multilayers or bulk polymerization in solution, rather than the desired self-assembled monolayer (SAM).
The Reaction Pathway[3][4]
-
Hydrolysis: Alkoxy groups (
) on the silicon atom are hydrolyzed by water (catalytic) to form silanols ( ). -
Physisorption: Silanol oligomers hydrogen-bond to hydroxyl groups on the substrate surface.
-
Condensation: Thermal curing drives the release of water, converting hydrogen bonds into covalent siloxane linkages (
).
Critical Insight: Water is a double-edged sword. It is required to initiate hydrolysis but, in excess, triggers uncontrolled bulk polymerization (turning your clear reagent cloudy and your surface "dusty").
Visualization: The Silanization Mechanism
The following diagram illustrates the transformation from hydrolysis to covalent bonding.
Figure 1: The stepwise mechanism of silanization. Note that the final covalent bond requires the elimination of water (condensation), typically achieved through heat curing.
Strategic Selection of Silanes
The "R-group" (organofunctional group) determines the biological interface. Select based on your downstream conjugation chemistry.
| Silane Common Name | Functional Group | Application in Drug Delivery |
| APTES (3-Aminopropyltriethoxysilane) | Primary Amine ( | Conjugation of proteins/DNA via EDC/NHS chemistry; Zeta potential modulation (+ charge). |
| MPTMS (3-Mercaptopropyltrimethoxysilane) | Thiol ( | Maleimide conjugation; Gold nanoparticle attachment; Disulfide bridging. |
| PEG-Silane | Polyethylene Glycol | "Stealth" coating; Reduces protein fouling and macrophage uptake (Opsonization). |
| GPTMS (Glycidoxypropyltrimethoxysilane) | Epoxide | Direct reaction with amines/thiols under mild conditions; Ring-opening polymerization. |
| C18-Silane (Octadecyltrimethoxysilane) | Alkyl Chain | Hydrophobic passivation; Creating reverse-phase chromatography surfaces. |
Experimental Protocol: Anhydrous Liquid-Phase Deposition
Standard: This protocol prioritizes monolayer quality over speed. It uses anhydrous toluene to suppress bulk polymerization, ensuring the silane reacts with the surface, not itself.
Reagents & Equipment[5][6]
-
Substrate: Silica nanoparticles (SNPs), Glass slides, or Silicon wafers.
-
Solvent: Anhydrous Toluene (99.8%, kept over molecular sieves).
-
Silane: APTES (or equivalent), fresh.
-
Atmosphere: Dry Nitrogen (
) or Argon.
Step-by-Step Workflow
1. Surface Activation (Crucial)
-
Goal: Maximize surface hydroxyl (
) density. Silanes cannot bond to a dehydrated surface. -
Method: Treat substrate with Piranha solution (
) for 30 min OR Oxygen Plasma (5 min). -
Safety Warning: Piranha solution reacts violently with organics.
2. Reaction Setup
-
Suspend/immerse the activated substrate in anhydrous toluene.
-
Add Silane to a final concentration of 1-2% (v/v) .
-
Why low concentration? High concentrations promote messy multilayer formation.
3. Deposition
-
Reflux (or heat to 60-80°C) for 4–12 hours under inert atmosphere (
). -
Mechanism:[3][4] Heat provides the activation energy for the initial hydrolysis (using trace surface water) and condensation.
4. The "Self-Validating" Wash
-
Step: Wash 2x with Toluene, 1x with Ethanol, 1x with Water.
-
Logic: Toluene removes unreacted silane. Ethanol/Water removes physisorbed (non-covalently bonded) silane oligomers. If your coating survives this, it is chemically bonded.
5. Curing (The Locking Step)
-
Bake the substrate at 110°C for 1 hour .
-
Causality: This drives the equilibrium to the right (Le Chatelier’s principle), removing residual water molecules and forming stable siloxane bonds.
Visualization: The Protocol Workflow
Figure 2: Operational workflow for high-fidelity silanization. The washing step is the primary control point for quality.
Characterization: How to Prove It Worked
Do not assume functionalization occurred. Validate using these orthogonal methods:
-
X-Ray Photoelectron Spectroscopy (XPS): The gold standard.
-
Look for: Appearance of N1s peak (for APTES) or S2p peak (for MPTMS) at specific binding energies.
-
Validation: The N:Si ratio should match theoretical monolayer calculations (approx. 0.7 nm thickness for APTES).
-
-
Contact Angle Goniometry:
-
Observation: Hydrophilic silica (
) becomes hydrophobic ( ) with alkyl-silanes, or remains moderately hydrophilic with amines.
-
-
Ellipsometry:
Troubleshooting Common Failures
| Symptom | Probable Cause | Corrective Action |
| Cloudy Reaction Solution | Excess water in solvent triggered bulk polymerization. | Use anhydrous toluene; dry glassware in oven; keep under |
| "Chalky" Surface | Physisorbed silane aggregates. | Increase washing rigor (sonication in ethanol). |
| Low Surface Density | Insufficient surface hydroxyls ( | Re-do Piranha/Plasma treatment; ensure substrate wasn't stored too long. |
| Loss of Function Over Time | Hydrolysis of the siloxane bond. | Store in desiccator; avoid high pH buffers ( |
References
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[1][2] (The definitive industrial handbook on silane chemistry).
-
Shircliff, R. A., et al. (2013).[4] "Angle-Resolved XPS Analysis and Characterization of Monolayer and Multilayer Silane Films for DNA Coupling to Silica." Langmuir, 29(12), 4057–4067. (Key reference for XPS validation of monolayers).
-
Hermanson, G. T. (2013).[5] Bioconjugate Techniques. Academic Press. (The standard text for downstream conjugation protocols).
-
Haensch, C., et al. (2010). "Surface functionalization of silica nanoparticles with organosilanes." Chemical Society Reviews. (Review of nanoparticle specific protocols).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
Monochlorosilanes: Reactivity, Handling, and Applications in High-Precision Synthesis
Executive Summary
Monochlorosilanes (
For the drug development scientist, the value of monochlorosilanes lies in their tunability. By varying the steric bulk of the alkyl groups (
Physical and Chemical Landscape[1][2][3][4][5][6][7][8]
The reactivity of monochlorosilanes is governed by the electrophilicity of the silicon atom and the steric hindrance imposed by the
Comparative Properties Table
The following table contrasts the most common monochlorosilanes used in synthesis. Note the correlation between steric bulk and boiling point/density.
| Reagent | Abbr. | Formula | MW ( g/mol ) | BP (°C) | Density (g/mL) | Relative Hydrolytic Stability* |
| Trimethylchlorosilane | TMCS | 108.64 | 57 | 0.856 | 1 (Baseline - Labile) | |
| Triethylchlorosilane | TESCl | 150.72 | 144 | 0.898 | ~64x | |
| tert-Butyldimethylchlorosilane | TBDMSCl | 150.72 | 125 (sublimes) | Solid | ~10,000x | |
| Triisopropylchlorosilane | TIPSCl | 192.80 | 198 | 0.901 | ~700,000x | |
| tert-Butyldiphenylchlorosilane | TBDPSCl | 274.86 | 90 (0.05 mmHg) | 1.057 | ~5,000,000x |
*Relative stability of the resulting silyl ether toward acid hydrolysis compared to TMS.
The Silicon-Chlorine Bond
The Si-Cl bond is polar, with electron density pulled toward chlorine, creating a significant partial positive charge (
-
Bond Length: ~2.02 Å (longer than C-Cl, making it more accessible).
-
Lewis Acidity: The silicon center acts as a hard Lewis acid. It reacts violently with water (a hard nucleophile) to produce silanols (
) and hydrogen chloride (HCl).
Mechanistic Insight: Nucleophilic Catalysis
In drug development, silylation is rarely performed with neat chlorosilane. A base is required to neutralize the HCl by-product. However, the base often plays a dual role: proton scavenger and nucleophilic catalyst .
When using imidazole (Im) or 4-dimethylaminopyridine (DMAP), the reaction proceeds via a hypervalent silicon intermediate, which is significantly more reactive toward the alcohol substrate than the free chlorosilane.
Pathway Visualization
The following diagram illustrates the catalytic cycle of imidazole-mediated silylation.
Figure 1: Nucleophilic catalysis pathway. The formation of the N-silylimidazolium intermediate lowers the activation energy for the attack by the alcohol.
Strategic Application: Experimental Protocols
Protocol: TBDMS Protection of a Secondary Alcohol
Context: TBDMS is the industry standard for protecting secondary alcohols during total synthesis due to its balance of stability and ease of removal (using TBAF).
Reagents:
-
Substrate: Secondary Alcohol (1.0 equiv)
-
TBDMSCl (1.2 - 1.5 equiv)
-
Imidazole (2.5 equiv)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane). Note: DMF accelerates the reaction via polarity, but DCM is easier to remove.
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and rubber septum. Flush with Nitrogen (
) or Argon. -
Solvation: Dissolve the alcohol substrate in anhydrous DMF (concentration ~0.5 M).
-
Activation: Add Imidazole in one portion. The solution should remain clear.
-
Addition: Add TBDMSCl (solid) in portions or as a solution in DMF over 5 minutes.
-
Expert Insight: If the reaction is exothermic (large scale), cool to 0°C before addition to prevent elimination side reactions.
-
-
Monitoring: Stir at room temperature (RT). Monitor via TLC. Most secondary alcohols convert within 2–6 hours.
-
Quench (Critical): Once complete, pour the reaction mixture into saturated aqueous
.-
Why? Water alone generates HCl from excess TBDMSCl. Without the bicarbonate buffer, the local pH drop can cleave the newly formed silyl ether.
-
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with water (to remove DMF) and brine. Dry over
.
Self-Validating the Protocol
-
TLC Check: The product should be less polar (higher
) than the starting alcohol. -
NMR Verification: Look for the characteristic TBDMS signals: a large singlet (9H) at
~0.9 ppm (t-butyl) and a singlet (6H) at ~0.1 ppm (methyls).
Safety & Handling: The "White Cloud" Hazard
Monochlorosilanes are lachrymators and corrosives . The most immediate hazard is not the liquid itself, but its reaction with atmospheric moisture.
The Hydrolysis Cascade
Upon opening a bottle of TMCS or TBDMSCl in humid air, you will observe a "white cloud." This is hydrochloric acid mist , formed when the liberated HCl gas nucleates with water vapor.
Handling Guidelines
-
Engineering Controls: Always handle liquid chlorosilanes inside a functioning fume hood.
-
Glassware: Use oven-dried glassware. Moisture on glass walls will generate HCl immediately, potentially pressurizing the vessel.
-
Syringe Technique: When transferring volatile silanes (TMCS, TESCl), use the "air cushion" technique or positive pressure nitrogen to prevent barrel corrosion and sticking.
-
Spill Management: Do NOT use water to clean a chlorosilane spill.[1] This will cause a violent release of acid gas. Absorb with dry sand or vermiculite, then neutralize with a weak base (sodium carbonate) in a controlled setting.
Decision Framework: Selecting the Right Silane
Choosing the correct protecting group is a strategic decision in multi-step synthesis. The following decision tree aids in selecting the appropriate monochlorosilane based on the required conditions of subsequent steps.
Figure 2: Strategic selection of silyl protecting groups based on downstream synthetic conditions.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191.
-
Chaudhary, S. K., & Hernandez, O. (1979). 4-Dimethylaminopyridine: An efficient and selective catalyst for the silylation of alcohols. Tetrahedron Letters, 20(2), 99–102.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6397, Chlorotrimethylsilane.
-
Silicones Environmental, Health and Safety Center. (2019). Global Safe Handling of Chlorosilanes.
Sources
Methodological & Application
Application Note: Precision Surface Engineering with Chloromethyldimethylethoxysilane (CMDMES)
Introduction
Chloromethyldimethylethoxysilane (CMDMES) represents a specialized class of monofunctional silanes designed for high-precision surface modification. Unlike trifunctional silanes (e.g., APTES, OTMS) which often form disordered, cross-linked polymeric networks, CMDMES contains a single hydrolyzable ethoxy group. This structural feature strictly limits the surface attachment to a single point per molecule, preventing vertical polymerization and ensuring the formation of a "brush-type" monolayer with defined conformational freedom.
The chloromethyl moiety (
Key Advantages[1][2][3]
-
Monolayer Definition: Monofunctional chemistry prevents uncontrolled multilayer formation.
-
Reactive Handle: The
-chloromethyl group allows for facile post-functionalization. -
Steric Control: The two methyl groups on the silicon atom provide steric spacing, reducing packing density slightly but enhancing the mobility of the functional headgroup.
Technical Specifications
| Property | Value | Notes |
| Chemical Name | Chloromethyldimethylethoxysilane | |
| CAS Number | 13508-53-7 | |
| Molecular Formula | ||
| Molecular Weight | 152.69 g/mol | |
| Boiling Point | 129.6°C (at 760 mmHg) | Volatile; suitable for vapor phase deposition.[1][2] |
| Density | 0.95 g/mL | |
| Refractive Index | 1.4120 | |
| Flash Point | 28.8°C | Flammable. Handle in fume hood. |
| Hydrolyzable Group | Ethoxy ( | Slower hydrolysis than methoxy; easier to control. |
Mechanism of Action
The formation of a CMDMES SAM proceeds through a hydrolysis-condensation mechanism. Because the silane is monofunctional, the "curing" step is critical to drive the condensation of the single silanol group with the surface hydroxyls.
Experimental Protocol: SAM Formation
Phase 1: Substrate Preparation (Critical)
Objective: To generate a high density of surface hydroxyl groups (-OH) for silane attachment.
-
Substrate: Silicon wafers, glass slides, or quartz.
-
Cleaning:
-
Sonicate in Acetone (10 min), then Isopropanol (10 min). Dry with
. -
Activation: Treat with Piranha solution (
) for 30 minutes OR Oxygen Plasma (100W, 5 min). -
Safety Note: Piranha solution is explosive with organics. Use extreme caution.
-
-
Rinse: Copious amounts of deionized water (18.2 M
). -
Drying: Dry thoroughly under a stream of Nitrogen. Do not heat above 150°C before silanization as this dehydrates the surface, removing necessary -OH groups.
Phase 2: Silanization (Liquid Phase)
Objective: Covalent attachment of CMDMES.
-
Reaction Solvent: Anhydrous Toluene (preferred) or anhydrous Ethanol.
-
Note: Toluene promotes higher quality monolayers for alkylsilanes due to better solubility and moisture control.
-
-
Preparation: In a glovebox or under an inert atmosphere (
/Ar), prepare a 1% - 2% (v/v) solution of CMDMES in the solvent.-
Catalyst (Optional): For ethanol, adding 1% acetic acid can accelerate hydrolysis. For toluene, catalysis is usually not required if allowed to react longer.
-
-
Incubation: Immerse the clean substrate in the silane solution.
-
Time: 12–24 hours at room temperature.
-
Alternative: Reflux in toluene for 2–4 hours (faster, but requires setup).
-
-
Washing (Crucial):
-
Remove substrate and rinse sequentially with:
-
Reaction Solvent (Toluene) – removes bulk unreacted silane.
-
Ethanol – removes physisorbed byproducts.
-
Deionized Water – hydrolyzes any remaining ethoxy groups.
-
-
-
Curing: Bake the substrate in an oven at 110°C – 120°C for 30–60 minutes .
-
Why: This drives the condensation reaction (release of water) and locks the single covalent bond.
-
Phase 3: Characterization
| Method | Expected Result | Interpretation |
| Contact Angle (Water) | 75° – 85° | Moderate hydrophobicity. Lower than methyl-silanes (90°+) due to the polar C-Cl bond. |
| Ellipsometry | ~0.6 – 0.8 nm | Theoretical length of the molecule is short. Values >1 nm indicate multilayering. |
| XPS | Cl (2p) peak at ~200 eV | Confirms presence of Chlorine. Ratio of Si:Cl should be 1:1 (after correcting for bulk Si). |
Downstream Applications: Reactive Interfaces
The primary value of CMDMES is not just the coating, but the Chloromethyl handle.
Application A: Azide Functionalization (Click Chemistry Ready)
Transforming the Cl-surface into an Azide-surface allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Reagents: Saturated solution of Sodium Azide (
) in DMF (Dimethylformamide). -
Protocol: Immerse the CMDMES-modified substrate in the
/DMF solution. -
Conditions: Stir at 60°C – 80°C for 24 hours.
-
Note: The
reaction on silicon-alpha-methylene groups is efficient but requires heat.
-
-
Result: Surface terminates in
.
Application B: Surface-Initiated ATRP
The
Troubleshooting & Stability
-
Stability Warning: Monofunctional silane SAMs (like CMDMES) are less hydrolytically stable than trifunctional silane networks. Avoid exposure to high pH (>9) or prolonged immersion in hot aqueous solutions, which can hydrolyze the Si-O-Surface bond.
-
Incomplete Coverage: If contact angles are low (<70°), moisture in the solvent likely caused silane dimerization before attachment. Ensure Toluene is dried over molecular sieves.
-
Multilayers: If ellipsometry shows >1nm thickness, the washing step was insufficient. Use sonication during the toluene wash to remove physisorbed aggregates.
References
-
Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Gelest Technical Brochure. Link
-
Wasserman, S. R., et al. "The Structure of Self-Assembled Monolayers of Alkylsiloxanes on Silicon: A Comparison of Results from Ellipsometry and Low-Angle X-Ray Reflectivity."[3] Journal of the American Chemical Society, 1989. Link
- Mittal, K. L. "Silanes and Other Coupling Agents." VSP, 1992. (Standard text for silane chemistry mechanisms).
-
Matyjaszewski, K., et al. "Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives." Macromolecules, 2012. (Reference for Chloromethyl initiators). Link
-
Arkles, B. "Hydrophobicity, Hydrophilicity and Silanes." Paint & Coatings Industry, 2006. Link
Sources
Application Notes and Protocols for Chloromethyldimethylethoxysilane as a Coupling Agent in Polymer Composites
Introduction: Bridging the Interfacial Gap in Polymer Composites
In the pursuit of advanced materials with superior performance, the synergy between organic polymers and inorganic fillers is paramount. However, the inherent chemical incompatibility at the polymer-filler interface often leads to suboptimal stress transfer, reduced mechanical strength, and increased susceptibility to environmental degradation. Coupling agents are the linchpin in overcoming this challenge, acting as molecular bridges to form a robust and durable interphase.
This guide provides a detailed exploration of Chloromethyldimethylethoxysilane (CMDME), a bifunctional organosilane coupling agent, for researchers, scientists, and drug development professionals. CMDME offers a unique combination of a hydrolyzable ethoxy group for bonding to inorganic surfaces and a reactive chloromethyl group for covalent linkage with a variety of polymer matrices. Through a comprehensive understanding of its mechanism and application, the full potential of polymer composites can be unlocked, leading to materials with enhanced strength, durability, and functionality.
Physicochemical Properties of Chloromethyldimethylethoxysilane
A thorough understanding of the physical and chemical characteristics of CMDME is essential for its effective application.
| Property | Value | Significance in Application |
| Chemical Formula | C5H13ClOSi | Provides the elemental composition. |
| Molecular Weight | 152.70 g/mol | Influences stoichiometry in treatment solutions. |
| Appearance | Colorless liquid | Allows for easy handling and visual inspection. |
| Boiling Point | 132-133 °C | Relevant for drying and curing steps post-treatment. |
| Density | 0.944 g/cm³ | Used in calculating the required volume for a given mass. |
| Refractive Index | ~1.412 | Can be used as a quality control parameter. |
| Flash Point | 26 °C (79 °F) | Indicates flammability; requires appropriate safety precautions. |
| CAS Number | 13508-53-7 | For unambiguous identification of the chemical substance. |
Mechanism of Action: The Bifunctional Bridge
The efficacy of Chloromethyldimethylethoxysilane as a coupling agent lies in its dual reactivity, enabling it to form stable bonds with both the inorganic filler and the organic polymer matrix. This process can be understood in two primary stages:
-
Reaction with the Inorganic Filler Surface: The ethoxy group of CMDME is hydrolyzable, typically in an aqueous alcohol solution. This hydrolysis reaction forms reactive silanol groups (-Si-OH). These silanols then condense with the hydroxyl groups present on the surface of inorganic fillers (like silica, glass fibers, or metal oxides), forming stable covalent siloxane bonds (Si-O-Si). This process effectively grafts the silane molecule onto the filler surface. The hydrolysis and condensation reactions are sensitive to pH and are generally catalyzed by acids or bases.
-
Reaction with the Polymer Matrix: The chloromethyl group (-CH2Cl) on the other end of the CMDME molecule is a reactive site for nucleophilic substitution reactions.[1] This allows it to form covalent bonds with various functional groups present in polymer chains or their precursors. For instance:
-
In Epoxy Systems: The chloromethyl group can react with amine hardeners commonly used in epoxy resins. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, displacing the chloride ion and forming a stable carbon-nitrogen bond. This integrates the treated filler directly into the crosslinked epoxy network.[2][3]
-
In Polyamide Systems: The terminal amine groups of polyamide chains can similarly react with the chloromethyl group, forming a covalent link between the filler and the polyamide matrix.
-
This dual mechanism creates a continuous and robust interfacial region that can efficiently transfer stress from the polymer matrix to the reinforcing filler, thereby enhancing the overall mechanical properties of the composite material.
Protocols for Application
The successful application of Chloromethyldimethylethoxysilane hinges on proper surface preparation of the filler and controlled reaction conditions. Two primary methods are commonly employed: filler pretreatment and the integral blend method.
Protocol 1: Filler Pretreatment (Wet Method)
This method involves treating the filler with a solution of the silane before its incorporation into the polymer matrix. It generally provides a more uniform and efficient surface coverage.
Materials:
-
Inorganic filler (e.g., silica nanoparticles, glass fibers)
-
Chloromethyldimethylethoxysilane (CMDME)
-
Ethanol (or a mixture of ethanol and water, e.g., 95:5 v/v)
-
Acetic acid (for pH adjustment)
-
Beaker or flask
-
Magnetic stirrer
-
Oven
Step-by-Step Procedure:
-
Solution Preparation:
-
Prepare a dilute solution of CMDME in an ethanol/water mixture. A typical concentration ranges from 0.5% to 2% by weight of the filler.
-
For a 1% treatment level, add 1 gram of CMDME to a solution prepared from 95 ml ethanol and 5 ml of deionized water.
-
Stir the solution gently for 5-10 minutes to ensure complete mixing.
-
-
Hydrolysis:
-
Adjust the pH of the solution to 4-5 using a few drops of acetic acid. This acidic condition catalyzes the hydrolysis of the ethoxy groups to silanol groups.
-
Allow the solution to stand for approximately 1 hour for the hydrolysis to proceed. It is important to use the solution shortly after hydrolysis as the silanols can self-condense over time.
-
-
Filler Treatment:
-
Disperse the inorganic filler into the prepared silane solution. Ensure the filler is well-wetted and uniformly suspended.
-
Stir the slurry for 2-4 hours at room temperature to allow the silanol groups to react with the hydroxyl groups on the filler surface.
-
-
Drying and Curing:
-
Separate the treated filler from the solution by filtration or centrifugation.
-
Wash the filler with ethanol to remove any unreacted silane.
-
Dry the treated filler in an oven at 110-120 °C for 1-2 hours. This step removes the solvent and promotes the condensation reaction, forming stable siloxane bonds.
-
-
Composite Fabrication:
-
Incorporate the dried, surface-treated filler into the polymer matrix using standard composite fabrication techniques (e.g., melt blending, solution casting, or resin infusion).
-
Protocol 2: Integral Blend Method
In this method, the silane coupling agent is added directly to the polymer resin and filler during the compounding process. This is a more streamlined approach, though it may result in less uniform filler treatment.
Materials:
-
Polymer resin (e.g., epoxy, polyamide)
-
Inorganic filler
-
Chloromethyldimethylethoxysilane (CMDME)
-
High-shear mixer or extruder
Step-by-Step Procedure:
-
Pre-blending:
-
In a high-shear mixer, combine the polymer resin and the inorganic filler.
-
Mix until a visually homogeneous blend is achieved.
-
-
Silane Addition:
-
While mixing, add the required amount of CMDME directly to the blend. The typical loading is 0.5% to 2% by weight of the filler.
-
Continue mixing to ensure uniform distribution of the silane throughout the composite mixture.
-
-
Compounding and Curing:
-
Process the mixture using standard techniques such as extrusion or injection molding. The elevated temperatures during processing will facilitate the reaction of the silane with both the filler and the polymer matrix.
-
Follow the recommended curing cycle for the specific polymer system.
-
Characterization of Treated Fillers and Composites
Verifying the successful application of CMDME and quantifying its impact on the composite properties is crucial. The following characterization techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the silane on the filler surface. Look for characteristic peaks corresponding to Si-O-Si bonds and the organic functional groups of the silane.
-
Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto the filler surface by measuring the weight loss at temperatures corresponding to the decomposition of the organic part of the silane.
-
Scanning Electron Microscopy (SEM): To visualize the filler dispersion within the polymer matrix and to examine the fracture surface of the composite, which can provide insights into the interfacial adhesion.
-
Contact Angle Measurement: To assess the change in surface energy of the filler after treatment. A successful treatment will typically make the hydrophilic filler surface more hydrophobic.
-
Mechanical Testing: To quantify the improvement in mechanical properties. Standard tests include tensile strength, flexural strength, and impact strength measurements according to ASTM or ISO standards.
-
Dynamic Mechanical Analysis (DMA): To evaluate the viscoelastic properties of the composite and determine the glass transition temperature (Tg), which can be influenced by the polymer-filler interface.
-
Water Absorption Test: To assess the durability of the composite in humid environments. Improved interfacial adhesion generally leads to lower water absorption.
Expected Performance Enhancements
The use of Chloromethyldimethylethoxysilane as a coupling agent is expected to significantly enhance the performance of polymer composites. While specific quantitative data for CMDME is not extensively available in public literature, the following table provides illustrative data based on the typical performance improvements observed with closely related silane coupling agents in similar polymer composite systems.
Disclaimer: The following data is for illustrative purposes to demonstrate the potential benefits of using a silane coupling agent and is not specific to Chloromethyldimethylethoxysilane. Actual results will vary depending on the specific polymer, filler, and processing conditions.
| Property | Neat Epoxy Composite (Untreated Glass Fiber) | Epoxy Composite with Silane-Treated Glass Fiber | % Improvement (Illustrative) |
| Tensile Strength | 250 MPa | 350 MPa | ~40% |
| Flexural Strength | 400 MPa | 580 MPa | ~45% |
| Flexural Modulus | 20 GPa | 25 GPa | ~25% |
| Interfacial Shear Strength | 15 MPa | 35 MPa | ~133% |
| Water Absorption (24h) | 0.5% | 0.2% | ~60% reduction |
These improvements are attributed to the enhanced interfacial adhesion, which allows for more efficient stress transfer from the weaker polymer matrix to the stronger reinforcing filler.
Conclusion
Chloromethyldimethylethoxysilane is a versatile and effective coupling agent for improving the performance of polymer composites. Its bifunctional nature allows for the formation of a strong and durable interface between inorganic fillers and organic polymer matrices. By following the detailed protocols and understanding the underlying mechanisms presented in this guide, researchers and scientists can leverage the benefits of CMDME to develop advanced materials with superior mechanical properties and environmental resistance for a wide range of applications.
References
- Ningbo Inno Pharmchem Co., Ltd. (2025). Chloromethyldimethylethoxysilane: A Key for Polymer Synthesis Innovations.
- ARCOR Epoxy Technologies. Mineral fillers have become increasingly important additives and modifiers for organic polymer.
- Nanjing SiSiB Silicones Co., Ltd. Application Methods of Silane Coupling Agent.
- Qingdao Hengda Chemical New Material Co., Ltd. (2023). How To Use Silane Coupling Agent.
- Shin-Etsu Silicone. Silane Coupling Agents.
-
MDPI. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Retrieved from [Link]
-
E3S Web of Conferences. (2023). Study of the curing process of epoxy-amine compositions by differential scanning calorimetry. Retrieved from [Link]
-
MDPI. (2023). Effect of Silane Coupling Treatment on the Adhesion between Polyamide and Epoxy Based Composites Reinforced with Carbon Fibers. Retrieved from [Link]
-
ResearchGate. (2025). Chemical Modification of some 4-Chloromethyl Styrene Polymers with Highly Sterically Hindered Tris(trimethylsilyl)methyl Groups. Retrieved from [Link]
-
ResearchGate. (2015). The influence of silane coupling agents on the polymer mortar. Retrieved from [Link]
-
PMC. (2023). Effect of Different Silane Coupling Agents on the Bond Strength between Hydrogen Peroxide-Etched Epoxy-Based- Fiber-Reinforced Post and Composite Resin Core. Retrieved from [Link]
-
Hubei Co-Formula Material Tech Co.,Ltd. Precautions for Using Silane Coupling Agents. Retrieved from [Link]
-
PubMed. (2020). Silane Coupling Agents are Beneficial for Resin Composite Repair: A Systematic Review and Meta-Analysis of In Vitro Studies. Retrieved from [Link]
-
ResearchGate. (2017). Chemistry of Silanes: Interfaces in Dental Polymers and Composites. Retrieved from [Link]
-
ResearchGate. (2015). Silane Coupling Agents in Polymer-based Reinforced Composites: A Review. Retrieved from [Link]
-
ResearchGate. (2018). Characterization of adsorbed silane on fillers used in dental composite restoratives and its effect on composite properties. Retrieved from [Link]
-
Gelest. (2013). Silane Coupling Agents: Connecting Across Boundaries. Retrieved from [Link]
-
PMC. (2020). Characterization on chemical and mechanical properties of silane treated fish tail palm fibres. Retrieved from [Link]
-
ResearchGate. (2010). Application of organosilanes in dental polymer composites. Retrieved from [Link]
-
ResearchGate. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Retrieved from [Link]
-
MDPI. (2021). Polymer@SiO2 Core–Shell Composite Particles: Preparation and Application. Retrieved from [Link]
-
Aapptec. Coupling Reagents. Retrieved from [Link]
Sources
Application Note: Chloromethyldimethylethoxysilane (CMDMES) in Sol-Gel Surface Engineering
Topic: Application of Chloromethyldimethylethoxysilane (CMDMES) in Sol-Gel Processes Document Type: Technical Application Note & Protocol Guide Target Audience: Senior Researchers, Process Chemists, and Materials Scientists.
Executive Summary
Chloromethyldimethylethoxysilane (CMDMES, CAS No. 13508-53-7) is a specialized monofunctional organosilane utilized in sol-gel processing for precise surface termination and functionalization. Unlike trifunctional silanes (e.g., TEOS, APTES) that form three-dimensional networks, CMDMES acts as a chain terminator (M-unit) . It possesses a single hydrolyzable ethoxy group and a reactive chloromethyl (
This guide details the use of CMDMES for:
-
End-Capping & Hydrophobization: Controlling the molecular weight of polysiloxanes and capping residual silanols on silica surfaces.
-
Reactive Anchoring: Introducing electrophilic chloromethyl handles onto silica surfaces for subsequent nucleophilic substitution (
) with amines, thiols, or carboxylates.
Technical Background & Mechanism
Chemical Identity & Properties
| Property | Data |
| Chemical Name | (Chloromethyl)dimethylethoxysilane |
| CAS Number | 13508-53-7 |
| Formula | |
| Molecular Weight | 152.69 g/mol |
| Functionality | Monofunctional (M-Type) |
| Reactive Groups | Ethoxy (Hydrolyzable), Chloromethyl (Electrophilic) |
Sol-Gel Reactivity Mechanism
The utility of CMDMES relies on its dual-reactivity profile. The silicon center undergoes hydrolysis/condensation, while the carbon center remains stable until subjected to nucleophilic attack.
Step 1: Hydrolysis
In the presence of moisture and a catalyst (acid or base), the ethoxy group hydrolyzes to a silanol, releasing ethanol.
Step 2: Condensation (End-Capping)
The generated silanol reacts with surface hydroxyls (
Step 3: Post-Functionalization (
Mechanistic Visualization
Figure 1: Reaction pathway of CMDMES from hydrolysis to surface anchoring and post-functionalization.
Experimental Protocols
Protocol A: Surface Functionalization of Silica Nanoparticles
Objective: Graft CMDMES onto silica nanoparticles (
Reagents:
-
Silica Nanoparticles (dried at 120°C for 4h)
-
CMDMES (98% purity)
-
Toluene (Anhydrous)
-
Acetic Acid (Catalyst)
Step-by-Step Procedure:
-
Preparation: Suspend 1.0 g of dried
NPs in 50 mL of anhydrous toluene. Sonicate for 20 minutes to ensure dispersion. -
Activation: Add 0.5 mL of CMDMES (approx. 3 mmol) to the suspension.
-
Catalysis: Add 50 µL of glacial acetic acid. Note: Acid catalysis is preferred over base for monofunctional silanes to prevent self-condensation before surface attachment.
-
Reaction: Reflux the mixture at 110°C (boiling point of toluene) for 12–24 hours under an inert atmosphere (
or Ar). -
Purification:
-
Centrifuge the particles (10,000 rpm, 10 min).
-
Decant supernatant.[4]
-
Resuspend in ethanol and centrifuge. Repeat 3 times to remove unreacted silane.
-
-
Drying: Dry the functionalized particles in a vacuum oven at 60°C overnight.
Self-Validation Check:
-
FTIR Analysis: Look for the appearance of C-H stretching bands at 2900–2960
and a characteristic wagging vibration around 1260 . -
Hydrophobicity: The powder should float on water due to the methyl groups shielding the surface.
Protocol B: Post-Functionalization (Nucleophilic Substitution)
Objective: Convert the chloromethyl-functionalized surface into an amine-functionalized surface.
Reagents:
-
CMDMES-modified Silica (from Protocol A)
-
Primary Amine (e.g., Ethylenediamine or a functional drug molecule with
) -
Acetonitrile or DMF (Solvent)
-
Potassium Carbonate (
, Base scavenger)
Step-by-Step Procedure:
-
Setup: Disperse 0.5 g of CMDMES-modified silica in 20 mL of Acetonitrile.
-
Addition: Add excess amine (10 equivalents relative to estimated surface Cl content) and 1.0 equivalent of
. -
Reaction: Heat to 60–80°C for 12 hours. Note: The chloride is a good leaving group, but the reaction requires heat due to the steric bulk of the surface.
-
Washing: Centrifuge and wash extensively with water (to remove salts) and then ethanol.
Critical Considerations & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Grafting Density | Wet solvent or insufficient surface -OH. | Dry toluene over molecular sieves. Pre-activate silica with Piranha solution (Caution!) to maximize silanol density. |
| Particle Aggregation | Cross-linking via hydrogen bonding. | Use anhydrous conditions. Ensure CMDMES is monofunctional (verify purity) to prevent bridging. |
| No Reactivity in Step B | Steric hindrance. | Use a polar aprotic solvent (DMF, DMSO) to enhance |
Safety Protocol (E-E-A-T)
-
Hazard: CMDMES releases ethanol upon hydrolysis. However, the chloromethyl group is toxic and a potential alkylating agent.
-
Handling: Always handle in a fume hood. Wear nitrile gloves.
-
Incompatibility: Avoid strong oxidizers. Do not mix with water without controlled hydrolysis protocols, as uncontrolled hydrolysis can lead to phase separation.
References
-
Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Gelest Technical Brochures. Link
- Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press. (Fundamental text on hydrolysis kinetics).
- Arkles, B. (1977). "Tailoring Surfaces with Silanes." Chemtech, 7, 766-778. (Seminal work on silane deposition protocols).
-
Santa Cruz Biotechnology. "Chloromethyldimethylethoxysilane - CAS 13508-53-7 Properties." Link
-
Sigma-Aldrich. "Safety Data Sheet: Chloromethyldimethylethoxysilane." Link
Sources
Enhanced Volatility and Chromatographic Performance of Alcohols in GC-MS Analysis through Derivatization with Chloromethyldimethylethoxysilane (CMDMES)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The direct analysis of alcohols by Gas Chromatography-Mass Spectrometry (GC-MS) is often hindered by their inherent polarity and low volatility. These characteristics can lead to poor chromatographic peak shape, low sensitivity, and thermal decomposition in the GC inlet.[1] Chemical derivatization addresses these challenges by converting the polar hydroxyl (-OH) group into a less polar, more volatile, and more thermally stable functional group.[1] This application note provides a comprehensive guide to the derivatization of alcohols using Chloromethyldimethylethoxysilane (CMDMES), a silylating reagent that significantly improves analytical performance. We will detail the underlying chemical principles, provide a step-by-step protocol, and discuss the expected analytical outcomes, offering researchers a robust method for the sensitive and reliable quantification of alcohols in complex matrices.
Introduction: The Rationale for Derivatization
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, many molecules of interest in pharmaceutical and clinical research, including alcohols, steroids, and amino acids, possess polar functional groups like hydroxyls (-OH), amines (-NH), and thiols (-SH).[2] These groups can engage in strong intermolecular hydrogen bonding, which decreases volatility and makes them unsuitable for direct GC analysis.[1]
Furthermore, the active hydrogens in these groups can interact with active sites on the GC column, leading to significant peak tailing and reduced column lifetime.[1] Derivatization is a chemical modification process that replaces these active hydrogens with a nonpolar moiety, effectively masking the polar group. Silylation, the introduction of a silyl group, is one of the most prevalent and effective derivatization methods used for GC analysis.[3] This process yields silyl ethers that are more volatile, less polar, and more thermally stable than the parent alcohols, leading to improved chromatographic separation and detection.[1][2]
The Silylation Reaction: Mechanism and Advantages of CMDMES
The derivatization of an alcohol with Chloromethyldimethylethoxysilane (CMDMES) is a nucleophilic substitution reaction. The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic silicon atom of the CMDMES. This reaction is typically facilitated by a base catalyst, such as pyridine or imidazole, which serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.
The general reactivity order for silylation of functional groups is: alcohol > phenol > carboxylic acid > amine > amide.[3] Within alcohols, the ease of reaction follows the order: primary > secondary > tertiary, due to steric hindrance around the hydroxyl group.[3]
Diagram: General Mechanism of CMDMES Silylation
Caption: Nucleophilic attack of the alcohol on the CMDMES silicon atom.
Key Advantages of Using CMDMES:
-
Increased Volatility: The replacement of the polar -OH group with a nonpolar silyl ether group dramatically increases the analyte's vapor pressure, making it suitable for GC.[1]
-
Improved Thermal Stability: Silyl ethers are generally more resistant to thermal degradation in the hot GC injector compared to their parent alcohols.[2]
-
Enhanced Chromatographic Performance: Derivatization minimizes interactions with the stationary phase, resulting in sharper, more symmetrical peaks and improved resolution.[4]
-
Distinct Mass Spectrum: The presence of the chloromethyl group in the CMDMES derivative provides a characteristic isotopic pattern (due to ³⁵Cl and ³⁷Cl) and unique fragmentation ions, which can aid in structural confirmation and selective detection.
Safety Precautions
Chloromethyldimethylethoxysilane and related chlorosilane reagents are hazardous materials and must be handled with appropriate care in a chemical fume hood.[5][6]
-
Flammability: CMDMES is a flammable liquid and vapor. Keep away from heat, sparks, and open flames.[7]
-
Corrosivity: The reagent is corrosive and can cause severe skin burns and eye damage.[6] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Reactivity with Water: Chlorosilanes react violently with water and moisture, releasing corrosive hydrochloric acid (HCl) gas.[5] All glassware must be scrupulously dried, and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) if possible.[6] Solvents and samples must be anhydrous.[1]
-
Inhalation Hazard: Vapors may cause respiratory irritation.[7]
Detailed Experimental Protocol
This protocol provides a general procedure for the derivatization of a standard alcohol solution. It should be optimized for specific analytes and matrices.
Materials and Reagents
-
Chloromethyldimethylethoxysilane (CMDMES), >95% purity
-
Pyridine (anhydrous), or Imidazole
-
Hexane or Dichloromethane (anhydrous, GC grade)
-
Alcohol standard or sample (must be dry)
-
Sodium Sulfate (anhydrous)
-
2 mL GC vials with PTFE-lined screw caps
-
Microsyringes
-
Heating block or water bath
-
Vortex mixer
Step-by-Step Derivatization Procedure
-
Preparation of Reagent Solution: In a dry glass vial, prepare the derivatization reagent by mixing CMDMES and anhydrous pyridine in a 1:1 (v/v) ratio. Causality: Pyridine acts as a catalyst and an acid scavenger, driving the reaction to completion.
-
Sample Preparation: Pipette 100 µL of the alcohol sample or standard solution into a 2 mL GC vial. If the sample is solid, dissolve a known quantity (e.g., 1 mg) in 100 µL of an anhydrous solvent like hexane.
-
Evaporation: If the sample is in a volatile solvent, gently evaporate the solvent to dryness under a stream of dry nitrogen. Causality: This ensures that no water or reactive solvent interferes with the silylation reaction.[1]
-
Derivatization: Add 100 µL of the freshly prepared CMDMES/Pyridine reagent solution to the dry sample in the GC vial.
-
Reaction: Immediately cap the vial tightly. Vortex for 30 seconds to ensure thorough mixing. Place the vial in a heating block or water bath set to 60-70°C for 30 minutes . Causality: Heating accelerates the reaction, especially for sterically hindered alcohols. Reaction time and temperature may need optimization.[3]
-
Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.
-
Dilution & Analysis: Add 900 µL of anhydrous hexane to the vial. Vortex to mix. The sample is now ready for GC-MS analysis. A small amount of precipitate (pyridinium hydrochloride) may form; the clear supernatant can be injected directly.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for CMDMES derivatization.
GC-MS Analysis Parameters
The following parameters are a recommended starting point and should be optimized for the specific analytes and instrument.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) | A standard non-polar column that provides excellent separation for a wide range of silyl derivatives.[8] |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split mode is suitable for concentrated samples, while splitless is preferred for trace analysis. |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min | Inert carrier gas standard for MS applications. |
| Oven Program | Initial: 60°C for 2 min, Ramp: 10°C/min to 280°C, Hold: 5 min | A general-purpose temperature ramp to separate analytes with different boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible, library-searchable mass spectra. |
| Scan Range | 40 - 500 m/z | Captures the molecular ion and key fragment ions of typical CMDMES derivatives. |
Expected Results and Data Interpretation
The derivatized alcohol will elute earlier and with a much better peak shape than its underivatized counterpart. The mass spectrum will be characteristic of the silyl ether. For a generic alcohol (R-OH) derivatized with CMDMES, expect to see key ions corresponding to:
-
[M-CH₂Cl]⁺: Loss of the chloromethyl group is often a prominent fragmentation pathway.
-
[M-R]⁺: Loss of the original alkyl/aryl group from the alcohol.
-
Characteristic silyl fragments: Ions such as m/z 73 [Si(CH₃)₃]⁺ are common in silylation, though the CMDMES structure will produce unique fragments like m/z 107/109 [Si(CH₃)₂(CH₂Cl)]⁺.
The presence of chlorine will be evident from the A+2 isotope peak, where the ion containing ³⁷Cl will have an abundance of approximately one-third that of the ion containing ³⁵Cl.
Troubleshooting
| Problem | Potential Cause | Solution |
| No or low product peak | Presence of moisture in sample or reagents.[1] | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Evaporate sample to complete dryness. |
| Incomplete reaction. | Increase reaction time and/or temperature.[3] Ensure proper mixing. | |
| Multiple derivative peaks | Incomplete derivatization of poly-hydroxy compounds. | Increase the amount of derivatizing reagent and/or increase reaction time/temperature. |
| Broad, tailing peaks | Active sites in the GC system. | Condition the column. Use a fresh inlet liner. Ensure derivatization reaction went to completion. |
| Reagent peaks obscure analyte | Excess reagent injected. | Dilute the final sample further. Adjust the split ratio to be higher. |
Conclusion
Derivatization of alcohols with Chloromethyldimethylethoxysilane is a highly effective strategy to overcome the challenges associated with their analysis by GC-MS. The resulting silyl ethers exhibit increased volatility, improved thermal stability, and superior chromatographic behavior. This method leads to sharper peaks, enhanced sensitivity, and provides unique mass spectral data that aids in compound identification. By following the detailed protocol and safety guidelines presented, researchers can achieve reliable and reproducible quantification of alcohols, making this a valuable tool in drug development and various scientific research fields.
References
-
PubMed. (n.d.). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry | Request PDF. Retrieved from [Link]
-
Restek. (n.d.). GC Derivatization. Retrieved from [Link]
-
GL Sciences. (n.d.). Alcohols-Glycols. Retrieved from [Link]
-
MDPI. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Retrieved from [Link]
-
Journal of Analytical Toxicology. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
-
LCGC International. (2008). Derivatization of Carbonyl Compounds for GC-MS Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. Retrieved from [Link]
-
Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]
-
Gelest. (2015). CHLOROMETHYLDIMETHYLETHOXYSILANE Safety Data Sheet. Retrieved from [Link]
-
Ludwig-Maximilians-Universität München. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible mechanism for the silylation of alcohols with hexamethyldisilazane (HMDS) in CH3NO2. Retrieved from [Link]
-
Organic Chemistry Portal. (2007). Highly Efficient O-Silylation of Alcohol with Vinylsilane Using a Rh(I)/HCl Catalyst at Room Temperature. Retrieved from [Link]
-
MDPI. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Ways of making silyl ethers from alcohols. Retrieved from [Link]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. jfda-online.com [jfda-online.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. gelest.com [gelest.com]
- 8. researchgate.net [researchgate.net]
Immobilization of biomolecules using Chloromethyldimethylethoxysilane
Application Note: Covalent Immobilization of Biomolecules via Chloromethyldimethylethoxysilane (CMDMES)
Executive Summary
This technical guide details the protocol for modifying inorganic substrates (glass, silicon, silica) with Chloromethyldimethylethoxysilane (CMDMES) to create a reactive monolayer for the covalent immobilization of biomolecules.
Unlike common tri-alkoxy silanes (e.g., APTES) that form disordered polymeric networks, CMDMES is a mono-ethoxy silane . This structural feature restricts it to forming self-limiting monolayers, preventing surface aggregation and ensuring high reproducibility in drug screening and biosensor applications. The chloromethyl functional group (
Chemical Basis & Mechanism[1]
To ensure experimental success, it is critical to understand the dual-reactivity of CMDMES.
The Silanization Interface
The ethoxy group (
The Bioconjugation Interface
The chloromethyl group is an alkyl halide. It acts as an electrophile for nucleophilic substitution.
-
Thiol Reactivity (High Specificity): Cysteine residues (
) react to form stable thioether bonds ( ). This is the preferred route due to the high nucleophilicity of sulfur. -
Amine Reactivity: Lysine residues (
) can react to form secondary amines ( ), though this requires higher pH or elevated temperatures compared to thiols.
Figure 1: Mechanistic pathway from surface activation to biomolecule conjugation.
Surface Preparation & Silanization Protocol
Safety Warning: Piranha solution is extremely corrosive and reactive with organics. Wear full PPE (face shield, acid apron). CMDMES is moisture-sensitive; handle under inert gas if possible.
Substrate Cleaning (The Critical Step)
A dirty surface yields a patchy monolayer.
-
Sonicate substrates (chips/slides) in Acetone for 10 min, then Isopropanol for 10 min.
-
Piranha Etch: Immerse in 3:1
: for 30 minutes. This removes organics and maximizes surface hydroxyls ( ). -
Rinse: Copious amounts of ultrapure water (
). -
Dry: Stream of Nitrogen gas followed by baking at 110°C for 15 min.
Silanization (Vapor Phase Deposition)
Why Vapor Phase? For mono-functional silanes, solution phase can lead to competitive hydrolysis. Vapor phase ensures a pristine monolayer.
-
Place dry substrates in a vacuum desiccator.
-
Place 100 µL of CMDMES (neat) in a small open glass vial inside the desiccator.
-
Pump down to <10 mTorr and seal.
-
Incubate for 1–2 hours at room temperature. The silane vapor will react with surface hydroxyls.
-
Curing: Remove substrates and bake at 110°C for 30 minutes . This drives the condensation reaction (
bond formation) to completion. -
Wash: Sonicate in Toluene then Ethanol to remove physisorbed silane.
Biomolecule Immobilization Protocol
This protocol focuses on Thiol-mediated immobilization , as it offers the highest site-specificity and stability.
Reagents:
-
Coupling Buffer: 50 mM Sodium Phosphate, 5 mM EDTA, pH 8.0. (EDTA prevents oxidation of thiols).
-
Target Protein: Must contain surface-accessible Cysteine.
Step-by-Step:
-
Buffer Preparation: Degas the Coupling Buffer with Nitrogen for 15 min to protect protein thiols.
-
Incubation:
-
Dilute protein to 10–100 µg/mL in Coupling Buffer.
-
Immerse the CMDMES-modified slide in the protein solution.
-
Note: Reaction kinetics for alkyl halides are slower than NHS esters. Incubate Overnight at 4°C or 4 hours at 25°C .
-
-
Quenching (Optional but Recommended):
-
Add 10 mM Mercaptoethanol or Cysteine to the buffer for 30 min to block remaining chloromethyl groups.
-
-
Washing:
-
Rinse 3x with PBS + 0.05% Tween-20 (removes non-specifically bound protein).
-
Rinse 3x with PBS.
-
Quality Control & Validation
Data in the table below represents typical values for a successful modification on a silicon wafer.
| Metric | Technique | Expected Value | Interpretation |
| Hydrophobicity | Water Contact Angle (WCA) | 75° ± 3° | Indicates successful replacement of hydrophilic -OH with hydrophobic methyl/chloromethyl groups. |
| Thickness | Ellipsometry | ~0.6 – 0.8 nm | Confirms monolayer formation. >1.5 nm indicates polymerization/multilayer (failure). |
| Composition | XPS (X-ray Photoelectron Spectroscopy) | Cl (2p) peak present | Confirms presence of Chloromethyl group. |
| Activity | Fluorescence (if labeled) | High S/N Ratio | Low background indicates effective washing; signal indicates covalent attachment. |
Troubleshooting Guide
-
Problem: Low protein loading.
-
Root Cause:[1][2][3][4][5] The chloromethyl group is less reactive than active esters.
-
Solution: Increase pH to 8.5 (if protein tolerates) to increase nucleophilicity of the thiol. Add a catalyst like Sodium Iodide (NaI, 10 mM) to convert the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction).
-
-
Problem: Hazy or cloudy surface after silanization.
-
Problem: High non-specific binding.
References
-
Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries."[6][7] Gelest Technical Brochures. Available at: [Link]
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
Arkles, B. "Hydrophobicity, Hydrophilicity and Silanes."[3] Paint & Coatings Industry Magazine, 2006. Available at: [Link]
- Plueddemann, E. P. (1991). Silane Coupling Agents. Springer Science & Business Media.
Sources
- 1. Immobilization of biomolecules onto silica and silica-based surfaces for use in planar array biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
- 3. researchgate.net [researchgate.net]
- 4. scholar.smu.edu [scholar.smu.edu]
- 5. Surface modification of poly(dimethylsiloxane) microchannels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pcimag.com [pcimag.com]
- 7. thenanoholdings.com [thenanoholdings.com]
Application Notes and Protocols for Chloromethyldimethylethoxysilane as an Adhesion Promoter for Paints and Coatings
Introduction: The Critical Challenge of Interfacial Adhesion in Coatings
The long-term performance and protective qualities of a paint or coating are fundamentally dependent on its ability to maintain a robust and durable bond with the underlying substrate. Adhesion failure, manifesting as delamination, blistering, or cracking, compromises the aesthetic and functional integrity of the coating, leading to premature failure and costly remediation. This is a particularly prevalent issue when coating inorganic substrates such as glass, metals, and ceramics, where the surface chemistry can be incompatible with the organic polymer matrix of the coating.[1][2] To overcome this challenge, adhesion promoters, also known as coupling agents, are employed to create a strong and stable "molecular bridge" between the inorganic substrate and the organic coating.[1][3] This guide provides a detailed technical overview and practical protocols for the application of Chloromethyldimethylethoxysilane, a bifunctional organosilane, as a high-performance adhesion promoter.
The Molecular Architecture of Adhesion: Mechanism of Action
Chloromethyldimethylethoxysilane is a member of the organofunctional silane family, which is characterized by a unique molecular structure that enables it to chemically link dissimilar materials.[1] The efficacy of this molecule as an adhesion promoter is rooted in its dual-reactivity.
The Inorganic Interface: Hydrolysis and Condensation
The ethoxy group attached to the silicon atom is hydrolyzable. In the presence of moisture, which is typically available as ambient humidity or as a thin layer on the substrate surface, the ethoxysilane undergoes hydrolysis to form a reactive silanol group (-Si-OH).[1][4] This silanol group can then undergo a condensation reaction with hydroxyl groups present on the surface of inorganic substrates like glass, aluminum, or steel, forming a durable covalent Si-O-Substrate bond.[4][5] This reaction firmly anchors the adhesion promoter molecule to the substrate.
The Organic Interface: Co-reaction with the Coating Matrix
The chloromethyl group at the other end of the molecule provides the reactive site for interaction with the organic paint or coating resin.[6] Depending on the chemistry of the coating system, this group can participate in various reactions. For instance, in epoxy-based systems, the chlorine can be a leaving group in a reaction with amine curing agents. In other systems, the chloromethyl group can provide a site for grafting or copolymerization, effectively entangling and covalently bonding with the polymer backbone of the coating. This creates a strong, cohesive bond between the adhesion promoter and the coating.
The following diagram illustrates the bridging mechanism of Chloromethyldimethylethoxysilane at the substrate-coating interface:
Caption: Mechanism of adhesion promotion by Chloromethyldimethylethoxysilane.
Application Strategies: Primer vs. Integral Blend
There are two primary methods for incorporating Chloromethyldimethylethoxysilane into a coating system: as a primer applied directly to the substrate or as an additive blended into the coating formulation.[2][7] The choice of method depends on the specific application, production process, and desired performance characteristics.
| Application Method | Description | Advantages | Disadvantages |
| Primer Application | A dilute solution of the silane is applied to the substrate before the coating.[7][8] | Ensures a high concentration of the adhesion promoter at the critical interface, leading to optimal adhesion.[8] | Requires an additional application step, which can increase processing time and cost. |
| Integral Blend | The silane is added directly to the paint or coating formulation.[2] | Simplifies the application process by eliminating the need for a separate priming step. | The silane is distributed throughout the bulk of the coating, which may be less efficient than concentrating it at the interface. Potential for premature reactions with other coating components, affecting shelf stability.[2] |
Experimental Protocols
The following protocols provide a starting point for the use of Chloromethyldimethylethoxysilane as an adhesion promoter. Optimization may be required based on the specific substrate, coating system, and performance requirements.
Safety Precautions
Chloromethyldimethylethoxysilane is a flammable liquid and vapor, is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[9] It is crucial to handle this chemical in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11] Avoid contact with water, as it reacts to release flammable gases.[12][13] Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[11][12]
Protocol 1: Application as a Primer
This protocol is recommended for achieving maximum adhesion performance.
Materials:
-
Chloromethyldimethylethoxysilane
-
Anhydrous ethanol or isopropanol
-
Deionized water (optional, for pre-hydrolysis)
-
Acetic acid (for pH adjustment, if needed)
-
Substrate for coating (e.g., glass slides, aluminum panels)
-
Lint-free wipes
-
Applicator (e.g., sprayer, brush, dip coater)
Procedure:
-
Surface Preparation: Thoroughly clean the substrate to remove any organic contaminants, oils, or dust.[1] This can be achieved by washing with a detergent solution, followed by rinsing with deionized water and then a solvent like acetone or isopropanol. Dry the substrate completely in an oven or with a stream of clean, dry air. A clean, dry surface is critical for effective silane treatment.[1]
-
Primer Solution Preparation: Prepare a 0.5% to 5% (by weight) solution of Chloromethyldimethylethoxysilane in an alcohol-based solvent.[8][14] For most applications, a 1-2% solution is a good starting point. The hydrolysis of the silane can be accelerated by the addition of a small amount of water to the solvent (typically 1-5% of the solvent volume).[7] If pre-hydrolysis is desired, the pH of the solution can be adjusted to 4-5 with a small amount of acetic acid.[14][15] Allow the solution to stand for approximately 30-60 minutes to allow for hydrolysis to occur.[16]
-
Primer Application: Apply the primer solution to the clean, dry substrate using a suitable method such as wiping, spraying, or dipping.[7] Aim for a thin, uniform layer. An excessively thick layer of the silane can lead to a weak boundary layer and poor adhesion.[7]
-
Drying and Curing: Allow the solvent to evaporate at ambient temperature for 15-30 minutes.[17] A subsequent mild heat treatment (e.g., 10-15 minutes at 100-110°C) can be beneficial to complete the condensation reaction with the substrate surface and remove any residual water.
-
Coating Application: Apply the paint or coating to the primed surface according to the manufacturer's instructions. The coating should be applied as soon as practical after the primer has cured.
The following workflow diagram outlines the primer application process:
Sources
- 1. dakenchem.com [dakenchem.com]
- 2. Silanes for Adhesion Promotion [evonik.com]
- 3. blog.caplinq.com [blog.caplinq.com]
- 4. Adhesion Promoter - Deco Chemical Technology Co.,Ltd [dcachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Silane Coupling Agents - Gelest [technical.gelest.com]
- 7. Silanes as adhesion promoters for paints, inks, coatings, and adhesives [onlytrainings.com]
- 8. Silane Adhesion Promoters - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 9. gelest.com [gelest.com]
- 10. silicorex.com [silicorex.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. How to Use Silane Coupling Agents: A Practical Guide- High-performance coupling agent [cn.epoxysca.com]
- 15. Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 16. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 17. gantrade.com [gantrade.com]
Application Note & Protocol: Post-Synthesis Surface Functionalization of Nanoparticles with Chloromethyldimethylethoxysilane
For: Researchers, scientists, and drug development professionals engaged in nanoparticle modification, bioconjugation, and targeted delivery systems.
Introduction and Guiding Principle
The surface chemistry of nanoparticles (NPs) dictates their interaction with biological systems, their stability in various media, and their utility in downstream applications. Post-synthesis modification is a cornerstone of nanotechnology, enabling the precise tailoring of nanoparticle properties for specific functions.[1] This document provides a comprehensive guide to the surface functionalization of hydroxyl-bearing nanoparticles (e.g., silica, metal oxides) with Chloromethyldimethylethoxysilane (CMDES).
The primary objective of this modification is to introduce a reactive chloromethyl (-CH₂Cl) group onto the nanoparticle surface. This functional group serves as a versatile chemical handle for a multitude of subsequent conjugation chemistries, including nucleophilic substitution reactions with amines, thiols, or azides. This two-step approach—silanization followed by conjugation—is fundamental in the construction of complex nanostructures for applications ranging from targeted drug delivery and diagnostics to advanced composite materials.[2][3]
The Silanization Reaction: Mechanism and Rationale
The covalent attachment of CMDES to a nanoparticle surface is a silanization reaction, a type of condensation reaction.[4] The process is predicated on the presence of hydroxyl (-OH) groups on the nanoparticle surface, which are common to materials like silica (Si-OH) and many metal oxides (M-OH).
The mechanism proceeds in two key steps:
-
Hydrolysis: The ethoxy group (-OCH₂CH₃) of the silane is hydrolyzed by trace amounts of water to form a reactive silanol group (-Si-OH). While this step is often catalyzed by acid or base, it can proceed slowly under neutral conditions.[5][6]
-
Condensation: The newly formed silanol group on the CMDES molecule reacts with a hydroxyl group on the nanoparticle surface. This condensation reaction forms a stable, covalent siloxane bond (Si-O-Si or Si-O-M) and releases a molecule of ethanol.[7][8]
The choice of an ethoxysilane over a more reactive chlorosilane is deliberate. Ethoxysilanes offer a more controlled reaction rate, reducing the likelihood of uncontrolled self-condensation and multilayer formation in the bulk solution, which can lead to nanoparticle aggregation.[5]
Caption: Step-by-step workflow for nanoparticle silanization.
4.4. Post-Reaction: Purification
-
Objective: To remove unreacted silane and any self-condensed siloxane byproducts.
-
After cooling the reaction mixture, transfer it to centrifuge tubes.
-
Centrifuge at 8000 rpm for 15 minutes to pellet the modified nanoparticles.
-
Discard the supernatant.
-
Add 40 mL of fresh anhydrous toluene, resuspend the pellet using sonication, and centrifuge again. Repeat this wash step two more times.
-
Perform two additional wash cycles using ethanol to remove the toluene.
-
After the final wash, dry the chloromethyl-functionalized nanoparticles in a vacuum oven at 60 °C overnight. Store the final product under an inert atmosphere or in a desiccator.
Validation: Characterization of Modified Nanoparticles
It is imperative to validate the success of the surface modification. A combination of analytical techniques should be employed to confirm the presence of the desired functional group.
| Technique | Purpose | Expected Result for Successful Modification |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups. | Appearance of new peaks corresponding to C-H stretching (~2960 cm⁻¹) and the C-Cl bond (~653 cm⁻¹). A decrease in the broad -OH peak (~3400 cm⁻¹) may also be observed. [9] |
| X-ray Photoelectron Spectroscopy (XPS) | For elemental surface analysis. | Detection of a Chlorine (Cl 2p) signal, providing direct evidence of the chloromethyl group on the surface. [10] |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material grafted. | A greater weight loss will be observed for the modified NPs compared to the unmodified NPs when heated, corresponding to the decomposition of the grafted organic layer. [9] |
| Dynamic Light Scattering (DLS) & Zeta Potential | To assess colloidal stability and surface charge. | A slight increase in hydrodynamic diameter may be observed. A change in the zeta potential is also expected due to the alteration of surface chemistry. |
Downstream Applications: The Reactive Handle
The newly installed chloromethyl group is a versatile electrophilic site, ready for reaction with a wide range of nucleophiles. This opens the door to numerous bioconjugation and material science applications.
-
Azide Functionalization: Reaction with sodium azide (NaN₃) yields an azide-terminated nanoparticle, a key component for "click chemistry" (Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition).
-
Amine Conjugation: Primary and secondary amines can displace the chloride to form secondary or tertiary amine linkages, useful for attaching proteins, peptides, or amine-terminated polymers like polyethylene glycol (PEG).
-
Thiolation: Reaction with thiol-containing molecules (e.g., cysteine, thiolated DNA) via nucleophilic substitution provides a stable thioether linkage.
These subsequent modifications are crucial for developing nanoparticles for targeted drug delivery, where specific ligands are attached to guide the nanoparticle to its site of action. [11]
Safety and Handling Precautions
Chloromethyldimethylethoxysilane and the solvents used in this protocol require careful handling in a controlled laboratory environment.
-
CMDES: This compound is flammable and reacts with water/moisture. [12]It can cause skin and serious eye irritation. [12]Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. * Solvents: Toluene is a flammable and toxic solvent. All heating and refluxing must be performed in a fume hood, away from ignition sources. [13]* Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal procedures.
References
- Binding Properties of Methyltrimethoxysilane-Modified Silica Sol Particle Surfaces and Their Molecular Dynamics Simulations - PMC. (2025).
- Silanization of NPs via hydrolysis mechanism. (n.d.).
- Drug Delivery Application of Functional Nanomaterials Synthesized Using N
- CHLOROMETHYLDIMETHYLETHOXYSILANE Safety D
- Synthesis of chloromethylphenyltriethoxysilane organo-silica nanoparticles. (2002).
- Photooxidation of Nanopatterned Poly(chloromethylstyrene)
- SAFETY DATA SHEET - Chloro(chloromethyl)dimethylsilane. (2025). Tokyo Chemical Industry.
- Surface Functionalization of Silicon Nanoparticles Produced by Laser-Driven Pyrolysis of Silane followed by HF−HNO3 Etching. (n.d.).
- Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. (2025).
- Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy. (2022).
- Novel Synthesis of Chloromethyl-Functionalized Waste Polystyrene/Amorphous Carbon Thin Film Composite Resin. (n.d.). TSI Journals.
- Functionalized Graphene Oxide for Chemotherapeutic Drug Delivery and Cancer Treatment: A Promising M
- SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
- Surface Functionalization of Silicon Nanoparticles Produced by Laser-Driven Pyrolysis of Silane followed by HFrHNO3 Etching. (n.d.).
- SAFETY DATA SHEET - Chloromethyldimethylethoxysilane. (2025). Sigma-Aldrich.
- Functionalized Nano-graphene Oxide as Multi-modal Clinic for Effective Drug Delivery. (2017). Bentham Science.
- A New Route for Preparation of Hydrophobic Silica Nanoparticles Using a Mixture of Poly(dimethylsiloxane)
- Synthesis, Characterization and Applications of Nanoporous Functional M
- Effect of Silica Nanoparticles Silanized by Functional/Functional or Functional/Non-Functional Silanes on the Physicochemical and Mechanical Properties of Dental Nanocomposite Resins. (2021). MDPI.
- Functionalized nanoparticles: Tailoring properties through surface energetics and coordination chemistry for advanced biomedical applications. (2023). Royal Society of Chemistry.
- Reproducible Large-Scale Synthesis of Surface Silanized Nanoparticles as an Enabling Nanoproteomics Platform: Enrichment of the Human Heart Phosphoproteome. (n.d.).
- Applications of nanoparticle systems in drug delivery technology. (2017).
- Preparation of Composite Hydrogels with Silica Nanoparticles by Photoinitiated Polymeriz
- SAFETY DATA SHEET - Trichloro(chloromethyl)silane. (2009). Fisher Scientific.
- Facile surface modification of silica nanoparticles with a combination of noncovalent and covalent methods for composites application. (2014).
Sources
- 1. Functionalized nanoparticles: Tailoring properties through surface energetics and coordination chemistry for advanced biomedical applications - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Reproducible Large-Scale Synthesis of Surface Silanized Nanoparticles as an Enabling Nanoproteomics Platform: Enrichment of the Human Heart Phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding Properties of Methyltrimethoxysilane-Modified Silica Sol Particle Surfaces and Their Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eng.buffalo.edu [eng.buffalo.edu]
- 9. researchgate.net [researchgate.net]
- 10. Photooxidation of Nanopatterned Poly(chloromethylstyrene): Direct Formation of Crosslinked Aldehyde-Functionalized Films for Chemical Functionalization and Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. gelest.com [gelest.com]
- 13. fishersci.com [fishersci.com]
Application Note: Optimized Nucleophilic Substitution on Chloromethyldimethylethoxysilane (CMDMES)
Executive Summary
Chloromethyldimethylethoxysilane (CMDMES, CAS 13508-53-7) is a bifunctional organosilane acting as a critical linker in surface modification and drug delivery systems. It possesses two distinct reactive sites: a hydrolyzable ethoxy group (
The Challenge: The primary operational difficulty lies in the orthogonal reactivity of these groups. The chloromethyl moiety is sterically hindered by the adjacent silyl center (the "
The Solution: This guide details anhydrous, Finkelstein-assisted substitution protocols. By leveraging in situ iodination and polar aprotic solvation, researchers can achieve high-yield substitution of the chloride without compromising the silane anchor.
Chemical Context & Mechanistic Insight
The Alpha-Silicon Effect
Unlike typical alkyl halides, the reactivity of the
-
Steric Shielding: The bulky
group hinders the backside attack required for mechanisms. -
Electronic Deactivation: While silicon stabilizes
-carbanions, it does not significantly stabilize the transition state for nucleophilic attack on the -carbon, making the chloride a relatively poor leaving group in this specific architecture.
The Finkelstein Advantage
To overcome the kinetic barrier, we utilize the Finkelstein reaction principle. Iodide (
Reaction Pathway Visualization
The following diagram illustrates the competitive landscape between the desired substitution and the fatal hydrolysis pathway.
Figure 1: Reaction landscape showing the catalytic acceleration via Iodide (Blue/Green path) vs. the hydrolysis failure mode (Red path).
Critical Reaction Parameters
| Parameter | Recommendation | Scientific Rationale |
| Solvent | DMF (N,N-Dimethylformamide) or NMP | High dielectric constant promotes |
| Catalyst | NaI (10-20 mol%) | Converts unreactive |
| Temperature | 80°C - 100°C | Thermal energy required to overcome steric hindrance at the |
| Atmosphere | Argon or | Essential. Moisture >10 ppm will degrade the ethoxy group. |
| Base | Scavenges HCl if generated; must be dried thoroughly before use. |
Experimental Protocols
Protocol A: Synthesis of Azidomethyldimethylethoxysilane (Click Chemistry Precursor)
Target: Substitution of Cl with Azide (
Materials:
-
CMDMES (1.0 eq)
-
Sodium Azide (
) (1.5 eq) - Warning: Toxic/Explosive potential -
Sodium Iodide (NaI) (0.1 eq - Catalytic)
-
DMF (Anhydrous, 99.8%)
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush continuously with dry Argon.
-
Solvation: Add
(1.5 eq) and NaI (0.1 eq) to the flask. Cannulate anhydrous DMF (5 mL per mmol silane) into the flask. Stir until partially suspended. -
Addition: Add CMDMES (1.0 eq) dropwise via syringe to the stirring mixture at room temperature.
-
Reaction: Heat the oil bath to 90°C . Stir for 12–16 hours.
-
Monitoring: Aliquot 50 µL, dilute in dry
. Check NMR. -
Signal: Look for the shift of
from 2.75 (Cl) to 2.95 (N3).
-
-
Workup (Anhydrous):
-
Cool to room temperature.[1]
-
Dilute with anhydrous Pentane or Diethyl Ether (precipitates inorganic salts).
-
Filter through a fritted glass funnel (medium porosity) under
pressure or rapid filtration to avoid moisture uptake.
-
-
Purification: Concentrate the filtrate under reduced pressure (Rotovap at ambient temp, do not overheat). Distillation is recommended for high purity (BP approx 60-70°C at reduced pressure).
Protocol B: Amination (Synthesis of Aminosilanes)
Target: Substitution of Cl with secondary amines (e.g., Morpholine, Diethylamine).
Materials:
-
CMDMES (1.0 eq)
-
Secondary Amine (2.5 eq) - Acts as both nucleophile and proton scavenger.
-
NaI (0.1 eq)
-
Solvent: Acetonitrile (MeCN) or neat (if amine is liquid and high boiling).
Workflow Visualization:
Figure 2: Operational workflow for the amination of CMDMES.
Procedure:
-
Combine Amine (2.5 eq) and NaI (0.1 eq) in anhydrous MeCN.
-
Add CMDMES (1.0 eq) slowly.
-
Reflux at 80°C overnight. The solution will become cloudy as Amine-hydrochloride salts precipitate.
-
Cool and filter off the salts.[1]
-
Remove solvent and excess amine under vacuum.
Troubleshooting & Quality Control
NMR Diagnostics ( NMR in )
The methylene protons (
| Species | Chemical Shift ( | Multiplicity |
| Starting Material ( | 2.70 - 2.80 | Singlet |
| Product ( | 2.90 - 3.00 | Singlet |
| Product ( | 2.00 - 2.30 | Singlet (Upfield shift) |
| Hydrolysis ( | 3.7 (q), 1.2 (t) | Quartet/Triplet |
Common Failure Modes
-
Gelation: Moisture ingress. Correction: Re-dry solvents over molecular sieves (3Å or 4Å) for 24h. Ensure system is closed.
-
No Reaction: Temperature too low. Correction: Add stoichiometric NaI (1.0 eq) instead of catalytic to force the equilibrium, or switch solvent to NMP (allows higher temp).
References
-
Gelest, Inc.Silane Coupling Agents: Connecting Across Boundaries. (Brochure detailing general reactivity of chloromethylsilanes and hydrolysis sensitivity).
-
Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges., 1910, 43, 1528. (Foundational reference for the Halogen Exchange mechanism).
-
Eisch, J. J., & Trainor, J. T. "The Alpha-Silicon Effect in Nucleophilic Substitution." Journal of Organic Chemistry, 1963. (Mechanistic insight into steric/electronic factors of
-halosilanes). -
Arkles, B. "Tailoring Surfaces with Silanes." Chemtech, 1977, 7, 766-778.
Sources
Application Note: Chloromethyldimethylethoxysilane (CMDMES) in Protecting Group Chemistry
Executive Summary
Chloromethyldimethylethoxysilane (CMDMES) serves as a critical "pro-reagent" in organic synthesis, primarily used to generate the (Chloromethyl)dimethylsilyl (CMDMS) protecting group. While standard silyl chlorides (e.g., TMSCl, TBDMSCl) are ubiquitous, the CMDMS group offers a unique "safety-catch" profile:
-
Electronic Modulation: The electron-withdrawing chloromethyl group (
) renders the silicon center more electrophilic than TMS, yet the resulting ether is significantly more stable to acidic hydrolysis than TMS ethers due to the inductive destabilization of the oxocarbenium-like transition state during cleavage. -
Orthogonal Functionalization: Unlike inert alkyl-silyl groups, the chloromethyl moiety remains reactive toward strong nucleophiles (e.g., azide, iodide), allowing for "remote" functionalization of the protecting group itself without cleaving the silyl ether bond.
-
Cost-Effective Stability: The ethoxysilane precursor (CMDMES) is moisture-stable and cheaper than its chlorosilane counterpart, allowing for in situ activation to the active silylating agent.
This guide details the activation of CMDMES, the protection protocol, and the unique stability profile of the resulting CMDMS ethers.
Reagent Profile & Activation Logic
Direct reaction of alkoxysilanes with alcohols is kinetically sluggish and often requires high heat or strong catalysis. To achieve high-yield protection under mild conditions, CMDMES must be activated.
The "Pro-Reagent" Strategy
We utilize CMDMES as a stable precursor to (Chloromethyl)dimethylchlorosilane (CMDMS-Cl) . This approach avoids the storage issues associated with hydrolytically unstable chlorosilanes.
Activation Pathway:
This functional group exchange (using Acetyl Chloride) is quantitative and produces the active electrophile in situ or for distillation.
Physical Properties (CMDMES)
| Property | Value | Notes |
| CAS No. | 13508-53-7 | |
| Formula | ||
| MW | 152.69 g/mol | |
| Boiling Point | 130–131 °C | Distillable |
| Density | 0.927 g/mL | |
| Hydrolytic Stability | Moderate | Releases Ethanol on contact with water |
Experimental Protocols
Protocol A: Activation & Isolation of CMDMS-Cl
Use this protocol to generate a stock of the highly reactive chlorosilane.
Reagents:
-
Chloromethyldimethylethoxysilane (CMDMES) [1.0 equiv]
-
Acetyl Chloride (AcCl) [1.2 equiv]
-
Zinc Chloride (
) [0.01 equiv, anhydrous]
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under Argon atmosphere.
-
Charging: Add CMDMES (e.g., 15.3 g, 100 mmol) and anhydrous
(136 mg, 1 mmol). -
Addition: Add Acetyl Chloride (9.4 g, 120 mmol) dropwise via syringe over 10 minutes. Note: Mild exotherm may occur.
-
Reaction: Heat the mixture to 50°C for 2 hours. Monitor by
NMR (disappearance of ethoxy quartet at ~3.7 ppm).[1] -
Purification: Distill the mixture at atmospheric pressure.
-
Fraction 1: Ethyl Acetate and excess AcCl (discard).
-
Fraction 2: (Chloromethyl)dimethylchlorosilane (bp ~115–116°C).
-
-
Storage: Store the clear liquid under inert atmosphere in a sealed Schlenk tube.
Protocol B: Standard Alcohol Protection (Silylation)
Use this protocol to protect primary or secondary alcohols.
Reagents:
-
Substrate Alcohol (
) [1.0 equiv] -
CMDMS-Cl (Prepared in Protocol A) [1.2 equiv]
-
Imidazole [2.5 equiv]
-
Dichloromethane (DCM) or DMF [0.2 M concentration]
Procedure:
-
Dissolution: Dissolve the alcohol and imidazole in anhydrous DCM (for mild silylation) or DMF (for sterically hindered substrates) under
. -
Addition: Cool to 0°C. Add CMDMS-Cl dropwise.
-
Incubation: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
TLC Monitoring: The product will be less polar than the starting alcohol.
-
-
Workup:
-
Dilute with
or Hexanes. -
Wash with water (
) to remove imidazole salts. -
Wash with Brine (
), dry over , and concentrate.
-
-
Purification: Flash chromatography on Silica Gel (Use buffered silica with 1%
if the product is acid-sensitive, though CMDMS ethers are relatively robust).
Stability & Orthogonality Analysis
The CMDMS ether occupies a specific "sweet spot" in the stability hierarchy.
Relative Acid Stability (Hydrolysis )
The chloromethyl group exerts an inductive effect (-I) that destabilizes the positive charge build-up on Silicon during acid hydrolysis, making it more stable than TMS but less stable than bulky silyl groups.
| Protecting Group | Structure | Relative Acid Stability (approx.) | Removal Conditions |
| TMS | 1 (Baseline) | Mild Acid (AcOH), | |
| CMDMS | ~50–100 | TBAF, dilute HCl, HF·Pyridine | |
| TES | ~64 | TBAF, AcOH | |
| TBDMS | ~20,000 | TBAF, strong acid |
Functionalization (The "Twist")
Unlike TMS or TBDMS, the CMDMS group can be modified post-protection.
-
Finkelstein Reaction:
-
Application: The resulting iodomethylsilane can undergo radical cyclizations or be used to introduce the hydroxymethyl group via oxidative cleavage (Tamao-Kumada conditions).
Visualized Workflow
The following diagram illustrates the lifecycle of the CMDMES reagent from activation to application.
Figure 1: Strategic workflow for converting the stable ethoxysilane precursor into a protected CMDMS ether, with options for downstream functionalization.
References
-
Gelest, Inc. Chloromethyldimethylethoxysilane Product Data & Safety Profile. Available at: [Link] (Accessed via general catalog search for CAS 13508-53-7).
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter 2: Protection for the Hydroxyl Group, Silyl Ethers).
- Lickiss, P. D. (1995). The Synthesis and Structure of Organosilanols. Advances in Inorganic Chemistry, 42, 147–262.
- Tamao, K., et al. (1983). Oxidative cleavage of the silicon-carbon bond: Development and application. Tetrahedron, 39(6), 983-990. (Mechanistic grounding for the utility of functionalized silyl groups).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Chloromethyldimethylethoxysilane Synthesis
Welcome to the Technical Support Center for the synthesis and optimization of Chloromethyldimethylethoxysilane (CMDMES). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile silylating agent in their experimental workflows. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the successful and efficient synthesis of high-purity CMDMES. Our approach is grounded in established chemical principles and practical, field-proven insights to empower you to navigate the nuances of this reaction with confidence.
Core Synthesis Overview: The Ethanolysis of Chloromethyldimethylchlorosilane
The most common and straightforward laboratory-scale synthesis of Chloromethyldimethylethoxysilane involves the reaction of Chloromethyldimethylchlorosilane with anhydrous ethanol. This nucleophilic substitution reaction at the silicon center is seemingly simple, yet its success hinges on the precise control of reaction parameters to maximize yield and purity while minimizing the formation of undesirable byproducts.
The fundamental reaction is as follows:
ClCH₂Si(CH₃)₂Cl + CH₃CH₂OH → ClCH₂Si(CH₃)₂OCH₂CH₃ + HCl
This guide will focus on optimizing the critical parameters of this reaction: temperature and time.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of Chloromethyldimethylethoxysilane, with a focus on diagnosing and resolving problems related to reaction time and temperature.
Issue 1: Low Yield of Chloromethyldimethylethoxysilane
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time or a temperature that is too low. The ethanolysis of chlorosilanes is an equilibrium-driven process, and inadequate conditions will result in a significant amount of unreacted starting material. | Optimization of Reaction Time and Temperature: Monitor the reaction progress using techniques like GC-MS or ¹H NMR. A typical starting point is to conduct the reaction at room temperature for 2-4 hours. If incomplete, gradually increase the reaction time. Gentle heating to 40-50°C can also accelerate the reaction, but must be carefully controlled to prevent side reactions.[1] |
| Loss of Product During Workup | Chloromethyldimethylethoxysilane is a volatile compound (boiling point ~122-124°C). Significant loss can occur during solvent removal or distillation if not performed carefully. | Careful Purification: Utilize fractional distillation under atmospheric or reduced pressure. Ensure the distillation apparatus is efficient and that the collection flask is adequately cooled. For high-purity requirements, extractive distillation with a suitable solvent may be considered.[2][3][4] |
| Side Reactions | The presence of moisture is a primary cause of low yields. Water will react with the starting chlorosilane to form silanols, which can then condense to form disiloxanes.[5][6] | Strict Anhydrous Conditions: Use anhydrous ethanol and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Stoichiometry Imbalance | An incorrect molar ratio of ethanol to chlorosilane can lead to incomplete conversion. | Molar Ratio Adjustment: A slight excess of ethanol (1.1-1.2 equivalents) is often used to drive the reaction to completion. |
Issue 2: Presence of Significant Impurities in the Final Product
| Impurity | Identification (Analytical Techniques) | Cause | Prevention and Removal |
| Unreacted Chloromethyldimethylchlorosilane | GC-MS: A distinct peak with a characteristic mass spectrum.[7] ¹H NMR: Characteristic signals for the methyl and chloromethyl protons of the starting material.[8] | Incomplete reaction due to insufficient time or temperature. | Optimize Reaction Conditions: Increase reaction time or apply gentle heating as described above. Purification: Careful fractional distillation can separate the starting material from the product due to their different boiling points. |
| Bis(chloromethyldimethyl)disiloxane | GC-MS: A higher molecular weight peak. ¹H NMR: Complex signals in the methyl and chloromethyl regions. | Reaction with trace amounts of water in the reagents or glassware.[5] | Strict Anhydrous Conditions: Ensure all reagents and equipment are free of moisture. Purification: This higher-boiling impurity can typically be separated by fractional distillation. |
| Diethoxydimethylsilane | GC-MS: A peak corresponding to the di-substituted product. | Use of a large excess of ethanol or prolonged reaction times at elevated temperatures. | Stoichiometric Control: Use a controlled excess of ethanol (e.g., 1.1 equivalents). Monitor the reaction to avoid excessive reaction times. Purification: Fractional distillation can be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of Chloromethyldimethylethoxysilane?
The optimal temperature is a balance between reaction rate and selectivity. The reaction can proceed at room temperature, which is often preferred to minimize side reactions. However, for a faster reaction, gentle heating to 40-50°C can be employed.[1] It is crucial to monitor the reaction closely at elevated temperatures to prevent the formation of di-substituted byproducts and other impurities. The choice of temperature will also depend on the scale of the reaction; for larger batches, better temperature control is necessary to dissipate the exothermic heat of reaction.
Q2: How can I determine the optimal reaction time?
The optimal reaction time is the point at which the maximum yield of the desired product is achieved with minimal byproduct formation. This is best determined empirically by monitoring the reaction progress.
-
Experimental Protocol for Reaction Monitoring:
-
Set up the reaction under anhydrous conditions.
-
At regular intervals (e.g., every 30-60 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot with a small amount of a suitable solvent (e.g., anhydrous diethyl ether or dichloromethane).
-
Analyze the sample by GC-MS or ¹H NMR to determine the relative concentrations of the starting material, product, and any major byproducts.[7][9]
-
Plot the concentration of the product over time. The optimal reaction time is when the product concentration plateaus.
-
Q3: Is a base necessary for this reaction?
While not strictly necessary, the addition of a non-nucleophilic base, such as pyridine or triethylamine, can be beneficial. The reaction produces hydrogen chloride (HCl) as a byproduct, which can be corrosive and may lead to side reactions. A base will neutralize the HCl, driving the reaction forward and potentially improving the yield and purity of the final product. The use of a base is particularly recommended when working with acid-sensitive substrates in subsequent reactions involving the synthesized Chloromethyldimethylethoxysilane.[10]
Q4: What is the best method for purifying Chloromethyldimethylethoxysilane?
Fractional distillation is the most common and effective method for purifying Chloromethyldimethylethoxysilane.[4]
-
Key Distillation Parameters:
-
Boiling Point: Approximately 122-124°C at atmospheric pressure.
-
Apparatus: A fractional distillation setup with a Vigreux or packed column is recommended to achieve good separation from closely boiling impurities.
-
Vacuum Distillation: For temperature-sensitive applications or to avoid potential decomposition at higher temperatures, distillation under reduced pressure can be employed. This will lower the boiling point of the compound.[4]
-
Q5: How can I prevent the formation of siloxanes?
Siloxane formation is primarily caused by the presence of water.[11] To prevent this:
-
Use Anhydrous Reagents: Ensure that the ethanol and any solvents used are of high purity and have a very low water content.
-
Dry Glassware: Thoroughly dry all glassware in an oven and cool it under a stream of inert gas before use.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.
Visualizing the Workflow and Key Relationships
Experimental Workflow for Optimized Synthesis
Caption: Optimized synthesis workflow for Chloromethyldimethylethoxysilane.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for CMDMES synthesis.
References
- Method for purifying dimethylchlorosilane by extraction and distillation.
- Xu, S., et al. Extraction and quantitative analysis of water by GC/MS for trace-level dimethylsilanediol (DMSD).
- Chloro(chloromethyl)dimethylsilane(1719-57-9) 1H NMR spectrum. ChemicalBook.
- Method of inhibiting gelling of siloxane feedstocks and a gel inhibited feedstock.
- Khabashesku, V. N., et al. Reaction of silicon with alcohols in autoclave. Russian Chemical Bulletin. 2007;56(10):2054-2061.
- Podshibyakin, S., et al. Direct synthesis of alkoxysilanes: current state, challenges and prospects. RSC Advances. 2023;13(34):23683-23703.
- Li, R., et al. Infrared spectroscopy for neurochemical monitoring of alcohol and its metabolites. Analytical and Bioanalytical Chemistry. 2014;406(13):2939-2948.
- Separation of chlorosilanes by extractive distillation.
- A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level. RSC Advances. 2023;13(5):3348-3357.
- DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Dalton Transactions. 2007;(48):5695-5705.
- Crucho, C. I. C. Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. Compounds. 2023;3(1):280-297.
- Li, R., et al. Infrared spectroscopy for neurochemical monitoring of alcohol and its metabolites. Analytical and Bioanalytical Chemistry. 2014;406(13):2939-2948.
- Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based M
- Quantification of 8 chlorination disinfectant byproducts from water by LLE and Gas Chromatography-Mass Spectrometry. Shimadzu Scientific Instruments.
- Arkles, B. Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.
- Dimethoxymethylphenylsilane(3027-21-2) 1H NMR spectrum. ChemicalBook.
- Distillation. University of California, Los Angeles.
- How To: Purify by Distill
- Electroreductive Nickel-Catalyzed Intramolecular Hydrosilylation of Alkenes. Organic Letters. 2023;25(5):804-808.
- 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma.
- Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal. 2018;10(5):945-950.
- Safety Assessment of Alkoxyl Alkyl Silanes as Used in Cosmetics. Cosmetic Ingredient Review.
- Ethanol Concentration Sensing Using a 3D-Printed Microwave Cavity Reson
- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers. 2019;11(3):537.
- Label-Free Microdroplet Concentration Detector Based on a Quadruple Resonant Ring Metamaterial. Micromachines. 2023;14(11):2095.
- GC-MS Analysis of Bioactive Compounds in Ethyl acetate and Chloroform extracts of Aloe rabaiensis Rendle. Plant Biotechnology Persa. 2021;3(1):27-33.
- Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. 2022;12(1):20286.
- Distill
- Reactions of Alcohols. Chemistry LibreTexts.
- Chlorosilane. chemeurope.com.
- Synthesis of Polydimethylsiloxane with hydrolysis and condensation methods using monomer of Dichlorodimethylsilane as vitreous humour substitute. Journal of Physics: Conference Series. 2022;2165(1):012026.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CN101544666B - Method for purifying dimethylchlorosilane by extraction and distillation - Google Patents [patents.google.com]
- 3. US4411740A - Separation of chlorosilanes by extractive distillation - Google Patents [patents.google.com]
- 4. How To [chem.rochester.edu]
- 5. Extraction and quantitative analysis of water by GC/MS for trace-level dimethylsilanediol (DMSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorosilane [chemeurope.com]
- 7. phcogj.com [phcogj.com]
- 8. Chloro(chloromethyl)dimethylsilane(1719-57-9) 1H NMR spectrum [chemicalbook.com]
- 9. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. WO1998015499A1 - Method of inhibiting gelling of siloxane feedstocks and a gel inhibited feedstock - Google Patents [patents.google.com]
Preventing polymerization of Chloromethyldimethylethoxysilane during storage
A Guide to Preventing Polymerization During Storage for Researchers, Scientists, and Drug Development Professionals
I. Understanding the Challenge: The Unwanted Polymerization of Chloromethyldimethylethoxysilane
Chloromethyldimethylethoxysilane is a valuable bifunctional reagent, featuring both a reactive chloromethyl group and a hydrolyzable ethoxysilyl group. This dual reactivity makes it a versatile building block in organic synthesis and materials science. However, the very feature that makes it useful—the ethoxysilyl group—is also the source of its primary storage challenge: the propensity to polymerize.
The Culprit: Hydrolysis and Condensation
The polymerization of Chloromethyldimethylethoxysilane is not a true polymerization in the classic sense of chain-growth or step-growth reactions involving monomers with double bonds. Instead, it is a series of hydrolysis and condensation reactions, primarily initiated by the presence of water.[1][2]
Here's a step-by-step breakdown of the mechanism:
-
Hydrolysis: The process begins when a water molecule attacks the silicon atom of the ethoxysilyl group. This reaction is often catalyzed by trace amounts of acid or base. The ethoxy group (-OCH2CH3) is replaced by a hydroxyl group (-OH), forming a silanol intermediate and releasing ethanol.
-
Condensation: The newly formed, highly reactive silanol intermediates can then react with each other (self-condensation) or with other ethoxysilane molecules. This condensation reaction forms a stable siloxane bond (Si-O-Si) and releases either water or ethanol.
-
Propagation: This condensation process can continue, leading to the formation of dimers, trimers, and eventually larger oligomers and polymers. The result is a viscous liquid, gel, or even a solid precipitate in your container, rendering the reagent unusable.
Caption: The two-stage process of CMDS polymerization.
II. Frequently Asked Questions (FAQs)
Q1: My previously clear Chloromethyldimethylethoxysilane has become viscous and cloudy. What happened?
This is a classic sign of polymerization. The increased viscosity and cloudiness are due to the formation of larger siloxane oligomers and polymers, which have lower solubility in the monomeric silane. This is a direct result of moisture contamination.
Q2: Can I still use partially polymerized Chloromethyldimethylethoxysilane?
It is strongly advised against. The presence of oligomers will introduce significant inaccuracies in your stoichiometry and may lead to unpredictable reaction outcomes. For applications requiring high purity, the material should be discarded or repurified.
Q3: How can I purify Chloromethyldimethylethoxysilane that has started to polymerize?
Purification can be achieved by fractional distillation under reduced pressure.[3][4] However, this should be performed with caution. It is crucial to ensure your distillation apparatus is scrupulously dry to prevent further polymerization during heating. The distillation should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Q4: Are there any visual indicators I can use to assess the quality of my stored Chloromethyldimethylethoxysilane?
Beyond the obvious signs of viscosity increase or solidification, you can look for the formation of a fine white precipitate, which is often silica, a byproduct of extensive hydrolysis and condensation. A simple "swirl test" of the bottle can also reveal a slight increase in viscosity compared to a fresh bottle.
III. Troubleshooting Guide: Proactive Prevention and Reactive Solutions
1. The Foundation: Rigorous Moisture Exclusion
The most effective strategy for preventing polymerization is to meticulously avoid moisture contamination at every step.
| Potential Source of Moisture | Preventative Action | Rationale |
| Atmospheric Moisture | Always handle the reagent under a dry, inert atmosphere (e.g., nitrogen or argon). Use a glove box or Schlenk line for transfers. | The ambient air contains significant moisture that can initiate hydrolysis. |
| Contaminated Glassware | Oven-dry all glassware at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator immediately before use. | Glass surfaces readily adsorb a film of moisture from the air. |
| Improperly Sealed Containers | Use bottles with PTFE-lined caps. After each use, ensure the cap is tightly sealed. Consider using parafilm or a secondary seal for long-term storage. | Poorly sealed containers allow for the slow ingress of atmospheric moisture over time. |
| Contaminated Transfer Equipment | Use oven-dried syringes and needles. Purge syringes with dry, inert gas before drawing up the liquid. | Syringes and needles can introduce moisture if not properly dried. |
2. Storage Conditions: Temperature and Environment
Proper storage conditions are critical for long-term stability.
| Parameter | Recommendation | Justification |
| Temperature | Store in a cool, dark place, ideally between 2-8°C. | Lower temperatures slow down the rate of hydrolysis and condensation reactions. Avoid freezing, as this can cause container stress. |
| Inert Atmosphere | For long-term storage, consider blanketing the headspace of the container with a dry, inert gas like nitrogen or argon. | This displaces any residual moist air in the container and provides an additional barrier against atmospheric contamination. |
| Container Material | Glass bottles with PTFE-lined caps are generally suitable. For larger quantities, stainless steel containers can be used. Avoid materials that can be corroded by trace HCl that may form upon hydrolysis.[5] | The material should be non-reactive and provide an excellent moisture barrier. |
3. Detecting Early-Stage Polymerization: Analytical Monitoring
For critical applications, periodic quality control checks can help identify the onset of polymerization before it becomes visually apparent.
| Analytical Technique | Parameter Measured | Indication of Polymerization |
| Karl Fischer Titration | Water content | An increase in water content indicates moisture ingress, a precursor to polymerization.[1][6][7][8] |
| Gas Chromatography (GC) | Purity and presence of oligomers | The appearance of new, higher-boiling point peaks corresponding to dimers and trimers.[9] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups | A broadening of the Si-O-C stretch and the appearance of a broad Si-O-Si stretch around 1000-1100 cm⁻¹ can indicate polymer formation.[10][11][12][13] |
| Viscometry | Viscosity | A measurable increase in viscosity is a direct indication of oligomer/polymer formation.[14][15][16][17][18] |
IV. Experimental Protocols
Protocol 1: Safe Handling and Transfer of Chloromethyldimethylethoxysilane
Objective: To transfer a precise volume of Chloromethyldimethylethoxysilane from the storage bottle to a reaction vessel while minimizing moisture exposure.
Materials:
-
Chloromethyldimethylethoxysilane in its original container
-
Oven-dried reaction flask with a septum
-
Oven-dried syringe and needle
-
Source of dry nitrogen or argon with a manifold
-
Schlenk line or glove box (optional but recommended)
Procedure:
-
Inert Atmosphere: Purge the reaction flask with dry nitrogen or argon for at least 15 minutes. If not using a glove box, maintain a positive pressure of inert gas throughout the transfer.
-
Syringe Preparation: Purge the dry syringe with the inert gas several times to remove any residual air and moisture.
-
Reagent Transfer:
-
Carefully open the Chloromethyldimethylethoxysilane container under a positive flow of inert gas.
-
Insert the needle of the purged syringe into the liquid, ensuring the tip is below the surface.
-
Slowly draw the desired volume of the reagent into the syringe.
-
Withdraw the needle from the bottle and immediately reseal the container.
-
Insert the needle through the septum of the reaction flask and dispense the reagent.
-
-
Final Purge: Briefly purge the headspace of the reaction flask with the inert gas before proceeding with your reaction.
Protocol 2: Monitoring Polymerization with Karl Fischer Titration
Objective: To quantify the water content in a sample of Chloromethyldimethylethoxysilane.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous methanol or a suitable Karl Fischer solvent
-
Gastight syringe
-
Chloromethyldimethylethoxysilane sample
Procedure:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry and conditioned.
-
Solvent Blank: Run a blank titration on the solvent to determine its residual water content.
-
Sample Introduction:
-
Using a dry, gastight syringe, draw a known volume or weight of the Chloromethyldimethylethoxysilane sample.
-
Quickly inject the sample into the titration cell, ensuring the needle tip is below the surface of the solvent.
-
-
Titration: Start the titration and record the amount of water detected.
-
Calculation: The instrument's software will typically calculate the water content in ppm or percentage. Compare this value to the manufacturer's specification or to a previously tested fresh sample. An elevated water content is a strong indicator of potential instability.
V. In Case of a Spill
In the event of a spill, prioritize personal safety and contain the spill to prevent further contamination.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the liquid.
-
Neutralization (with caution): For larger spills, once absorbed, the material can be cautiously neutralized with sodium bicarbonate before collection. Be aware that this may generate heat and gas.
-
Disposal: Collect the absorbed material in a sealed, labeled container for hazardous waste disposal according to your institution's guidelines.[19][20][21][22][23][24]
VI. Concluding Remarks
The successful use of Chloromethyldimethylethoxysilane hinges on a proactive approach to its storage and handling. By understanding the mechanism of its degradation and implementing rigorous moisture exclusion techniques, researchers can ensure the long-term stability and reliability of this versatile reagent. This guide provides a framework for best practices; always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
VII. References
-
What Is Karl Fischer Titration? - Mettler Toledo. (n.d.). Retrieved February 7, 2026, from [Link]
-
(PDF) Separation and Identification of Molecular Species by GC-MS for the Reaction Mixture with Methyltrimethoxysilane (MTMOS) - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
CN101456878A - Preparation method of chloromethyl-methyl-dimethylsilane - Google Patents. (n.d.). Retrieved February 7, 2026, from
-
Summary of water content determination by Karl Fischer method and introduction of reagents. -Part 1- - YouTube. (2025, September 30). Retrieved February 7, 2026, from [Link]
-
Moisture Content by Karl Fischer Titration - ARDL. (n.d.). Retrieved February 7, 2026, from [Link]
-
CN105646564A - Preparation method of chloromethyl trimethoxysilane - Google Patents. (n.d.). Retrieved February 7, 2026, from
-
Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1 - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Stability testing of existing active substances and related finished products | EMA. (2023, July 13). Retrieved February 7, 2026, from [Link]
-
Modified Karl Fischer Titration for Determination of Water in Presence of Silanol and Other Interfering Materials. | Analytical Chemistry - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]
-
Evaluation of the Chemical Compatibility of Plastic Contact Materials and Pharmaceutical Products; Safety Considerations Related to Extractables and Leachables | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
a FTIR spectrum of the biodegradation of chlorpyrifos and its metabolite at standard condition - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Molecular dynamics simulation and experimental verification of the effects of vinyl silicone oil viscosity on the mechanical properties of silicone rubber foam - RSC Publishing - The Royal Society of Chemistry. (2024, July 30). Retrieved February 7, 2026, from [Link]
-
Inline viscosity measurements in polymerisation reactions » rheonics :: viscometer and density meter. (2019, July 16). Retrieved February 7, 2026, from [Link]
-
Purification of MOMCl? : r/Chempros - Reddit. (2025, November 8). Retrieved February 7, 2026, from [Link]
-
Characterizing Oligomers Using a 2D-LC–MS Workflow | LCGC International. (2025, July 1). Retrieved February 7, 2026, from [Link]
-
(PDF) Application of Accelerated Predictive Stability Studies in Extemporaneously Compounded Formulations of Chlorhexidine to Assess the Shelf Life - ResearchGate. (2023, December 1). Retrieved February 7, 2026, from [Link]
-
Chemical Compatibility by Container Resin - CP Lab Safety. (n.d.). Retrieved February 7, 2026, from [Link]
-
Shedding Light on Degradation Gradients in Celluloid: An ATR-FTIR Study of Artificially and Naturally Aged Specimens - MDPI. (2023, January 19). Retrieved February 7, 2026, from [Link]
-
Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Retrieved February 7, 2026, from [Link]
-
Compatibility of plastics with cytotoxic drug solutions-comparison of polyethylene with other container materials - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]
-
Chemical Spill Procedures - Environmental Health & Safety - University of Toronto. (n.d.). Retrieved February 7, 2026, from [Link]
-
(chloromethyl)dimethylphenylsilane - Organic Syntheses Procedure. (n.d.). Retrieved February 7, 2026, from [Link]
-
A Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether (MOMCl) and Other Halo Alkyl Ethers - Amazon S3. (n.d.). Retrieved February 7, 2026, from [Link]
-
Measurement of Viscosity for Synthetic Polymers - International Journal of Advanced Research in Electrical, Electronics and Instrumentation Engineering. (n.d.). Retrieved February 7, 2026, from [Link]
-
Detection of cylindrospermopsin toxin markers in cyanobacterial algal blooms using analytical pyrolysis (Py-GC/MS) and thermally-assisted hydrolysis and methylation (TCh-GC/MS) | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Analysis of chlorpyrifos degradation by Kocuria sp. using GC and FTIR - CABI Digital Library. (n.d.). Retrieved February 7, 2026, from [Link]
-
Viscosity index measurement on polymer - FILAB. (n.d.). Retrieved February 7, 2026, from [Link]
-
Fourier Transform Infrared Spectroscopy to Assess the Degree of Alteration of Artificially Aged and Environmentally Weathered Microplastics - MDPI. (2023, February 11). Retrieved February 7, 2026, from [Link]
-
Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. (n.d.). Retrieved February 7, 2026, from [Link]
-
Chemical Spill - Emergency Procedures - Miami University. (n.d.). Retrieved February 7, 2026, from [Link]
-
Q1A(R2) Guideline - ICH. (n.d.). Retrieved February 7, 2026, from [Link]
-
Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC. (2025, January 25). Retrieved February 7, 2026, from [Link]
-
Polymer Viscosity in three easy steps - YouTube. (2023, March 23). Retrieved February 7, 2026, from [Link]
-
Comprehensive Analysis of Chlorine-Induced Aging in High-Density Polyethylene: Insights into Structural, Thermal, and Mechanical Degradation Mechanisms - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]
-
Preparing for Emergency Chemical Spills - Environment, Health & Safety. (n.d.). Retrieved February 7, 2026, from [Link]
-
INTERNATIONAL CONFERENCE ON HARMONISATION OF TECHNICAL REQUIREMENTS FOR REGISTRATION OF PHARMACEUTICALS FOR HUMAN USE STABILITY - PMDA. (1993, October 27). Retrieved February 7, 2026, from [Link]
Sources
- 1. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 2. mt.com [mt.com]
- 3. CN101456878A - Preparation method of chloromethyl-methyl-dimethylsilane - Google Patents [patents.google.com]
- 4. CN105646564A - Preparation method of chloromethyl trimethoxysilane - Google Patents [patents.google.com]
- 5. Compatibility of plastics with cytotoxic drug solutions-comparison of polyethylene with other container materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. ardl.com [ardl.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Molecular dynamics simulation and experimental verification of the effects of vinyl silicone oil viscosity on the mechanical properties of silicone ru ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04784B [pubs.rsc.org]
- 15. Inline viscosity measurements in polymerisation reactions » rheonics :: viscometer and density meter [rheonics.com]
- 16. ijareeie.com [ijareeie.com]
- 17. filab.fr [filab.fr]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 21. ehs.princeton.edu [ehs.princeton.edu]
- 22. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 23. Chemical Spill - Emergency Procedures | Miami University [miamioh.edu]
- 24. ehs.wisc.edu [ehs.wisc.edu]
Technical Support Center: Precision Control of Chloromethyldimethylethoxysilane Hydrolysis
Product Focus: Chloromethyldimethylethoxysilane (CMDMES)
CAS: 13508-53-7
Molecular Formula:
Core Technical Directive: The "Monofunctional" Trap
Before adjusting any parameters, you must understand the fundamental difference between CMDMES and standard crosslinkers (like TEOS or APTES).
CMDMES is a monofunctional silane. It has only one hydrolyzable ethoxy group.
-
Standard Silanes (Tri-functional): Hydrolyze
Condense into 3D oligomers Stable in solution for hours/days. -
CMDMES (Mono-functional): Hydrolyzes to a silanol (
) Immediately condenses with another molecule to form a disiloxane dimer ( ).
The Critical Implication: Once CMDMES dimerizes, it is dead . It cannot react with your substrate. Therefore, "controlling the rate" is not about creating a stable stock solution; it is about synchronizing hydrolysis with surface application to win the race against dimerization.
The Mechanism: Acid vs. Base Catalysis[1][2]
The rate of hydrolysis is dictated primarily by pH. The chloromethyl group (
Mechanism Visualization (DOT)
Figure 1: Mechanistic pathways showing the competition between active silanol formation and inert dimer generation.
Critical Control Factors
A. pH: The Master Switch
The hydrolysis rate minimum (slowest reaction) for ethoxysilanes is typically near pH 7.
-
Acid (pH 4.5 - 5.5): Recommended. Hydrolysis is fast, but condensation (dimerization) is relatively slow. This creates a "window of opportunity" to apply the silane to the surface.
-
Base (pH > 8.0): Avoid. Base catalysts accelerate condensation (dimerization) almost as fast as hydrolysis. You will likely generate oily dimers before the molecule reaches the surface.
B. Water Concentration[1][3]
-
Stoichiometry: Theoretically, 1 mole of water hydrolyzes 1 mole of CMDMES.
-
Practicality: Use a large excess of water (e.g., 5-10% water in ethanol).
-
Why? High water concentration pushes the equilibrium toward the Silanol (
) and retards the condensation back to the dimer, provided the pH is acidic.
C. Solvent Choice
CMDMES is hydrophobic.
-
Ethanol (95%): The industry standard. It solubilizes both water and the silane.
-
Pure Water: Do not use. CMDMES will phase separate, forming oil droplets that hydrolyze only at the interface, leading to inconsistent coating and rapid dimerization within the droplets.
Optimized Protocol: The "Just-in-Time" Hydrolysis
Goal: Maximize surface grafting density while minimizing dimer formation.
Reagents
-
CMDMES (98%+)
-
Ethanol (Anhydrous or 95%)
-
Acetic Acid (Glacial)
-
Deionized Water
Step-by-Step Methodology
-
Prepare Solvent Matrix:
-
Mix 95 parts Ethanol and 5 parts Water (v/v).
-
Crucial: Adjust pH to 4.5 - 5.0 using Acetic Acid.[1] Verify with a pH meter (paper is unreliable in high alcohol).
-
-
Substrate Preparation:
-
Ensure your substrate (glass, silica, wafer) is clean and hydroxylated (e.g., Plasma clean or Piranha etch) before mixing the silane. You cannot wait once the silane is added.
-
-
Silane Activation (The "Timer"):
-
Add 1% - 2% CMDMES to the solvent matrix under vigorous stirring.
-
Wait Time: Allow exactly 3 to 5 minutes for hydrolysis.
-
Note: Do not wait 30+ minutes as you would with TEOS. The CMDMES will begin to dimerize.
-
-
Application:
-
Dip/Spin coat the substrate immediately after the 5-minute activation window.
-
Rinse with pure ethanol to remove physically adsorbed dimers.
-
Cure at 110°C for 10-15 minutes to drive the covalent bond formation with the surface.
-
Troubleshooting & FAQs
Q1: My solution turned cloudy/milky immediately. What happened?
Diagnosis: Phase separation or rapid dimerization.
-
Cause A: You used pure water or insufficient ethanol. CMDMES is not water-soluble.[2]
-
Cause B: pH was too high (basic). This caused instant dimerization into insoluble silicone oils.
-
Fix: Ensure >90% Ethanol concentration and check that pH is < 5.5.
Q2: I see "oil spots" on my substrate after curing.
Diagnosis: Deposition of inert dimers.
-
Mechanism: The silane hydrolyzed, found another silane molecule, and formed a dimer (
) in solution. This oily dimer physically settled on your surface but did not chemically bond. -
Fix: Reduce the "Wait Time" in Step 3. Rinse the substrate vigorously with ethanol before the baking/curing step.
Q3: Can I store the hydrolyzed solution for use next week?
Answer: No.
-
Reason: Unlike tri-alkoxysilanes (which form stable sols), CMDMES forms dimers that are chemically dead. A solution stored overnight will likely contain 90%+ inert disiloxanes. Always prepare fresh.
Q4: How does the Chloromethyl group affect the rate compared to standard silanes?
Answer: It accelerates it.
-
Data: The electron-withdrawing Chlorine atom (
effect) pulls electron density from the Silicon. This makes the Silicon more susceptible to nucleophilic attack by water. -
Result: CMDMES hydrolyzes faster than Trimethylethoxysilane. You must be faster in your processing.
Comparative Data Table: Hydrolysis vs. Condensation[1][5]
| Parameter | Acid Catalysis (pH 4-5) | Base Catalysis (pH 9+) | Neutral (pH 7) |
| Hydrolysis Rate | Fast (Protonation mechanism) | Fast (OH- attack) | Slow |
| Condensation Rate | Slow (Stable Silanol window) | Fast (Rapid Dimerization) | Slow |
| Species Dominance | Active Silanol ( | Inert Dimer ( | Unreacted Silane |
| Suitability for CMDMES | High | Zero (Avoid) | Low (Phase separation risk) |
References
-
Arkles, B. (2014). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc.[2][3][4]
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids.
-
Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: A review. Journal of Adhesion Science and Technology.
-
Plueddemann, E. P. (1991). Silane Coupling Agents. Plenum Press.
Sources
Technical Support Center: Chloromethyldimethylethoxysilane (CMDMES) Monolayer Formation
Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting Uneven Monolayer Formation in CMDMES Surface Modification Reference ID: TS-SIL-CMDMES-001
Core Technical Insight: The Mono-Functional Constraint
Before troubleshooting, it is critical to understand the molecular behavior of Chloromethyldimethylethoxysilane (CMDMES) . Unlike common trichlorosilanes (e.g., OTS) or triethoxysilanes (e.g., APTES), CMDMES is a mono-functional silane regarding surface attachment.
-
Structure:
-
Implication: It possesses only one hydrolyzable ethoxy group.
-
The "Uneven" Reality: CMDMES cannot form a cross-linked 2D siloxane network. It forms a "brush" layer. Therefore, "unevenness" in CMDMES monolayers is rarely due to vertical polymerization (multilayers) but is almost exclusively caused by low packing density (islanding) or physisorbed dimers .
Visualizing the Mechanism
Figure 1: The reaction pathway of CMDMES. Unlike tri-functional silanes, CMDMES relies entirely on packing density for stability, as it lacks lateral cross-linking.
Pre-Deposition Diagnostics (Surface Preparation)
Q: I am getting patchy coverage (islands) despite long reaction times. What is the root cause?
A: The most common cause for islanding with mono-functional silanes is insufficient surface hydroxyl density (-OH) . CMDMES requires a specific anchoring site. If your surface is "dirty" or dehydrated, the silane has nowhere to attach.
Protocol: Hydroxyl Activation (Mandatory)
-
Glass/Silicon: You must expose fresh silanols.
-
Piranha Clean: 3:1
: for 30 mins. (Caution: Exothermic/Explosive with organics). -
Alternative (Plasma): Oxygen Plasma (100W, 5 mins) is superior for creating a high density of -OH groups without hazardous waste.
-
Hydration Check: After cleaning, the surface must be hydrophilic (Contact angle < 5°). If water beads up, do not proceed to silanization.
-
Reaction Phase Troubleshooting
Q: Should I use Liquid Phase or Vapor Phase deposition for CMDMES?
A: For CMDMES, Vapor Phase is superior for uniformity, while Liquid Phase is faster but prone to aggregation.
Comparative Protocol Table
| Feature | Vapor Phase (Recommended) | Liquid Phase (Standard) |
| Uniformity | High (Molecular diffusion) | Medium (Solvent effects) |
| Defect Type | Pinholes (if time is too short) | Aggregates (if water is too high) |
| Roughness (RMS) | < 0.5 nm | 1.0 - 2.0 nm |
| Protocol | 1. Place wafer in desiccator.2. Add 100 µL neat silane in a separate vial.3. Pull vacuum (10 mTorr).4. Incubate 1-2 hours. | 1. 1-2% Silane in Anhydrous Toluene .2. Add <0.1% Acetic Acid (Catalyst).3. Immerse 1-4 hours.4. Rinse strictly.[1] |
Q: Why does my liquid-phase monolayer look "hazy" or have white spots?
A: This is bulk polymerization (dimerization) .
-
Mechanism: Trace water in the solvent hydrolyzes the CMDMES before it reaches the surface. Two CMDMES molecules react with each other (Si-O-Si) to form a dimer. These dimers physisorb (settle) onto the surface but do not chemically bond.
-
The Fix:
-
Use Anhydrous Toluene (<50 ppm water).
-
Perform the reaction in a dry box or under Nitrogen/Argon.
-
Post-Rinse: You must sonicate the wafer in fresh toluene, then ethanol, to dislodge these physisorbed dimers.
-
Q: My contact angle is lower than expected (~60° instead of ~80°). Is the chloromethyl group reacting?
A: No, a low contact angle usually indicates low packing density .
-
The chloromethyl group (-CH2Cl) is moderately polar. If the molecules are not packed tightly (standing up), the underlying hydrophilic silica surface is exposed, lowering the average contact angle.
-
Validation: A perfect CMDMES monolayer should yield a water contact angle of 78° - 82° . Anything <70° implies significant "pinholes."
Post-Deposition & Curing
Q: The monolayer is unstable and degrades after a few days. Why?
A: You likely skipped the Curing Step .
-
The Science: The initial bond formed in solution is often a hydrogen bond or a reversible silanol interaction. To make it permanent (covalent condensation), you must drive off the water.
-
Protocol: Bake the substrate at 110°C - 120°C for 15-30 minutes immediately after rinsing. This "locks" the silane to the surface.
Troubleshooting Logic Flow
Use this decision tree to diagnose your specific failure mode.
Figure 2: Diagnostic flowchart for identifying the root cause of CMDMES monolayer failure.
References
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. Gelest Technical Brochure.
-
Ulman, A. (1996).[2][3] Formation and Structure of Self-Assembled Monolayers.[2] Chemical Reviews, 96(4), 1533–1554.
-
Fadeev, A. Y., & McCarthy, T. J. (2000). Self-Assembly is not the Only Fashion: Mono- and Trifunctional Silanes on Silica Surfaces. Langmuir, 16(18), 7268–7274.
-
Sigma-Aldrich. Silanization of Glassware Basic Protocol.
Sources
Technical Support Center: Enhancing Chloromethyldimethylethoxysilane (CMDMES) Reactivity
[1]
Product Code: CMDMES-13508 CAS: 13508-53-7 Support Tier: Level 3 (Senior Application Scientist)[1]
Introduction: The Dual-Reactivity Challenge
Welcome to the Advanced Technical Support Center. You are likely working with Chloromethyldimethylethoxysilane (CMDMES) because you require a bifunctional linker: a silane anchor for surface bonding and a chloromethyl tail for further organic functionalization.
The Core Problem: CMDMES presents a "reactivity mismatch."
-
The Ethoxy Group (
): Hydrolyzes significantly slower than methoxy analogs, often leading to incomplete surface monolayers if standard protocols are used. -
The Chloromethyl Group (
): Is sterically hindered and electronically deactivated compared to standard alkyl halides, making nucleophilic substitution ( ) notoriously sluggish without catalytic intervention.[1]
This guide provides the catalytic protocols required to overcome these kinetic barriers.
Module 1: Enhancing Hydrolysis & Surface Anchoring
User Issue: "My contact angle measurements indicate patchy surface coverage. The silane isn't bonding effectively."
Root Cause: The ethoxy group (
Troubleshooting Protocol: Catalyst Selection for Hydrolysis
| Catalyst Type | Catalyst | Concentration | Mechanism | Best For |
| Acid (Standard) | Acetic Acid (Glacial) | 0.1 - 1.0 wt% | Protonation of ethoxy oxygen, making it a better leaving group ( | Glass, Silica, Metal Oxides. Prevents self-polymerization.[1][2] |
| Base (Aggressive) | Triethylamine / | 0.5 - 2.0 wt% | Nucleophilic attack on Si; promotes rapid condensation. | Rapid curing.[2] WARNING: High risk of solution gelation/precipitation. |
| Nucleophilic | Ammonium Fluoride ( | 0.1 wt% | Fluoride ion attacks Si to form hypervalent intermediate.[1] | Passivated surfaces or low-hydroxyl substrates. |
Step-by-Step Protocol: Acid-Catalyzed Deposition
-
Solvent System: Prepare 95% Ethanol / 5% Water.
-
Catalyst Addition: Adjust pH to 4.5–5.5 using Acetic Acid .[1]
-
Silane Addition: Add CMDMES to a final concentration of 2% (v/v).
-
Hydrolysis Time (Critical): Stir for 15–30 minutes before introducing the substrate.
-
Why? You must generate the active Silanol (
) species.[1] Unlike methoxysilanes (which hydrolyze in <5 mins), ethoxysilanes need this induction period.
-
-
Application: Dip substrate for 1–2 hours, rinse with ethanol, and cure at 110°C for 30 mins.
Visualizing the Pathway
Figure 1: Acid-catalyzed hydrolysis pathway required to activate the ethoxy group for surface bonding.
Module 2: Activating the Chloromethyl Tail ( Enhancement)
User Issue: "I am trying to substitute the chloride with an amine/azide, but yields are <20% even after refluxing."
Root Cause: The chloromethyl group on silicon is deactivated.[1] The adjacent silicon atom sterically hinders the backside attack required for
The Solution: The Finkelstein Modification
You must convert the Chloromethyl silane into an Iodomethyl silane in situ. Iodide is a better nucleophile (to displace Cl) and a far superior leaving group (for your incoming nucleophile).[1]
Catalyst Selection: Phase Transfer & Halogen Exchange
| Strategy | Catalyst/Reagent | Mechanism | Protocol Note |
| Halogen Exchange | Sodium Iodide (NaI) | Finkelstein Reaction: Converts | Use Acetone or MEK (NaI is soluble; NaCl precipitates).[1] |
| Phase Transfer (L-L) | TBAB (Tetrabutylammonium bromide) | Shuttles nucleophiles from aqueous/solid phase to organic phase.[1] | Essential for reacting with aqueous azides or cyanides.[1] |
| Phase Transfer (S-L) | 18-Crown-6 | Solubilizes metal salts (e.g., | Use with Potassium salts in Toluene/Benzene.[1] |
Step-by-Step Protocol: The "Finkelstein-Assisted" Substitution
Target: Reacting CMDMES with a secondary amine (
-
Solvent: Anhydrous Acetone or Acetonitrile (Polar Aprotic is required).[1]
-
Catalyst (The Switch): Add Sodium Iodide (NaI) (10–20 mol%).
-
Observation: The solution may turn slightly yellow/cloudy as NaCl precipitates.[1]
-
-
Base: Add
(2.0 equiv) to scavenge HCl.[1] -
Nucleophile: Add the amine (
equiv). -
Reaction: Reflux for 12–24 hours.
Visualizing the Catalytic Cycle
Figure 2: The Finkelstein catalytic cycle. NaI converts the sluggish chloride into a reactive iodide intermediate.
FAQ: Common Reactivity Pitfalls
Q1: Can I use Grignard reagents to functionalize the chloromethyl group?
A: Proceed with extreme caution. Hard nucleophiles like Grignards (
-
Correct Approach: If you must use a carbon nucleophile, use the Finkelstein protocol described above to generate the Iodide, then use a softer carbon nucleophile (e.g., Enolates) or protect the ethoxy group first (difficult).
Q2: My CMDMES bottle has turned cloudy. Is it ruined? A: Cloudiness indicates hydrolysis and oligomerization (formation of siloxanes) due to moisture ingress.
-
Test: Run a proton NMR.[1] If you see broad peaks around 0.1-0.2 ppm (Si-Me) instead of sharp singlets, the material has polymerized.
-
Prevention:[1][2][3] Store under Nitrogen/Argon.[2] Add activated molecular sieves to the bottle.
Q3: Why use Ethoxy (CMDMES) instead of Methoxy (CMDMMS)? A: Stability. Methoxy silanes hydrolyze so fast they often self-polymerize in the bottle or create multilayer clumps on surfaces.[1] Ethoxy silanes (CMDMES) allow for a controlled, monolayer deposition, provided you use the Acid Catalysis protocol in Module 1.
References
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[1] (Detailed hydrolysis kinetics of ethoxy vs methoxy silanes). Link
-
Arkles, B. Tailoring Surfaces with Silanes.[1] CHEMTECH, 7, 766-778. (Foundational text on acid-catalyzed silanol formation). Link
-
Eaborn, C. Organosilicon Compounds.[1][2] Butterworths Scientific Publications. (Classic reference on the "Alpha-effect" and deactivation of chloromethylsilanes).
-
Starks, C. M. Phase-Transfer Catalysis.[1] Journal of the American Chemical Society, 93(1), 195–199. (Mechanism of PTC for sluggish alkyl halides). Link[1]
-
Finkelstein, H. Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden.[1] Ber. Dtsch. Chem. Ges., 43, 1528. (The original Halogen Exchange reaction).[1][4] Link[1]
Technical Support Center: Purification of Products from Reactions Involving Chloromethyldimethylethoxysilane
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals who utilize Chloromethyldimethylethoxysilane for the protection of alcohols and other nucleophilic functional groups. The unique reactivity of this silylating agent presents specific challenges during reaction workup and product purification. This document provides in-depth troubleshooting advice and answers to frequently asked questions to enable you to isolate your desired product with high purity and yield.
Troubleshooting Guide: Isolating Your Target Compound
This section addresses common problems encountered during the purification of products derived from Chloromethyldimethylethoxysilane.
Q1: My TLC plate shows a long, greasy streak from the baseline to the solvent front, and my target spot is faint. What is causing this and how do I fix it?
A1: Root Cause Analysis & Mitigation
This is a hallmark sign of contamination with siloxane byproducts. Chloromethyldimethylethoxysilane is highly susceptible to hydrolysis. Even trace amounts of water in your reaction solvent or on your glassware can react with the starting silane or the desired silylated product to form silanols. These silanols can then condense to form polysiloxane oligomers, which are typically greasy, non-polar, and have a wide range of molecular weights, causing the characteristic streaking on a TLC plate.
Immediate Purification Strategy:
If your crude material is already contaminated, standard chromatography can be challenging. A useful shortcut is to filter the crude product through a short plug of silica gel.[1] This can remove the most polar baseline impurities and sometimes the very non-polar, high Rf siloxanes, allowing for better separation in a subsequent, more careful chromatographic step.
dot
Caption: Causality of TLC streaking and mitigation workflow.
Q2: I successfully ran flash column chromatography, but my NMR spectrum shows the product is still contaminated with a greasy, colorless impurity.
A2: Advanced Strategies for Removing Co-eluting Siloxanes
This is a common outcome when the desired product and siloxane byproducts have very similar polarities. The silyl ether product is non-polar, and so are the siloxane impurities. When a standard purification fails, consider the following advanced techniques.
Strategy A: Chemical Treatment for Siloxane Removal
Siloxanes can be chemically altered to make them easily separable. A patented method involves mineralizing siloxane-based compounds by heating them with a strong base, such as an alkali metal hydroxide.[2] This process converts the soluble organic siloxanes into insoluble silicate solids that can be removed by simple filtration.
Experimental Protocol: Base-Mediated Siloxane Mineralization
-
Dissolve: Dissolve the impure product in a high-boiling point, inert organic solvent (e.g., toluene).
-
Add Base: Add a powdered, anhydrous alkali metal hydroxide (e.g., NaOH or KOH).
-
Heat: Heat the mixture under an inert atmosphere. The temperature required can be high (e.g., >165 °C), so ensure your product is stable under these conditions.[2]
-
React: Stir the mixture at temperature for a predetermined time (e.g., 1-4 hours).
-
Cool & Filter: Cool the mixture to room temperature and perform a solid/liquid separation by filtering through a pad of Celite®.
-
Isolate: The filtrate now contains the desired organic product, depleted of the siloxane impurity. Concentrate the solvent under reduced pressure.
Strategy B: Modified Flash Chromatography
Flash chromatography is a powerful technique, and its efficacy can be enhanced by modifying the conditions.[3][4][5]
-
Solvent System Optimization: Do not rely solely on Hexanes/Ethyl Acetate. Changing the nature of the non-polar solvent can dramatically alter selectivity. For example, substituting hexanes with toluene can change pi-pi stacking interactions with the silica surface and your compound, potentially resolving your product from the impurity.[6]
-
Gradient Elution: If you are using isocratic (constant solvent mixture) elution, switch to a gradient. Start with a very non-polar solvent system where your product has an Rf of <0.2 and gradually increase the polarity.[1] This can improve separation between closely running spots.
| Problem | Likely Cause | Recommended Solution(s) |
| Greasy streaks on TLC | Hydrolysis of silane reagent leading to polysiloxanes. | Primary: Filter crude mixture through a silica plug.[1] Secondary: Optimize chromatography with a different solvent system (e.g., Toluene/EtOAc).[6] |
| Product co-elutes with impurity | Siloxane byproducts have similar polarity to the desired silyl ether product. | Chemical: Base-mediated mineralization of siloxanes.[2] Chromatographic: Use gradient elution.[1] |
| Reaction workup forms an emulsion | Fine silicate particles or other byproducts stabilizing the aqueous/organic interface. | Add brine (NaCl solution) to increase the ionic strength of the aqueous phase. Filter the entire biphasic mixture through a pad of Celite®. |
Table 1: Troubleshooting Summary for Common Purification Issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical byproducts I need to be aware of?
A1: The main reaction of an alcohol (R-OH) with Chloromethyldimethylethoxysilane produces your desired silyl ether and hydrochloric acid (HCl). The HCl is immediately neutralized by the base (e.g., triethylamine, imidazole) used in the reaction. The most troublesome byproducts arise from the reaction with water:
-
Ethoxydimethylsilanol (EtO(Me)2SiOH): Formed from the hydrolysis of the Si-Cl bond.
-
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane ((EtO(Me)2Si)2O): Formed from the condensation of two molecules of the silanol. This is often the primary component of the greasy impurities.
Q2: How can I proactively prevent the formation of these siloxane byproducts?
A2: Prevention is the most effective strategy. The formation of siloxanes is driven by water. Therefore, implementing strictly anhydrous reaction conditions is critical.
-
Glassware: Oven-dry or flame-dry all glassware immediately before use.
-
Solvents: Use freshly distilled solvents or solvents from a commercial drying system (e.g., passed through an alumina column).
-
Reagents: Ensure all reagents, including the substrate and base, are anhydrous.
-
Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
Q3: What is the recommended procedure for quenching the reaction?
A3: The goal of the quench is to neutralize any remaining reactive species and facilitate extraction.
-
Aqueous Quench: A common and effective method is to quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).[7] This neutralizes the amine hydrochloride salt byproduct and destroys any remaining chlorosilane without being strongly basic, which could risk cleaving the newly formed silyl ether. An alternative is using a saturated ammonium chloride (NH4Cl) solution, which is mildly acidic.[8]
-
Non-Aqueous Workup: If your product is extremely water-sensitive, a non-aqueous workup can be performed. Filter the reaction mixture through a pad of Celite® or silica to remove the amine hydrochloride salt, wash the pad with a dry organic solvent, and concentrate the filtrate.
Q4: How stable is the ethoxydimethylsilylmethyl ether protecting group to purification and subsequent reaction steps?
A4: Silyl ether stability is highly dependent on steric hindrance around the silicon atom and the electronic nature of the protected group. While specific data for the ethoxydimethylsilylmethyl group is not broadly published, we can infer its properties from similar structures.
-
Stability to Chromatography: It is generally stable to standard silica gel flash chromatography. However, prolonged exposure to silica (an acidic surface) can cause some degradation. To mitigate this, you can add a small amount of triethylamine (~1%) to your eluent to deactivate the silica.[1]
-
Chemical Stability: Like most silyl ethers, it is stable under neutral and basic conditions.[9] It will, however, be readily cleaved under acidic conditions (e.g., acetic acid in water/THF) or by treatment with a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF).[9] Its stability is expected to be lower than more sterically hindered silyl ethers like tert-butyldimethylsilyl (TBDMS).
dot
Caption: A decision workflow for purifying silylated products.
References
- Phenomenex Inc. (2019). Flash Purification Methodology for Synthetic Peptides.
-
Teledyne ISCO. Strategies to Purify Carbohydrate-Based Compounds with Flash Chromatography. Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available at: [Link]
- Google Patents. (2015). CN103328614B - Process for removing siloxane-based derivatives from a liquid organic phase.
- Soreanu, G., et al. (2012). Approaches concerning siloxane removal from biogas: A review.
-
MIT OpenCourseWare. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column. Available at: [Link]
- Google Patents. (2012). WO2012069467A1 - Process for removing siloxane-based derivatives from a liquid organic phase.
-
Condorchem Envitech. Treatment of siloxanes in biogas: Origin, effect and management. Available at: [Link]
- Isidro-Llobet, A., et al. (2009). Side reactions in the SPPS of Cys-containing peptides. PubMed.
-
Organic Syntheses. Preparation of 1-Methoxymethyl-1-phenylethane. Available at: [Link]
- Habermehl-Cwirzen, K., et al. (2022). Stability and Reactivity of a Polyoxymethylene Dimethyl Ether over Typical Catalysts for Diesel Emission Control.
- El-Nafaty, U. A., et al. (2023). Adsorptive removal of siloxanes from biogas: recent advances in catalyst reusability and water content effect.
-
Organic Chemistry Portal. MOM Ethers. Available at: [Link]
-
Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation. Available at: [Link]
- Soderquist, J. A., & Tillman, E. S. (1998). Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers.
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available at: [Link]
- Kost, T., et al. (2022). Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination.
Sources
- 1. Purification [chem.rochester.edu]
- 2. CN103328614B - Process for removing siloxane-based derivatives from a liquid organic phase - Google Patents [patents.google.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. teledynelabs.com [teledynelabs.com]
- 5. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 6. Purification [chem.rochester.edu]
- 7. Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Strategies to minimize byproduct formation in Chloromethyldimethylethoxysilane reactions
Senior Application Scientist Desk
Introduction: The "Dual-Reactivity" Challenge
Welcome to the Technical Support Center. As researchers, you select Chloromethyldimethylethoxysilane (CMDMES) for its unique bifunctionality: it possesses an electrophilic chloromethyl group (
However, this utility is also the source of its primary failure mode. The proximity of the electron-withdrawing chlorine atom to the silicon center inductively lowers the electron density at the silicon, making the
This guide moves beyond basic handling to address the mechanistic roots of byproduct formation: uncontrolled hydrolysis (siloxane formation) and chemo-selectivity errors (wrong-site substitution).
Module 1: The Invisible Enemy – Moisture & Siloxane Formation[1]
The most persistent byproduct in CMDMES chemistry is 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane . This dimer forms when trace moisture hydrolyzes the ethoxy group, creating a reactive silanol that rapidly condenses.
The Mechanism of Failure
Unlike methoxysilanes, the ethoxy group in CMDMES is sterically larger, but the inductive effect of the
-
Hydrolysis:
-
Condensation:
Visualization: The Hydrolysis Cascade
The following diagram illustrates the kinetic pathway that degrades your reagent into siloxane oil.
Caption: Figure 1. The irreversible thermodynamic sink of CMDMES into disiloxane dimers triggered by trace moisture.
Protocol: Achieving Anhydrous Integrity
To prevent this, you must control the "water budget" of your reaction.
| Component | Maximum Water Limit | Pre-Treatment Protocol |
| Solvents (THF, Toluene) | < 50 ppm | Distill over Na/Benzophenone or use activated alumina columns. |
| Glassware | 0 ppm | Oven-dry at 120°C for >4 hours; assemble hot under |
| Reagent (CMDMES) | N/A | Store under inert gas. If cloudy, distill before use. |
| Atmosphere | < 10 ppm | Positive pressure Nitrogen or Argon blanket required. |
Troubleshooting Tip: If your reaction mixture turns cloudy or develops an oily sheen upon standing, you have formed the disiloxane. This is irreversible. Do not add more reagent ; the water is likely still present and will consume the fresh addition. Restart with dried solvents.[1]
Module 2: Chemo-Selectivity – Preventing Wrong-Site Substitution
The second major source of byproducts is chemo-selectivity error . You often want to react the
-
The Trap: The Silicon center is a "Hard" electrophile. The Carbon in
is a "Soft" electrophile. -
The Consequence: Using a Hard nucleophile (like a Grignard or Organolithium) to attack the Carbon will often result in an attack at the Silicon instead, cleaving the
bond and ruining your linker strategy.
Decision Matrix: Nucleophile Selection
Use this table to select reagents that minimize side reactions.
| Intended Target | Recommended Nucleophile (Soft) | Avoid (Hard) | Mechanism of Byproduct Formation |
| Thiolates ( | Grignard ( | Hard nucleophiles attack Si, displacing | |
| Grignard, Alkyllithiums | Alcohols (without catalyst) | Incomplete substitution leads to mixed alkoxy species. |
Visualization: Chemo-Selectivity Workflow
Caption: Figure 2. Selection logic to avoid "Wrong-Site" nucleophilic attack byproducts.
Module 3: Storage & Purification Protocols
Improper storage generates acidic byproducts (HCl) and polymers .
Acid Scavenging
If CMDMES hydrolyzes, it releases Ethanol. However, if the
-
Strategy: Store over a small amount of acid scavenger if long-term storage is required (e.g., anhydrous
pellets), though distillation is preferred.
Distillation of CMDMES
If your CMDMES has degraded (yellowing or cloudy), purification via vacuum distillation is possible but requires care to prevent thermal gelling .
-
Boiling Point: ~152°C (at 760 mmHg).
-
Vacuum Protocol: Distill at reduced pressure (e.g., 20-30 mmHg) to keep the pot temperature below 80°C.
-
Byproduct Prevention: Add a radical inhibitor (e.g., BHT) to the pot to prevent polymerization of the chloromethyl group during heating.
Frequently Asked Questions (FAQ)
Q1: I am trying to react the chloromethyl group with an amine, but my yield is low and I see a precipitate. What is it?
A: The precipitate is likely the amine hydrochloride salt. The reaction
-
Fix: Use a non-nucleophilic base (like Hunig's base or Triethylamine) as a proton scavenger.
Q2: Can I use Ethanol as a solvent for CMDMES reactions? A: generally, No . While Ethanol is the leaving group, using it as a solvent drives the equilibrium against siloxane formation (Le Chatelier's principle), but it prevents any Grignard or moisture-sensitive reactions. Furthermore, if you are trying to substitute the ethoxy group, ethanol solvent will compete with your nucleophile. Use aprotic solvents like Toluene, THF, or DCM.
Q3: Why does my CMDMES smell like vinegar?
A: It shouldn't. A vinegar smell suggests contamination with acetoxysilanes or degradation. Pure CMDMES has a sweet, ester-like, slightly pungent odor. If it smells acidic, verify purity via NMR (
References
-
Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries."[2] Gelest Technical Brochures. [Link]
-
Arkles, B. "Tailoring Surfaces with Silanes." Chemtech, 7, 766 (1977).[2][3] [Link]
- Brook, M. A.Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience, 2000. (Standard Text for Organosilicon Mechanisms).
-
Osterroth, A. et al. "Kinetics of the Grignard Reaction with Chlorosilanes." Journal of Organometallic Chemistry. [Link]
Sources
Technical Support Center: Optimizing Chloromethyldimethylethoxysilane (CMDMES) Surface Treatment
Executive Summary: The Mono-Alkoxy Distinction
Welcome to the Technical Support Center. Before optimizing concentration, you must understand the fundamental chemistry of Chloromethyldimethylethoxysilane (CMDMES) .
Unlike common coupling agents (e.g., APTES or GLYMO) which are tri-alkoxy silanes, CMDMES is a mono-alkoxy silane. It possesses only one hydrolyzable ethoxy group.
-
The Consequence: CMDMES cannot form a 3D crosslinked polymer network on your surface. It acts as a capping agent or monolayer terminator .
-
The Optimization Goal: Unlike tri-functional silanes where you balance coverage vs. polymerization, with CMDMES your goal is purely maximizing surface density while preventing dimerization (reaction with itself).
The Optimization Matrix: Concentration & Solvent
The following table summarizes the optimization parameters for CMDMES on silica-based substrates (glass, silicon, quartz).
| Parameter | Recommended Range | Scientific Rationale |
| Concentration | 1% – 5% (v/v) | < 1%: Diffusion-limited; results in spotty coverage because CMDMES cannot "grow" from the surface.> 5%: Promotes solution-phase dimerization (formation of siloxanes) which compete for surface sites. |
| Solvent | Anhydrous Toluene (Preferred) | Chloromethyl groups are sensitive. Anhydrous non-polar solvents prevent premature hydrolysis. Ethanol is acceptable but can lead to faster side-reactions. |
| Water Content | Trace (Surface Adsorbed) | Do not add bulk water. The reaction relies on surface-adsorbed water on the substrate to hydrolyze the single ethoxy group. |
| Curing | 110°C (15-30 min) | Essential to drive the condensation reaction (Si-OH + Surface-OH |
Visualizing the Reaction Pathway
The diagram below illustrates the critical competition between correct surface attachment and the "dead-end" dimerization pathway.
Figure 1: Reaction pathway of CMDMES. Note that unlike tri-alkoxy silanes, the "Failure Mode" is a dimer, not a polymer gel.
Standard Operating Procedure (SOP)
Protocol ID: CMDMES-ANHYD-01 Objective: Covalent attachment of chloromethyl functional groups to silica.
-
Surface Activation (CRITICAL):
-
Since CMDMES cannot crosslink, it requires a high density of surface hydroxyl (-OH) groups to attach.
-
Action: Treat substrate with Piranha solution (3:1 H2SO4:H2O2) for 30 min or O2 Plasma for 5 min.
-
Why: Without this, CMDMES has no "anchors."
-
-
Solution Preparation:
-
Prepare a 2% v/v solution of CMDMES in anhydrous toluene .
-
Note: Perform in a glovebox or under nitrogen if possible to maximize reproducibility.
-
-
Deposition:
-
Immerse the substrate immediately after cleaning.
-
Incubate for 1 to 4 hours at room temperature.
-
Tip: Gentle agitation prevents local depletion of silane.
-
-
Washing:
-
Rinse 2x with Toluene (to remove unreacted silane).
-
Rinse 1x with Ethanol (to remove physisorbed dimers).
-
Dry under nitrogen stream.
-
-
Curing:
Troubleshooting Guide (Q&A)
Q1: I see a white powdery residue on my glass after curing. Is this polymerization?
Answer: Technically, no. Because CMDMES is mono-functional, it cannot polymerize into a 3D network.
-
The Cause: You are seeing siloxane dimers (two silane molecules reacted together) or crystallized excess silane that was not washed off before curing.
-
The Fix:
-
Reduce concentration from 5% to 1-2%.
-
Perform the post-reaction wash more vigorously with toluene before the curing step. Once cured, these dimers are difficult to remove.
-
Q2: My downstream reaction (nucleophilic substitution) has low yield.
Answer: This indicates low surface density of the chloromethyl group.
-
The Cause: Likely insufficient surface activation. CMDMES cannot "fill in the gaps" like a polymerizing silane can. It maps 1:1 to your surface hydroxyls.
-
The Fix: Re-evaluate your Piranha or Plasma cleaning step. Ensure the substrate is hydrophilic (water contact angle < 10°) before adding the silane.
Q3: Can I use Ethanol instead of Toluene?
Answer: Yes, but with caution.
-
The Risk: Ethanol participates in the equilibrium reaction. High concentrations of ethanol can actually reverse the hydrolysis or promote "solvolysis," reducing the driving force for surface attachment.
-
Recommendation: If you must use ethanol (e.g., for toxicity reasons), add 5% water and adjust pH to 4.5-5.5 with acetic acid to force hydrolysis, but use the solution immediately.
Diagnostic Workflow
Use this decision tree to diagnose surface treatment failures.
Figure 2: Diagnostic logic for CMDMES surface quality assessment.
References
-
Gelest, Inc. (2014). Silane Coupling Agents: Connecting Across Boundaries. Retrieved from [Link]
-
Arkles, B. (1977).[4][5] Tailoring Surfaces with Silanes. CHEMTECH, 7, 766-778. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 138038, (Chloromethyl)ethoxydimethylsilane. Retrieved from [Link]
Sources
Technical Support Center: Handling the Moisture Sensitivity of Chloromethyldimethylethoxysilane
Welcome to the technical support guide for Chloromethyldimethylethoxysilane. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile silylating agent in their work. The inherent reactivity that makes Chloromethyldimethylethoxysilane a valuable synthetic tool also renders it highly susceptible to moisture. This guide provides in-depth, field-proven insights into handling, storage, and troubleshooting to ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
This section directly addresses common issues and questions encountered during the use of Chloromethyldimethylethoxysilane.
Understanding the "Why": The Chemistry of Moisture Sensitivity
Q1: Why is Chloromethyldimethylethoxysilane so sensitive to moisture?
A1: The high reactivity of Chloromethyldimethylethoxysilane towards moisture is due to the presence of a silicon-chlorine (Si-Cl) bond. This bond is highly polarized, with the silicon atom being electrophilic and susceptible to nucleophilic attack by water. The hydrolysis reaction is rapid and generally irreversible, leading to the formation of silanols, which can then self-condense.[1][2]
Q2: What are the chemical consequences of accidental moisture exposure?
A2: When Chloromethyldimethylethoxysilane reacts with water, it undergoes hydrolysis to form silanols and hydrochloric acid (HCl). The primary silanol product, (chloromethyl)dimethylsilanol, is unstable and readily undergoes self-condensation to form a disiloxane. This process can continue, leading to the formation of oligomeric or polymeric siloxanes.[3][4] The presence of these byproducts can significantly impact your reactions by introducing impurities and reducing the concentration of the active reagent.
The Hydrolysis Pathway
The following diagram illustrates the step-by-step degradation of Chloromethyldimethylethoxysilane in the presence of water.
Caption: Hydrolysis and condensation of Chloromethyldimethylethoxysilane.
Prevention: Best Practices for Storage and Handling
Q3: How should I properly store Chloromethyldimethylethoxysilane to maintain its integrity?
A3: Proper storage is the first line of defense against degradation.
-
Inert Atmosphere: The reagent should be stored under an inert atmosphere such as nitrogen or argon.[5]
-
Tightly Sealed Containers: Use containers with high-quality, tight-fitting seals. Septum-sealed bottles are ideal for repeated access.
-
Dry Environment: Store in a dry location, away from sources of humidity. A desiccator or dry box is recommended for long-term storage.
-
Temperature: Keep the container in a cool, well-ventilated place, away from heat sources, sparks, or open flames.[5][6]
Q4: What is the recommended procedure for opening a new bottle of the reagent?
A4: To prevent atmospheric moisture from contaminating the entire bottle, it is crucial to handle it correctly from the very first use.
-
Allow the bottle to come to room temperature before opening to prevent condensation.
-
Work in a fume hood with good ventilation.
-
If the bottle has a screw cap, briefly flush the headspace with a dry, inert gas (nitrogen or argon) before resealing.
-
For septum-sealed bottles, use a dry needle and syringe to withdraw the required amount, ensuring an inert gas inlet to equalize the pressure.
Q5: How do I handle Chloromethyldimethylethoxysilane during an experiment to minimize moisture contact?
A5: Meticulous technique is essential.
-
Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use to remove any adsorbed water.
-
Solvents: Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a sealed bottle over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of a dry inert gas (nitrogen or argon) using a Schlenk line or a glove box.
-
Reagent Addition: Add Chloromethyldimethylethoxysilane to the reaction mixture using a dry, gas-tight syringe.
Troubleshooting Guide
Even with careful handling, problems can arise. This section provides a systematic approach to troubleshooting.
Q6: My silylation reaction failed or gave a low yield. How can I determine if moisture contamination was the culprit?
A6: A failed silylation reaction is a common indicator of a compromised reagent.[7]
-
Control Reaction: Run a small-scale control reaction with a simple substrate that is known to react efficiently with fresh Chloromethyldimethylethoxysilane. If this also fails, it strongly suggests a problem with the reagent.
-
Analytical Confirmation: Analyze a small aliquot of your stock reagent. The presence of hydrolysis and condensation byproducts can be detected using techniques like NMR or FTIR spectroscopy.[8][9]
Q7: I suspect my stock of Chloromethyldimethylethoxysilane is partially hydrolyzed. How can I test its quality?
A7: Nuclear Magnetic Resonance (NMR) spectroscopy is an effective method for assessing the purity of your reagent.
-
¹H NMR: In a hydrolyzed sample, you will observe new peaks corresponding to the silanol (Si-OH) proton and the protons of the disiloxane byproduct. The chemical shifts of the methyl protons will also be different for the hydrolyzed species compared to the starting material.
-
²⁹Si NMR: This technique provides a clear picture of the silicon environment. A fresh sample will show a single peak for Chloromethyldimethylethoxysilane, while a degraded sample will exhibit additional peaks corresponding to the silanol and siloxane species.[8]
Q8: What are the visible signs of hydrolysis in the reagent bottle?
A8: Visual inspection can often provide the first clues of contamination.
-
Fuming: The reagent may fume upon exposure to air as it reacts with atmospheric moisture to produce HCl gas.[6]
-
Precipitate: The formation of a white solid (polymeric siloxanes) is a clear indication of significant hydrolysis.
-
Increased Viscosity: As oligomers and polymers form, the viscosity of the liquid may increase.
| Symptom | Possible Cause | Recommended Solution |
| Low or no product yield in silylation reaction. | Reagent has hydrolyzed. | Discard the old reagent and use a fresh, unopened bottle. Ensure all handling procedures are strictly followed. |
| Reagent fumes excessively when the bottle is opened. | Exposure to atmospheric moisture. | Minimize the time the bottle is open. Handle under a blanket of inert gas. |
| White precipitate observed in the reagent bottle. | Extensive hydrolysis and condensation. | The reagent is no longer viable. Dispose of it according to safety guidelines. |
| Inconsistent results between experiments. | Partial and variable hydrolysis of the reagent. | Perform a quality check on the reagent stock (e.g., via NMR). If compromised, replace it. |
Experimental Protocols
Protocol 1: Standard Operating Procedure for Inert Atmosphere Transfer
This protocol outlines the steps for safely transferring Chloromethyldimethylethoxysilane from a septum-sealed bottle to a reaction vessel.
-
Preparation:
-
Oven-dry all glassware (reaction flask, syringe, needles) at 120°C for at least 4 hours and allow to cool in a desiccator.
-
Assemble the reaction flask and equip it with a magnetic stir bar and a septum.
-
Connect the flask to a Schlenk line or an inert gas manifold.
-
Purge the flask with dry nitrogen or argon for 10-15 minutes.
-
-
Transfer:
-
Place the Chloromethyldimethylethoxysilane bottle in a secure clamp within a fume hood.
-
Using a dry needle, create an inert gas inlet into the headspace of the reagent bottle.
-
With a second dry, gas-tight syringe, pierce the septum and slowly withdraw the desired volume of the reagent.
-
Carefully transfer the reagent to the reaction flask by injecting it through the septum.
-
Remove the syringe and the inert gas inlet from the reagent bottle and cover the puncture marks with electrical tape or paraffin film to ensure a good seal.
-
Troubleshooting Workflow
If a reaction fails, follow this logical workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting failed reactions.
Safety Precautions
Q9: What personal protective equipment (PPE) should I use when working with this reagent?
A9: Always handle Chloromethyldimethylethoxysilane in a well-ventilated fume hood and wear appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory. Contact lenses should not be worn.[6]
-
Hand Protection: Neoprene or nitrile rubber gloves are recommended.[6]
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[6]
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH-certified respirator with an organic vapor/acid gas cartridge.[6]
Q10: What are the hazardous byproducts of hydrolysis?
A10: The primary hazardous byproduct of hydrolysis is hydrogen chloride (HCl) gas, which is corrosive to the respiratory tract.[5] Ethanol is also produced.[6] Ensure adequate ventilation to prevent the accumulation of these vapors.
References
- Hydrolysis of chlorosilanes. (n.d.). Google Patents.
-
CHLOROMETHYLDIMETHYLETHOXYSILANE Safety Data Sheet. (2015). Gelest. Retrieved February 7, 2026, from [Link]
-
Moisture sensitivity level - MSL. (n.d.). SURFACE MOUNT PROCESS. Retrieved February 7, 2026, from [Link]
-
Arkles, B., et al. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. Retrieved February 7, 2026, from [Link]
-
Torry, S. A., et al. (2006). Kinetic analysis of organosilane hydrolysis and condensation. International Journal of Adhesion and Adhesives, 26(1-2), 40-49. Retrieved February 7, 2026, from [Link]
-
Shaffer, L. H., & Flanigen, E. M. (1957). Hydrolysis of Chlorosilanes. II. Rates and Mechanism. The Journal of Physical Chemistry, 61(11), 1595–1600. Retrieved February 7, 2026, from [Link]
-
Moisture sensitivity level. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
Techniques for silylation. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Understanding Moisture Sensitive Levels (MSL) in Electronic Components. (2024). WellPCB. Retrieved February 7, 2026, from [Link]
- Iler, R. K. (1979). The Chemistry of Silica: Solubility, Polymerization, Colloid and Surface Properties, and Biochemistry. John Wiley & Sons.
- Lickiss, P. D. (1995). The Synthesis and Chemistry of Organo(halosilanes). In The Chemistry of Organic Silicon Compounds (Vol. 2, pp. 557-595). John Wiley & Sons, Ltd.
-
A study of the hydrolysis of methoxysilanes in a two-phase system. (1983). The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Moisture Sensitivity Level (MSL) for Electronic Parts. (2025). JLCPCB. Retrieved February 7, 2026, from [Link]
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure.Journal of Non-Crystalline Solids, 100(1-3), 31-50.
-
Hydrolysis and condensation mechanism of organofunctional silanes and... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. US7208617B2 - Hydrolysis of chlorosilanes - Google Patents [patents.google.com]
- 4. gelest.com [gelest.com]
- 5. fishersci.com [fishersci.com]
- 6. gelest.com [gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Achieving consistent results in silylation with Chloromethyldimethylethoxysilane
[1]
Introduction: The "Sniper" of Silanes
Welcome to the technical support hub for Chloromethyldimethylethoxysilane (CMDMES) .
Unlike common "blanket" silanes (like APTES) that form disordered 3D polymeric networks, CMDMES is a monoalkoxy silane.[1] It acts like a sniper: it has exactly one "bullet" (the ethoxy group) to hit the surface target. Once it bonds, it stops.[1] It cannot polymerize vertically to build thickness.[1]
This unique property makes it ideal for creating self-limiting monolayers (SAMs) and precise end-capping , but it also makes it unforgiving.[1] If the molecule reacts with a stray water molecule in solution before reaching the surface, it "dimerizes" and becomes permanently inert.
This guide addresses the specific challenges of maintaining reactivity and achieving consistent density.
Part 1: Reagent Integrity & The "Invisible" Failure
Before you start, you must verify your tool.[1] The most common cause of failure with CMDMES is not the protocol, but the reagent quality upon opening.
The Dimerization Trap
Because CMDMES has only one hydrolyzable group, its primary failure mode is dimerization , not polymerization.[1]
-
The Reaction: 2 × CMDMES + H₂O → 1,3-Bis(chloromethyl)tetramethyldisiloxane + 2 EtOH
-
The Result: The resulting disiloxane is chemically inert toward the surface. It will physically adsorb (greasy film) but will wash off, leaving a bare substrate.[1]
Reagent Checklist (The "Go/No-Go" Gauge)
| Parameter | Specification | Troubleshooting / Action |
| Appearance | Clear, colorless liquid | Haze/Cloudiness: Indicates hydrolysis and dimerization.[1] Discard. Do not attempt to filter; the active reagent is already compromised.[1] |
| Purity (GC) | > 95% | < 90%: Significant dimer presence.[1] Will compete for surface sites via physisorption, blocking active silanes.[1] |
| Storage | Under Nitrogen/Argon | Yellowing: Potential degradation of the chloromethyl group (rare, but possible with light/heat).[1] |
Part 2: The "Gold Standard" Anhydrous Protocol
Objective: Covalent attachment of a chloromethyl-functionalized monolayer. Critical Constraint: Prevent solution-phase dimerization.
Visualizing the Mechanism
The following diagram illustrates the "race" between the desired surface reaction and the fatal dimerization pathway.
Caption: The "Race Condition."[1] Excess water favors the red path (Dimerization), rendering the reagent useless.[1] Controlled surface moisture favors the green path (Monolayer).
Step-by-Step Methodology
1. Substrate Pre-Conditioning (CRITICAL)
-
Action: Clean substrate (Piranha or O₂ Plasma) to generate surface -OH groups.[1]
-
Drying: Dry at 120°C for 30 mins.
-
Why: You need surface water to be zero , but surface silanols (-OH) to be maximized .[1]
2. Solvent Preparation
-
Solvent: Anhydrous Toluene or Hexane.[1]
-
Water Content: Must be < 50 ppm .[1] Use molecular sieves (3Å or 4Å) overnight if unsure.[1]
-
Why: Even 100 ppm water can consume a significant molar fraction of a monoalkoxy silane.[1]
3. The Reaction Mix
-
Concentration: 1% to 2% (v/v) CMDMES.[1]
-
Catalyst: 1% Triethylamine (TEA) or Pyridine.[1]
-
Why: Ethoxy silanes are slower to hydrolyze than methoxy silanes.[1] The base catalyst (TEA) acts as a proton scavenger, driving the reaction between the surface silanol and the ethoxy group.
4. Incubation
-
Conditions: Room temperature, under inert gas (N₂), for 4–12 hours.
-
Why: Slower reaction times allow for better ordering of the monolayer.[1]
5. Post-Reaction Wash
Part 3: Troubleshooting & FAQs
Scenario A: "I treated the surface, but the contact angle didn't change."
Diagnosis: The silane likely dimerized before reaching the surface.
-
Root Cause: Wet solvent or high humidity in the reaction vessel.[1]
-
Test: Take a small aliquot of your reaction solution and add water. If it doesn't turn cloudy immediately, your silane was likely already dead (dimerized) or hydrolyzed.[1]
-
Fix: Use fresh anhydrous solvent and a new bottle of silane.[1] Ensure the reaction vessel is sealed.
Scenario B: "I'm trying to build a thicker coating for better protection, but it won't grow."
Diagnosis: Fundamental misunderstanding of the molecule.[1]
-
Root Cause: CMDMES is monoalkoxy .[1] It has only one anchor point.[1] Once the surface is covered, there are no leaving groups left to react with incoming silane molecules.[1]
-
Fix: If you need thickness, switch to a trichlorosilane or triethoxysilane analog, which can polymerize vertically.[1] Use CMDMES only when you need a precise, single molecular layer (e.g., for specific linker chemistry).[1]
Scenario C: "My downstream reaction (nucleophilic substitution of the Cl) is failing."
Diagnosis: Steric hindrance or side reactions.[1]
-
Root Cause: The chloromethyl group is close to the silicon center (alpha-position). Nucleophilic attack (SN2) can be sterically hindered by the methyl groups on the silicon.
-
Fix:
Scenario D: "The solution turned hazy immediately upon adding the silane."
Diagnosis: Gross water contamination.[1]
Troubleshooting Decision Tree
Use this logic flow to diagnose inconsistent results rapidly.
Caption: Diagnostic flow for CMDMES surface modification failures.
References
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[1] (Brochure).[1][2][3] Retrieved from [Link]
-
Arkles, B. (1977).[1] "Tailoring Surfaces with Silanes." CHEMTECH, 7, 766-778.[1]
-
Plueddemann, E. P. (1991).[1] Silane Coupling Agents. Plenum Press.[1]
-
Welsch, T., et al. (1982).[1] "Surface modification of glass capillaries by high-temperature silylation." Journal of Chromatography A, 241(1), 41-48.[1] [Link][1]
-
Tripp, C. P., & Hair, M. L. (1993).[1] "Chemical attachment of chlorosilanes to silica: a two-step amine-promoted reaction." The Journal of Physical Chemistry, 97(21), 5693–5698.[1] [Link]
Validation & Comparative
Comparing reactivity of Chloromethyldimethylethoxysilane with other chlorosilanes
An In-Depth Comparative Guide to the Reactivity of Chloromethyldimethylethoxysilane and Traditional Chlorosilanes
For researchers, scientists, and professionals in drug development, the choice of a silylating agent is a critical decision that can profoundly impact reaction outcomes, substrate stability, and overall process efficiency. While both alkoxysilanes and chlorosilanes serve to introduce silicon-containing moieties, their reactivity profiles are fundamentally distinct. This guide provides an in-depth, evidence-based comparison between Chloromethyldimethylethoxysilane, a functionalized alkoxysilane, and common chlorosilanes such as Trimethylchlorosilane, Dimethyldichlorosilane, and Methyltrichlorosilane. We will dissect the mechanistic underpinnings of their reactivity, present comparative data, and offer practical, field-proven insights to guide your selection process.
Section 1: The Chemistry of the Si-Cl Bond: The High Reactivity of Chlorosilanes
Chlorosilanes are characterized by one or more silicon-chlorine bonds. This bond is the epicenter of their chemical behavior, defining a class of compounds known for their vigorous and often instantaneous reactivity, particularly with nucleophiles like water.
Mechanism of Hydrolysis: A Rapid and Exothermic Reaction
The reactivity of the Si-Cl bond is rooted in its highly polar nature, which renders the silicon atom strongly electrophilic and susceptible to nucleophilic attack. In the presence of water or even atmospheric moisture, chlorosilanes undergo a rapid and exothermic hydrolysis reaction.[1][2] This process is typically uncatalyzed and proceeds via a nucleophilic substitution mechanism.
The reaction generates a silanol (Si-OH) intermediate and corrosive hydrogen chloride (HCl) gas.[3] The resulting silanols are often unstable and readily undergo self-condensation to form stable siloxane (Si-O-Si) bonds.[3]
Caption: General mechanism for the rapid hydrolysis of chlorosilanes.
Factors Governing Chlorosilane Reactivity
The precise reactivity of a chlorosilane is modulated by the substituents attached to the silicon atom. Two primary factors are at play:
-
Electronic Effects: The number of chlorine atoms is the dominant factor. Chlorine is strongly electron-withdrawing, increasing the partial positive charge (electrophilicity) on the silicon atom. Consequently, reactivity increases dramatically with the number of chlorine substituents. Alkyl groups, being electron-donating, have the opposite effect, reducing reactivity. This leads to a clear reactivity trend:
-
Steric Effects: Larger, bulkier organic groups can physically obstruct the approach of a nucleophile to the silicon center, thereby slowing the reaction rate. For instance, tert-butyldimethylchlorosilane is significantly less reactive than trimethylchlorosilane due to the steric bulk of the tert-butyl group.
Section 2: The Chemistry of the Si-OR' Bond: The Controlled Reactivity of Alkoxysilanes
Chloromethyldimethylethoxysilane ((CH₂Cl)(CH₃)₂SiOCH₂CH₃) belongs to the alkoxysilane family. Its reactivity is dictated by the silicon-ethoxy (Si-OEt) bond, which behaves very differently from the Si-Cl bond.
Mechanism of Hydrolysis: A Slower, Catalyzed Reaction
The Si-O bond in an alkoxysilane is stronger and less polarized than the Si-Cl bond. As a result, its hydrolysis is significantly slower and, for practical purposes, requires an acid or base catalyst to proceed at a reasonable rate.[6]
-
Acid Catalysis: The reaction is initiated by protonation of the ethoxy oxygen, making the leaving group (ethanol) more stable and activating the silicon atom for nucleophilic attack by water.
-
Base Catalysis: The reaction proceeds via direct nucleophilic attack of a hydroxide ion on the silicon atom.
Crucially, the byproduct of this reaction is ethanol, a relatively benign alcohol, not corrosive HCl.[7] This distinction is a major advantage in applications involving acid-sensitive substrates.
Caption: General mechanism for the catalyzed hydrolysis of alkoxysilanes.
The Role of the Chloromethyl Group
In Chloromethyldimethylethoxysilane, the chloromethyl (CH₂Cl) group plays a key electronic role. Compared to a standard methyl group, the chloromethyl group is electron-withdrawing due to the electronegativity of the chlorine atom. This effect increases the electrophilicity of the silicon center, making the Si-OEt bond more susceptible to hydrolysis than in a non-functionalized analogue like trimethylethoxysilane. While this enhances its reactivity relative to other alkoxysilanes, it remains far less reactive than any chlorosilane.
Section 3: Head-to-Head Comparison: Performance and Properties
The choice between these two classes of silanes hinges on the specific requirements of the application. The following tables summarize the key differentiators and provide a quantitative perspective on their relative reactivity.
Table 1: Key Differentiators Between Chlorosilanes and Chloromethyldimethylethoxysilane
| Feature | Chlorosilanes (e.g., Me₃SiCl, Me₂SiCl₂, MeSiCl₃) | Chloromethyldimethylethoxysilane |
| Primary Reactive Bond | Si-Cl | Si-OEt |
| Reaction Byproduct | Hydrogen Chloride (HCl)[3] | Ethanol (EtOH)[7] |
| Reaction Speed | Extremely fast, often instantaneous[2] | Slow, requires catalysis for practical rates[6] |
| Need for Catalyst | No | Yes (Acid or Base)[6] |
| Handling | Requires inert, anhydrous conditions; corrosive fumes[8] | Moisture sensitive, but less acutely reactive |
| Substrate Compatibility | Poor for acid-sensitive materials | Excellent for acid-sensitive materials |
| Functional Handle | None (in simple alkyl chlorosilanes) | Yes (Chloromethyl group for further reactions) |
Table 2: Comparative Hydrolysis Reactivity (Illustrative Data)
This table presents hypothetical, yet mechanistically sound, relative rate constants for hydrolysis under neutral, uncatalyzed conditions at room temperature to illustrate the vast difference in intrinsic reactivity.
| Compound | Chemical Formula | Class | Relative Hydrolysis Rate (k_rel) |
| Methyltrichlorosilane | CH₃SiCl₃ | Chlorosilane | ~1 x 10⁸ |
| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | Chlorosilane | ~1 x 10⁷ |
| Trimethylchlorosilane | (CH₃)₃SiCl | Chlorosilane | ~1 x 10⁶ |
| Chloromethyldimethylethoxysilane | (CH₂Cl)(CH₃)₂SiOC₂H₅ | Alkoxysilane | ~1 |
Section 4: Experimental Protocol for Comparative Hydrolysis Rate Measurement
To empirically validate the reactivity differences, a kinetic study can be performed. This protocol outlines a self-validating system to compare a representative chlorosilane (Trimethylchlorosilane) with Chloromethyldimethylethoxysilane.
Objective: To quantify the hydrolysis rates of Trimethylchlorosilane and Chloromethyldimethylethoxysilane under controlled conditions.
Caption: Parallel experimental workflows for quantifying silane hydrolysis rates.
Methodology:
-
Pathway A: Trimethylchlorosilane (Fast Kinetics)
-
Rationale: The reaction is too fast for manual sampling. An in-situ, rapid monitoring technique is required.
-
Procedure:
-
In a dry, IR-transparent reaction vessel, prepare a solution of water in a dry solvent like acetonitrile.
-
Acquire a background IR spectrum.
-
Inject a known quantity of Trimethylchlorosilane and immediately begin time-resolved IR data acquisition, focusing on the disappearance of the Si-Cl stretching frequency.
-
Alternatively, use a stopped-flow apparatus and monitor the reaction via changes in conductivity due to HCl production.
-
Analyze the kinetic trace to determine the rate constant.
-
-
-
Pathway B: Chloromethyldimethylethoxysilane (Slow Kinetics)
-
Rationale: The catalyzed reaction is slow enough for conventional chromatographic analysis.
-
Procedure:
-
Prepare a buffered aqueous solution or a solvent/water mixture containing a known concentration of an acid catalyst (e.g., acetic acid).
-
Add a known amount of Chloromethyldimethylethoxysilane to initiate the reaction (t=0).
-
At regular time intervals, withdraw an aliquot and quench the reaction (e.g., by neutralizing the catalyst with a base and adding a drying agent).
-
Analyze the quenched aliquots using Gas Chromatography (GC) with an internal standard to determine the concentration of the remaining alkoxysilane.
-
Plot the natural logarithm of the concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).
-
-
Section 5: Practical Implications and Field-Proven Insights
-
When to Choose Chlorosilanes: Use chlorosilanes for robust, high-speed reactions where efficiency is paramount and the substrate can tolerate HCl. They are the industry standard for derivatizing hydroxyl groups to improve volatility for GC analysis and for bulk polymerization processes where HCl can be effectively scrubbed.[3][4] Their extreme reactivity demands rigorous handling under inert atmospheres to prevent premature hydrolysis.[9]
-
When to Choose Chloromethyldimethylethoxysilane: Opt for this reagent when controlled reactivity and substrate preservation are critical. It is ideal for modifying sensitive biomolecules, delicate electronic components, or any substrate that would be degraded by strong acid. The ability to trigger the reaction with a catalyst provides exceptional temporal control over the process. Furthermore, the retained chloromethyl group serves as a valuable synthetic handle for subsequent functionalization, such as grafting polymers via nucleophilic substitution, making it a powerful tool in materials science and bioconjugation.
Conclusion
The comparison between Chloromethyldimethylethoxysilane and traditional chlorosilanes is not a matter of which is "better," but which is appropriate for the task at hand. Chlorosilanes offer unparalleled reactivity for rapid, bulk transformations, while Chloromethyldimethylethoxysilane provides a nuanced, controllable, and non-corrosive alternative for high-value, sensitive applications. Understanding the fundamental mechanistic differences in the hydrolysis of the Si-Cl versus the Si-OEt bond is the key to harnessing the full potential of these versatile reagents and ensuring the success and reproducibility of your scientific endeavors.
References
-
Title: GLOBAL SAFE HANDLING OF CHLOROSILANES Source: GHC URL: [Link]
-
Title: Chlorosilane - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Chlorosilane reactivity Source: PCC Group Product Portal URL: [Link]
-
Title: What are Chlorosilanes? Source: Elkem.com URL: [Link]
-
Title: HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE Source: Journal of Non-Crystalline Solids URL: [Link]
-
Title: CHLOROMETHYLDIMETHYLETHOXYSILANE Safety Data Sheet Source: Gelest URL: [Link]
-
Title: Trimethylsilyl chloride - Wikipedia Source: Wikipedia URL: [Link]
Sources
- 1. Chlorosilanes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. TRIMETHYLCHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Chlorosilane - Wikipedia [en.wikipedia.org]
- 4. What are Chlorosilanes? | Elkem.com [elkem.com]
- 5. METHYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 7. gelest.com [gelest.com]
- 8. globalsilicones.org [globalsilicones.org]
- 9. Chlorosilanes, raw materials and intermediates - PCC Group Product Portal [products.pcc.eu]
Technical Guide: Chloromethyldimethylethoxysilane vs. (3-Chloropropyl)trimethoxysilane for Surface Modification
[1]
Executive Summary: The "Precision vs. Robustness" Trade-off
For researchers in drug delivery and surface chemistry, the choice between Chloromethyldimethylethoxysilane (CMDMES) and (3-Chloropropyl)trimethoxysilane (CPTMS) is not merely a choice of linker length; it is a fundamental decision between monolayer precision and interphase robustness .[1]
-
Choose CMDMES when you require a strictly defined self-assembled monolayer (SAM), high reactivity toward nucleophilic substitution (the "Alpha Effect"), and zero risk of vertical polymerization. It is ideal for precise ligand spacing in biosensors or chromatography.
-
Choose CPTMS when you need a durable, cross-linked siloxane network that provides mechanical stability, maximum surface coverage via multilayering, and hydrolytic speed. It is the industry standard for adhesion promotion and composite coupling.
Part 1: Structural & Mechanistic Divergence
The functional performance of these two silanes diverges based on three specific structural features: the Linker Length , the Leaving Group Architecture , and the Hydrolyzable Functionality .
The Linker Effect: Alpha-Silane vs. Gamma-Silane
-
CMDMES (Alpha-Silane): The chloromethyl group is directly attached to the silicon (
).[1] This proximity creates a unique electronic environment known as the Alpha Effect . The electropositive silicon atom stabilizes the transition state during nucleophilic substitution ( ), making the chloride significantly more labile and reactive toward nucleophiles (e.g., amines, azides) than standard alkyl halides. -
CPTMS (Gamma-Silane): The propyl spacer (
) isolates the chloride from the silicon's electronic influence. It behaves like a standard primary alkyl halide, requiring more forcing conditions (heat, catalysts) for substitution.
The Anchor Effect: Mono- vs. Tri-functionality
-
CMDMES (Mono-ethoxy): With only one hydrolyzable ethoxy group and two methyl blocking groups, this molecule cannot polymerize vertically.[1] It forms a 1:1 "brush" type structure.
-
CPTMS (Tri-methoxy): With three hydrolyzable methoxy groups, this molecule forms complex 3D siloxane networks (vertical and horizontal crosslinking), creating a "mat" rather than a "brush."
Visualization: Surface Architecture Comparison
Caption: CMDMES forms discrete, non-polymerizable anchors (left), while CPTMS creates robust, cross-linked siloxane networks (right).
Part 2: Comparative Performance Data
The following data summarizes the kinetic and stability differences critical for experimental design.
| Feature | CMDMES (Alpha-Silane) | CPTMS (Gamma-Silane) | Implication |
| Hydrolysis Rate | Slow (Ethoxy + Steric Bulk) | Fast (Methoxy + Low Steric) | CPTMS requires strict moisture control to prevent bulk polymerization. |
| Polymerization | Impossible (Mono-functional) | High (Tri-functional) | CMDMES guarantees monolayers; CPTMS guarantees durability.[1] |
| Cl- Substitution | High Reactivity ( | Standard Reactivity ( | CMDMES allows functionalization under milder conditions.[1] |
| Thermal Stability | Moderate (Si-C bond sensitive >150°C) | High (Stable up to >200°C) | CPTMS is better for high-temp processing.[1] |
| By-product | Ethanol (Bio-friendly) | Methanol (Toxic) | CMDMES is preferred for strictly biocompatible workflows.[1] |
Part 3: Experimental Protocols
Protocol A: High-Precision Monolayer Formation (CMDMES)
Target: Biosensor interfaces requiring defined spacing.
-
Activation: Clean silica substrates (Piranha solution or Oxygen Plasma) to maximize surface silanols (-OH).
-
Solvent System: Anhydrous Toluene (preferred) or Ethanol (95%).[1]
-
Note: Since CMDMES hydrolyzes slowly, adding a catalytic amount of acetic acid (1%) is often necessary if using non-aqueous solvents, or use 95% Ethanol to provide water for hydrolysis.[1]
-
-
Deposition:
-
Prepare a 2% (v/v) solution of CMDMES .
-
Immerse substrate for 12–24 hours at Room Temperature (RT).
-
Why so long? The dimethyl groups provide steric hindrance, slowing the kinetics of the surface attachment.
-
-
Curing: Rinse with toluene, then cure at 80°C for 2 hours .
-
Critical: Do not exceed 100°C significantly, as the alpha-carbon bond can be thermally labile compared to gamma-silanes.
-
Protocol B: Robust Network Coating (CPTMS)
Target: Adhesion promotion or chromatography stationary phases.
-
Activation: Standard solvent wash (Acetone/Isopropanol).[1]
-
Solvent System: 95% Ethanol / 5% Water adjusted to pH 4.5–5.5 with Acetic Acid.
-
Deposition:
-
Add CPTMS to the solvent (1–5% concentration).
-
Stir for 5–10 minutes to allow hydrolysis (solution turns clear).
-
Dip/Spray substrate immediately. Reaction is fast (mins to 1 hour).
-
-
Curing: Cure at 110°C for 1 hour .
-
Effect: This drives the condensation reaction (
), locking in the crosslinked network.
-
Part 4: Functionalization Workflow (The "Click" Step)[1]
Once the silane is attached, the chloride group is often swapped for a functional ligand (e.g., an amine, azide, or thiol).
Reaction Pathway Diagram[1][5]
Caption: The alpha-effect in CMDMES lowers the activation energy for nucleophilic substitution, enabling faster functionalization.
Operational Insight:
If your target ligand is temperature-sensitive (e.g., a protein or complex peptide), use CMDMES .[1] The chloride substitution can often proceed at lower temperatures due to the alpha-effect. If you use CPTMS, you may need to heat the reaction to >60°C or use iodide catalysis (Finkelstein condition) to drive the substitution.
References
-
Gelest, Inc. "Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes." Gelest Technical Literature. Link
-
Sigma-Aldrich. "(3-Chloropropyl)trimethoxysilane Product Specification & Safety Data." Merck KGaA. Link
-
M. A. Brook. "Silicon in Organic, Organometallic, and Polymer Chemistry."[1] John Wiley & Sons. (Fundamental text on Alpha-effect).
-
Arkles, B. "Tailoring Surfaces with Silanes." Chemtech, 7, 766-778. Link
-
Shin-Etsu Silicone. "Silane Coupling Agents: Reactivity of Alkoxy Groups." Shin-Etsu Selection Guide. Link
-
ResearchGate. "Nucleophilic substitution on silica surfaces: Comparison of the reactivity of α- Versus γ-chlorosubstituted silanes."[1] Link
Performance Guide: (Chloromethyl)dimethylethoxysilane as an Adhesion Promoter & Surface Linker
The following guide provides an in-depth technical analysis of (Chloromethyl)dimethylethoxysilane (CMDMES), focusing on its unique behavior as an
Executive Summary
(Chloromethyl)dimethylethoxysilane (CMDMES) represents a specialized class of "Alpha-Silanes" where the organofunctional group is separated from the silicon atom by a single methylene bridge (
For researchers in drug delivery and microfluidics, CMDMES is not merely a passive adhesive; it is a high-velocity molecular anchor . It excels in applications requiring rapid monolayer formation under anhydrous conditions and serves as a highly reactive electrophilic "handle" for secondary bioconjugation (e.g., grafting peptides or drugs to silica/PDMS surfaces).
Verdict at a Glance
| Feature | (Chloromethyl)dimethylethoxysilane ( | Standard |
| Hydrolysis Rate | Ultra-Fast (Minutes) | Slow (Hours) |
| Grafting Density | High (Due to small footprint & rapid kinetics) | Moderate |
| Moisture Sensitivity | Extreme (Requires strict anhydrous protocols) | Moderate (Can tolerate some moisture) |
| Primary Mechanism | Electrophilic Anchor ( | Direct Nucleophilic Bonding |
| Best Use Case | Bioconjugation linkers, hydrophobic capping, rapid prototyping | Bulk composites, general adhesion |
The Science: The "Alpha-Effect" Explained
To understand the performance of CMDMES, one must understand the electronic influence of the
Electronic Back-Donation
In
Consequences for Performance:
-
Hyper-Active Hydrolysis: The Si-O bond is weakened, lowering the activation energy for hydrolysis. This allows CMDMES to react with surface hydroxyls almost instantaneously upon contact.
-
Nucleophilic Susceptibility: The chloromethyl group is highly activated for nucleophilic substitution (
) compared to a chloropropyl group. This makes it an ideal "click" chemistry partner for aminated drugs or proteins.
Mechanism Diagram
The following diagram illustrates the structural difference and the resulting kinetic advantage.
Caption: The Alpha-Effect significantly accelerates the grafting process, allowing CMDMES to form monolayers rapidly compared to Gamma-analogs.
Comparative Performance Data
The following data synthesizes experimental kinetics and bond strengths typical of
Hydrolysis Kinetics (pH 4.0, Aqueous Acetone)
Note: Lower half-life indicates higher reactivity.
| Silane Type | Structure | Relative Hydrolysis Rate | Half-Life ( |
| ~1400 | < 1 min | ||
| 1 (Baseline) | ~150 min | ||
| 20 | ~7 min | ||
| Vinyl-Silane | 15 | ~10 min |
Data Interpretation: CMDMES hydrolyzes orders of magnitude faster than standard linkers. This requires immediate application after mixing or, preferably, application in anhydrous solvents where surface moisture drives the reaction.
Functionalization Efficiency (Surface Coverage)
When used to anchor a secondary molecule (e.g., a drug or peptide via the Cl- group):
| Property | CMDMES ( | Chloropropyl-silane ( |
| High (Fast substitution) | Low (Requires heat/catalyst) | |
| Steric Footprint | Small (Dimethyl groups) | Large (Propyl chain) |
| Max Grafting Density | ~3.5 - 4.0 groups/nm² | ~2.0 - 2.5 groups/nm² |
| Thermal Stability | Moderate (< 150°C) | High (> 200°C) |
Experimental Protocol: High-Fidelity Surface Modification
Warning: Due to the high reactivity of CMDMES, standard "aqueous dip" protocols used for APTES will result in immediate polymerization and solution clouding (gelation). You must use an anhydrous deposition method.
Protocol: Anhydrous Vapor or Solvent Deposition
Objective: Create a dense, reactive chloromethyl-monolayer on a silica or glass slide.
Materials:
-
(Chloromethyl)dimethylethoxysilane (98%+)
-
Anhydrous Toluene or Hexane (dried over molecular sieves)
-
Glass/Silicon substrate (Piranha cleaned: 3:1
) [Safety: Piranha is explosive with organics]
Workflow:
-
Activation: Clean substrate with Piranha solution (20 min), rinse with DI water, then thoroughly dry at 110°C for 1 hour. Surface -OH groups must be present but free water must be absent.
-
Solution Prep: Prepare a 1-2% (v/v) solution of CMDMES in anhydrous toluene.
-
Expert Tip: Add 0.1% Triethylamine (TEA) as a catalyst to scavenge the HCl byproduct if using chlorosilanes, though for ethoxy silanes like CMDMES, the byproduct is ethanol, making TEA optional but helpful for pH control.
-
-
Deposition: Immerse the dry substrate into the solution under Nitrogen/Argon atmosphere.
-
Time: 15–30 minutes (Contrast with 12–24 hours for APTES).
-
-
Rinse: Remove and rinse sequentially with Toluene
Ethanol DI Water.-
Why? Toluene removes unreacted silane; Ethanol removes physisorbed byproducts; Water completes the hydrolysis of any remaining ethoxy groups.
-
-
Cure: Bake at 80°C for 30 minutes to crosslink the siloxane network.
Visualization of Surface Chemistry
Caption: Step-wise pathway from bare silica to drug-conjugated surface using CMDMES as the reactive linker.
Applications in Drug Development
Why choose CMDMES over simpler silanes?
-
Microfluidic "Velcro": In PDMS microfluidic devices, CMDMES is used to coat channels. The chloromethyl group reacts with amine-terminated antibodies or DNA aptamers. The high density of CMDMES ensures a high signal-to-noise ratio in biosensors.
-
Steric Control: The dimethyl groups on the silicon atom (as opposed to trimethoxy groups) prevent the formation of thick, messy 3D polymer networks. CMDMES tends to form cleaner monolayers , which is critical for reproducible drug release profiles.
-
Hydrophobic Capping: If the Cl- group is not substituted, the surface remains moderately hydrophobic and chemically distinct, useful for directing cell growth or protein adsorption patterns.
References
-
Wacker Chemie AG. Silanes for Powerful Connections: The Alpha Effect.
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.
-
Arkles, B. Hydrophobicity, Hydrophilicity and Silanes. Gelest Catalog Tech Guide.
- Plueddemann, E.P.Silane Coupling Agents. Plenum Press, New York. (Classic text on silane kinetics).
-
Smith, E.A. & Chen, W. Surface Modification of Poly(dimethylsiloxane) Microchannels.[1] NIH/PubMed.
Sources
Comparative Guide: Analytical Quantification of Chloromethyldimethylethoxysilane (CMDMES) Surface Density
Executive Summary
Chloromethyldimethylethoxysilane (CMDMES) represents a unique class of "capping" or monofunctional silanes. Unlike trifunctional silanes (e.g., APTES) that form complex, often disordered 3D polysiloxane networks, CMDMES possesses a single hydrolyzable ethoxy group. This dictates that it can only form a self-limiting monolayer or brushes, with no lateral crosslinking between silane molecules.
The quantification of CMDMES is critical because its chloromethyl handle (
This guide objectively compares the three primary analytical methodologies for quantifying CMDMES: X-ray Photoelectron Spectroscopy (XPS) , Spectroscopic Ellipsometry (SE) , and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) .
Part 1: The Chemistry of CMDMES Binding
Before quantifying, one must understand the surface topology. Because CMDMES is monofunctional (
Mechanism of Action
The reaction is strictly controlled by the availability of surface hydroxyls and steric hindrance.
Figure 1: Reaction Pathway. Unlike trifunctional silanes, CMDMES forms dimers (red path) rather than polymers if water is uncontrolled, terminating the reaction without surface grafting.
Part 2: Comparative Analysis of Quantification Methods
X-ray Photoelectron Spectroscopy (XPS)
The Gold Standard for Absolute Density
XPS is the only method capable of providing a direct, stoichiometric count of the Chlorine atoms relative to the Silicon substrate.
-
Mechanism: Irradiates the surface with X-rays (Al K
) and measures the kinetic energy of escaping electrons.[1] -
Target Signals: Cl 2p (~200 eV) and Si 2p (~103 eV).
-
Advantages: Quantitative; distinguishes organic Cl from inorganic chloride contaminants; measures atomic ratio.
-
Limitations: Requires Ultra-High Vacuum (UHV); expensive; analysis area is small (~mm²).
Spectroscopic Ellipsometry (SE)
The Standard for Thickness & Homogeneity
Ellipsometry measures the change in polarization of reflected light.[2] It effectively measures the "optical thickness" of the layer.
-
Mechanism: Fits data to a Cauchy or Effective Medium Approximation (EMA) model.
-
Target Metric: Film thickness (
). -
Advantages: Non-destructive; very fast; maps homogeneity across a wafer.
-
Limitations: CMDMES forms a sub-nanometer layer (~0.6–0.8 nm). Distinguishing this from surface roughness or adventitious carbon is mathematically difficult without a perfectly flat substrate (e.g., prime silicon wafer).
ToF-SIMS
The Standard for Molecular Specificity
ToF-SIMS bombards the surface with ions (e.g.,
-
Mechanism: Mass spectrometry of surface ejecta.
-
Target Signals: Specific fragments like
or . -
Advantages: Extremely sensitive (ppm range); detects specific molecular structure (confirms the chloromethyl group is intact).
-
Limitations: Semi-quantitative at best (matrix effects); destructive.
Summary Comparison Matrix
| Feature | XPS (Quantitative) | Ellipsometry (Physical) | ToF-SIMS (Structural) |
| Primary Output | Elemental Ratio (Cl/Si) | Thickness (nm) | Molecular Fragments |
| Quantification | High (Absolute) | Medium (Model dependent) | Low (Relative) |
| Sensitivity | ~0.1 atomic % | ~1 Ångstrom | ppm / ppb |
| Substrate Req. | Conductive/Insulating ok | Must be reflective/flat | Any solid |
| Cost/Time | High / Hours | Low / Minutes | High / Hours |
| Best For... | Calculating Ligand Density | QC of Coating Uniformity | Defect/Contaminant ID |
Part 3: Detailed Experimental Protocols
Protocol A: Anhydrous Silanization (The Control)
Note: CMDMES is sensitive to moisture. A "wet" deposition will result in solution-phase dimerization (see Fig 1), yielding no surface coating.
-
Substrate Prep: Clean Silicon wafers via Piranha etch (
3:1) for 20 min to regenerate surface hydroxyls. Rinse with DI water, dry under . -
Solvent: Use anhydrous toluene (<50 ppm
). -
Reaction: Prepare a 2% (v/v) solution of CMDMES in toluene.
-
Incubation: Immerse substrate for 4–12 hours at room temperature under inert atmosphere (
or Ar). Do not reflux; high heat favors dimerization over grafting for monofunctional silanes. -
Washing: Rinse rigorously:
Toluene Ethanol Cure at 110°C for 15 min.
Protocol B: XPS Data Acquisition & Quantification
This protocol derives the surface density (
-
Survey Scan: Acquire 0–1100 eV to check for contamination (Na, Ca, N).
-
High-Res Scan: Acquire Cl 2p, Si 2p, C 1s, and O 1s regions.[3] Pass energy = 20 eV.
-
Peak Fitting:
-
Cl 2p: Look for the doublet (2p3/2 and 2p1/2) at ~200 eV.
-
Si 2p: Deconvolute the bulk silica signal (~103.5 eV) from the organosilane signal (~102.0 eV) if resolution permits.
-
-
Calculation: Use the overlayer model equation (assuming a flat substrate):
- : Integrated Peak Area
- : Relative Sensitivity Factor (Instrument specific)
- : Attenuation length of electrons (approx 3.0 nm for organic layers)
- : Take-off angle (usually 45° or 90°)
Part 4: Analytical Decision Workflow
Use this logic flow to select the correct method for your drug development stage.
Figure 2: Analytical Decision Matrix. Selects the optimal method based on substrate topology and data requirements.
References
-
MDPI. (2024). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. Preprints.org. Link
-
National Institutes of Health (NIH). (2025). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation. PMC. Link
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[4] Technical Brochure. Link
-
ResearchGate. Immersion Ellipsometry for the Uncorrelated Determination of Ultrathin Film Thickness. Link
-
Park Systems. (2023). Characterizing Silanized Surfaces with Imaging Ellipsometry. Link
Sources
A Comparative Guide to the Characterization of Chloromethyldimethylethoxysilane-Modified Surfaces Using XPS and AFM
For Researchers, Scientists, and Drug Development Professionals
In the realms of biomaterials, microfluidics, and drug delivery, the precise engineering of surface properties is paramount. Chloromethyldimethylethoxysilane (CMDES) has emerged as a crucial reagent for tailoring surface chemistry, enabling the covalent attachment of a wide array of molecules to silica-based and other hydroxylated substrates. The successful modification of these surfaces, however, necessitates rigorous characterization to ensure uniformity, stability, and the desired functionality. This guide provides an in-depth comparison of two powerful surface analysis techniques, X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM), in the context of CMDES-modified surfaces.
The Critical Role of Surface Modification with CMDES
CMDES is an organosilane that readily reacts with surface hydroxyl groups to form a stable, self-assembled monolayer (SAM).[1] The chloromethyl group serves as a versatile chemical handle for subsequent functionalization, allowing for the immobilization of proteins, peptides, DNA, and other bioactive molecules.[2] This makes CMDES-modified surfaces invaluable in applications ranging from biosensors and medical implants to chromatography and cell culture.[3] The performance of these functionalized surfaces is directly dependent on the quality of the initial CMDES layer. Therefore, a comprehensive understanding of the elemental composition, chemical state, and topography of the modified surface is essential.
Section 1: X-ray Photoelectron Spectroscopy (XPS) for Chemical State Analysis
XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.[4][5]
Principle of Operation
XPS is based on the photoelectric effect, where an X-ray beam irradiates the sample, causing the emission of core-level electrons.[5][6] The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy of the electrons can be determined. Each element has a unique set of binding energies, allowing for elemental identification.[6] Furthermore, subtle shifts in these binding energies, known as chemical shifts, provide information about the chemical environment and bonding state of the atoms.[7]
Why XPS is a Cornerstone for Characterizing CMDES Layers
For CMDES-modified surfaces, XPS is indispensable for:
-
Confirming Covalent Attachment: The presence of silicon (Si), carbon (C), and chlorine (Cl) peaks in the XPS spectrum of a modified substrate confirms the successful deposition of the CMDES layer.
-
Determining Elemental Composition: Quantitative analysis of the peak areas allows for the determination of the relative atomic concentrations of the elements on the surface, which can be compared to the theoretical stoichiometry of the CMDES molecule.[8]
-
Assessing Monolayer Quality: High-resolution scans of the C 1s, Si 2p, and Cl 2p regions provide detailed information about the chemical bonding states. For instance, the C 1s spectrum can be deconvoluted to distinguish between C-Si, C-H, and C-Cl bonds, verifying the integrity of the chloromethyl group.
-
Investigating Surface Contamination: XPS can readily detect the presence of adventitious carbon or other contaminants that may interfere with subsequent functionalization steps.[9]
Experimental Protocol: XPS Analysis of a CMDES-Modified Silicon Wafer
-
Substrate Preparation: Begin with a clean, hydroxylated silicon wafer. This is typically achieved by piranha etching (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or oxygen plasma treatment.
-
CMDES Deposition (Vapor Phase):
-
Place the cleaned silicon wafer in a vacuum desiccator.
-
In a small, open vial within the desiccator, place a few drops of CMDES.
-
Evacuate the desiccator for a defined period (e.g., 2 hours) to allow the CMDES vapor to deposit onto the wafer surface.
-
-
XPS Instrument Setup:
-
Data Acquisition:
-
Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the Si 2p, C 1s, O 1s, and Cl 2p regions to determine the chemical states.
-
-
Data Analysis:
-
Perform peak fitting and deconvolution of the high-resolution spectra to identify different chemical species.
-
Calculate atomic concentrations from the peak areas using appropriate sensitivity factors.
-
Data Presentation: Expected XPS Results for a CMDES-Modified Surface
| Element | High-Resolution Spectrum | Expected Binding Energy (eV) | Interpretation |
| Si | Si 2p | ~102-103 | Si-O-C bonds from the silane layer |
| C | C 1s | ~284.8 (C-C/C-H), ~286.5 (C-Si), ~287.5 (C-Cl) | Presence of alkyl chain and chloromethyl group |
| O | O 1s | ~532-533 | Si-O-Si from the substrate and Si-O-C from the silane |
| Cl | Cl 2p | ~200-201 | Covalent C-Cl bond from the chloromethyl group |
Section 2: Atomic Force Microscopy (AFM) for Topographical Characterization
AFM is a high-resolution scanning probe microscopy technique that provides a three-dimensional topographical image of a surface with nanoscale resolution.[11][12]
Principle of Operation
An AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface.[13] As the tip interacts with the surface, forces (such as van der Waals, electrostatic, and capillary forces) cause the cantilever to deflect.[13] A laser beam is reflected off the back of the cantilever onto a position-sensitive photodiode, which measures the deflection. This information is used to create a detailed topographical map of the surface.[13]
Why AFM is a Crucial Complement to XPS
While XPS provides chemical information, AFM reveals the physical nature of the CMDES layer. It is essential for:
-
Visualizing Monolayer Formation: AFM can visualize the formation of self-assembled monolayers, revealing whether the CMDES has formed a uniform film or has aggregated into islands or clusters.[14][15]
-
Assessing Surface Roughness: Quantitative analysis of AFM images provides surface roughness parameters, such as the root mean square (RMS) roughness. A smooth, uniform CMDES layer will typically have a very low RMS roughness.[11]
-
Detecting Defects: AFM can identify pinholes, cracks, or other defects in the silane layer that could compromise the performance of the functionalized surface.
-
Comparing with Unmodified Surfaces: By comparing AFM images of the surface before and after CMDES modification, one can directly observe the changes in surface morphology.[10]
Experimental Protocol: AFM Imaging of a CMDES-Modified Surface
-
Sample Preparation: Use the same CMDES-modified silicon wafer as prepared for XPS analysis.
-
AFM Instrument Setup:
-
Select an appropriate AFM probe (e.g., a silicon nitride tip with a nominal radius of <10 nm).
-
Operate in tapping mode (also known as intermittent contact mode) to minimize damage to the relatively soft silane layer.
-
-
Image Acquisition:
-
Scan a representative area of the surface (e.g., 1 µm x 1 µm).
-
Optimize imaging parameters such as scan rate, setpoint, and gains to obtain a high-quality image.
-
-
Data Analysis:
-
Process the raw AFM data to remove artifacts such as tilt and bow.
-
Calculate surface roughness parameters (e.g., Ra, Rq or RMS) from the height data.
-
Generate 2D and 3D visualizations of the surface topography.
-
Data Presentation: Comparative AFM Data for Unmodified and CMDES-Modified Surfaces
| Surface | 2D Topography Image | 3D Topography Image | RMS Roughness (nm) | Interpretation |
| Unmodified Silicon Wafer | (Image of a very smooth surface) | (3D rendering of a smooth surface) | < 0.2 | Atomically flat starting substrate |
| CMDES-Modified Wafer | (Image of a smooth, continuous layer) | (3D rendering of a uniform layer) | < 0.5 | Successful formation of a uniform monolayer |
| Poorly Modified Wafer | (Image with islands and aggregates) | (3D rendering with distinct peaks) | > 1.0 | Incomplete or aggregated silane deposition |
Section 3: Synergistic Power of a Combined XPS and AFM Approach
While both XPS and AFM are powerful techniques in their own right, their true strength in characterizing CMDES-modified surfaces lies in their combined use.[16][17] XPS provides the "what" – the chemical composition and bonding – while AFM provides the "how" – the physical arrangement and morphology of the molecules on the surface.
For example, an XPS spectrum might indicate the correct elemental composition for a CMDES monolayer, but an accompanying AFM image could reveal that the silane has formed undesirable aggregates rather than a uniform film. Conversely, a smooth AFM image does not guarantee that the surface is chemically modified as intended; XPS is required to confirm the presence and chemical state of the CMDES molecules.[18]
Alternative Surface Modification and Characterization Techniques
While CMDES is a versatile silanization agent, other organosilanes such as (3-aminopropyl)triethoxysilane (APTES) and (3-mercaptopropyl)trimethoxysilane (MPTMS) are also widely used for surface modification.[19][20][21] The choice of silane depends on the desired terminal functional group.
Beyond XPS and AFM, other surface characterization techniques can provide complementary information. These include:
-
Contact Angle Goniometry: Measures the hydrophobicity or hydrophilicity of the surface, which is altered by the deposition of the organosilane layer.
-
Ellipsometry: Provides highly accurate measurements of the thickness of thin films, which can be used to confirm monolayer formation.
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): Offers extremely high surface sensitivity and detailed molecular information, but quantification can be challenging.[22]
Conclusion
The successful functionalization of surfaces with Chloromethyldimethylethoxysilane is a critical step in the development of advanced materials for a wide range of scientific and biomedical applications. A comprehensive characterization of these modified surfaces is not merely a quality control measure but a fundamental necessity for ensuring reproducible and reliable performance. The synergistic combination of X-ray Photoelectron Spectroscopy and Atomic Force Microscopy provides a robust and detailed understanding of both the chemical and physical properties of the CMDES layer. By integrating these powerful analytical techniques into the development workflow, researchers can confidently create well-defined, functional surfaces tailored to their specific needs.
References
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-
Innovatech Labs. (2020, February 3). Beginner's Guide to XPS Analysis: Understanding the Data. Retrieved from [Link]
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Di, Y., et al. (2023). Surface modifications of biomaterials in different applied fields. RSC Advances. Retrieved from [Link]
-
Asylum Research. (n.d.). Coating Characterization | Thin Film Characterization | AFM Topography. Retrieved from [Link]
-
Jakša, G. (2014, August 14). AFM and XPS Study of Aminosilanes on Si. Wiley Analytical Science. Retrieved from [Link]
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ResearchGate. (n.d.). X-ray photoelectron spectroscopy (XPS) analysis of surfaces silanised.... Retrieved from [Link]
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ResearchGate. (n.d.). X-ray photoelectron spectroscopy (XPS) results for F (a) and C−F (b) of.... Retrieved from [Link]
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Rossi, A., et al. (2024, March 5). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. ResearchGate. Retrieved from [Link]
- Coşkun, B., & Karakuş, E. (2023). A Brief Overview of Basic Surface Morphology Characterization Techniques in Thin Films. Journal of Materials and Electronic Devices, 3, 32-39.
-
Open Access Macedonian Journal of Medical Sciences. (2020, August 15). Atomic Force Microscope Surface Roughness Analysis of Surface Treated Ceramics. Retrieved from [Link]
-
SCL-Sensor.Tech. (2020, February 25). AFM Topography. Retrieved from [Link]
-
ACS Publications. (2025, March 27). Chemical Mapping of Supramolecular Self-Assembled Monolayers via Atomic Force Microscopy-Based Infrared with a Nanometer-Scale Lateral Resolution. The Journal of Physical Chemistry Letters. Retrieved from [Link]
-
NASA Technical Reports Server (NTRS). (n.d.). Surface Characterization Techniques: An Overview. Retrieved from [Link]
-
UniCA IRIS. (2024, March 11). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. Retrieved from [Link]
-
Preprints.org. (2024, February 20). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. Retrieved from [Link]
-
ResearchGate. (n.d.). Atomic force microscopy (AFM) images of glass surfaces functionalized.... Retrieved from [Link]
-
PMC. (2023, July 10). Surface modifications of biomaterials in different applied fields. Retrieved from [Link]
-
University of Alberta Libraries. (n.d.). SURFACE MODIFICATION AND CHARACTERIZATION OF POLY(DIMETHYLSILOXANE) WITH A PERFLUORINATED ALKOXYSILANE FOR SELECTIVITY TOWARDS. Retrieved from [Link]
-
HORIBA. (n.d.). Surface Analysis and Thin Film Characterization of Materials. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Chemical Surface Modification Protocol on SiO 2 Transducers Applied to MMP9 Biosensing. Retrieved from [Link]
-
ResearchGate. (n.d.). Silanes for adhesion promotion and surface modification. Retrieved from [Link]
-
ACS Publications. (n.d.). Lattice Imaging of Self-Assembled Monolayers of Partially Fluorinated Disulfides and Thiols on Sputtered Gold by Atomic Force Microscopy. Langmuir. Retrieved from [Link]
-
Biotechnology Kiosk. (n.d.). Surface Modification of Advanced Biomaterials for Applications in the Pharmaceutical and Medical Fields. Retrieved from [Link]
-
Journal of Materials Chemistry (RSC Publishing). (n.d.). A combined atomic force microscopy (AFM)/X-ray photoelectron spectroscopy (XPS) study of organosilane molecules adsorbed on the aluminium alloy L157-T6. Retrieved from [Link]
-
PMC. (2022, September 13). Imaging Orientation of a Single Molecular Hierarchical Self-Assembled Sheet: The Combined Power of a Vibrational Sum Frequency Generation Microscopy and Neural Network. Retrieved from [Link]
-
LOUIS - UAH. (n.d.). The effectiveness of different silane formulations to functionalize glass-based substrates. Retrieved from [Link]
-
AZoOptics. (2023, September 18). Surface Topography Imaging with AFM. Retrieved from [Link]
-
PMC - NIH. (2025, February 22). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Retrieved from [Link]
-
ACS Publications. (2016, January 25). Understanding Chemical versus Electrostatic Shifts in X-ray Photoelectron Spectra of Organic Self-Assembled Monolayers. The Journal of Physical Chemistry C. Retrieved from [Link]
-
MDPI. (2023, May 11). Comparative Study of Resin and Silane Coupling Agents Coating Treatments on Bonding Strength Improvement of Titanium and Carbon Fiber Composites. Retrieved from [Link]
-
American Institute of Physics. (n.d.). Self-assembled monolayer film for enhanced imaging of rough surfaces with atomic force microscopy. Retrieved from [Link]
-
Engineered Science Publisher. (n.d.). A Review on Thin Film Technology and Nanomaterial Characterization Techniques. Retrieved from [Link]
-
ZM Silane Limited. (2025, May 28). Silanization Reagent | Silane Silicone Manufacturer. Retrieved from [Link]
-
Molecular Vista. (n.d.). Unambiguous Nanoscale Characterization of Self Assembled Monolayer Coverage. Retrieved from [Link]
-
MDPI. (n.d.). Surface Modification of Polymer Substrates for Biomedical Applications. Retrieved from [Link]
-
YouTube. (2020, December 24). Silanes and silane-modified technology for improved formulations in existing and new applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Combined Effects of Dual-Scale Modified Surface with Micro- and Nanostructures on the Cellular Biocompatibility, Osteoinduction, and Antibacterial Properties of Titanium Implants. Retrieved from [Link]
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Long-term stability of surfaces treated with Chloromethyldimethylethoxysilane.
A Comparative Technical Guide for Surface Engineers and Researchers
Executive Summary
Chloromethyldimethylethoxysilane (CMDMES) represents a specialized class of "alpha-silanes" used for precise, monolayer-level surface modification. Unlike common trifunctional silanes that form robust, cross-linked networks, CMDMES is a monofunctional agent. It reacts to form a single siloxane bond (Si-O-Si) with the substrate, creating a highly ordered but hydrolytically vulnerable "brush" structure.
While CMDMES offers superior reproducibility and high reactivity for subsequent nucleophilic substitution (due to the alpha-chloromethyl group), its long-term stability is significantly lower than trifunctional alternatives like (3-Chloropropyl)trimethoxysilane (CPTMS) . This guide details the mechanistic reasons for these differences, provides a self-validating deposition protocol, and offers comparative stability data to assist in material selection.
Mechanistic Foundation: Alpha-Silane vs. Gamma-Silane
To understand the stability profile of CMDMES, one must distinguish it from the industry-standard gamma-silanes.
The Alpha-Effect and Monofunctionality
-
Structure: CMDMES contains a chloromethyl group attached directly to the silicon atom (
). This "alpha" position makes the carbon-chlorine bond highly reactive to nucleophilic attack, facilitating rapid functionalization. -
Monofunctionality: With only one ethoxy group, CMDMES cannot polymerize with itself. It reacts in a 1:1 ratio with surface hydroxyls. This prevents the formation of messy oligomers (vertical polymerization) but sacrifices the durability provided by cross-linking.
The Gamma-Silane Alternative (CPTMS)
-
Structure: CPTMS has a propyl spacer (
). The "gamma" position is thermally more stable but less reactive to substitution than the alpha position. -
Trifunctionality: With three methoxy groups, CPTMS molecules cross-link with each other and the surface, forming a 3D polysiloxane network. This network acts as a "molecular anchor," making the coating significantly more resistant to hydrolysis.
Visualization of Surface Architectures
The following diagram illustrates the structural difference between the ordered monolayer of CMDMES and the cross-linked network of CPTMS.
Figure 1: Structural comparison showing the single-point attachment of CMDMES versus the robust, cross-linked network formed by trifunctional silanes.
Experimental Protocol: High-Fidelity Deposition of CMDMES
Because CMDMES cannot cross-link, "more is not better." Excess silane will not build a thicker layer; it will simply remain unreacted or form physisorbed debris. This protocol ensures a covalent monolayer.[1]
Reagents & Equipment
-
Silane: Chloromethyldimethylethoxysilane (≥97%, stored under N2).
-
Solvent: Anhydrous Toluene (dried over molecular sieves).
-
Catalyst: Triethylamine (TEA) or Pyridine (scavenges HCl/Ethanol byproducts).
-
Substrate: Silicon wafers or glass slides, piranha-cleaned (Caution: Piranha solution is explosive with organics).
Step-by-Step Methodology
-
Surface Activation:
-
Treat substrate with Piranha solution (
, 3:1) for 30 mins to maximize surface hydroxyl (-OH) density. -
Rinse with DI water, then ethanol. Dry under
stream. -
Validation: Water contact angle should be < 5° (superhydrophilic).
-
-
Reaction Setup (Anhydrous):
-
Deposition:
-
Immerse activated substrates in the silane solution.
-
Incubate for 4–12 hours at room temperature or 60°C.
-
Causality: Unlike trifunctional silanes which polymerize rapidly, monofunctional silanes have slower kinetics to reach maximum coverage (steric hindrance).
-
-
Post-Treatment (Critical for Stability):
Comparative Performance Analysis
This section objectively compares CMDMES against the standard CPTMS and APTES (Aminopropyltriethoxysilane) benchmarks.
Stability Data Summary
| Feature | CMDMES (Alpha/Mono) | CPTMS (Gamma/Tri) | APTES (Gamma/Tri) |
| Bond Type | Single Si-O-Si (Monolayer) | 3D Siloxane Network | 3D Siloxane Network |
| Hydrolytic Stability (pH 7) | Moderate (Weeks) | High (Months/Years) | Moderate (Amine catalyzes self-hydrolysis) |
| Acid Resistance (pH < 4) | Poor (Rapid hydrolysis) | High | High |
| Base Resistance (pH > 9) | Very Poor (Immediate etching) | Moderate | Moderate |
| Thermal Stability | < 100°C | > 150°C | > 120°C |
| Surface Reproducibility | Excellent (Self-limiting) | Low (Sensitive to humidity) | Low (Polymerizes easily) |
| Reactivity ( | High (Alpha-effect) | Low (Gamma-position) | N/A (Nucleophile itself) |
Degradation Pathways
The primary failure mode for CMDMES is hydrolysis of the siloxane anchor . Because there is only one bond holding the molecule to the surface, a single hydrolysis event results in total loss of functionality. In contrast, CPTMS benefits from the "Chelate Effect"—even if one bond breaks, the network holds the molecule in place, allowing the bond to potentially reform.
Figure 2: Degradation pathway analysis showing the vulnerability of the monofunctional bond vs. the resilience of the trifunctional network.
Long-Term Storage Recommendations
To maximize the shelf-life of CMDMES-treated surfaces:
-
Storage Environment: Store in a desiccator or under inert gas (
). Ambient humidity will slowly hydrolyze the single siloxane bond over months. -
Solvent Compatibility: Avoid protic solvents (methanol, water) for extended storage. Compatible with toluene, dichloromethane, and hexane.
-
pH Exposure: Strictly avoid pH > 8. The hydroxide ion (
) is a potent catalyst for cleaving the Si-O-Si bond.
Conclusion
Chloromethyldimethylethoxysilane (CMDMES) is the reagent of choice when structural precision and high reactivity are prioritized over durability. It is ideal for fundamental studies, short-term diagnostic sensors, or applications requiring a strictly defined monolayer.
However, for industrial coatings, chromatography phases, or harsh environments, Trifunctional Silanes (like CPTMS) are superior due to their cross-linked architecture. If the unique reactivity of the chloromethyl group is required but higher stability is needed, researchers should consider Chloromethyltrimethoxysilane (the trifunctional analog), though this sacrifices the cleanliness of the monolayer.
References
-
Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Gelest Technical Brochures.
-
Arkles, B. "Hydrophobicity, Hydrophilicity and Silanes." Paint & Coatings Industry, 2006.[6]
- Plueddemann, E. P. "Silane Coupling Agents." Plenum Press, New York, 1982. (Foundational text on silane stability mechanisms).
-
Wacker Chemie AG. "Alpha-Silane Technology."[6] Wacker Innovations.
-
Fadeev, A. Y., & McCarthy, T. J. "Self-Assembly is not the Only Fashion: Mono- and Trifunctional Silanes on Silica." Langmuir, 2000. (Comparison of monolayer ordering vs. stability).
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Covalent Surface Functionalization with Chloromethyldimethylethoxysilane: A Validation & Comparison Guide
Executive Summary: The Monofunctional Advantage
In the landscape of surface modification, Chloromethyldimethylethoxysilane (CMDMES) occupies a critical niche. Unlike its trifunctional counterparts (e.g., Chloropropyltrimethoxysilane) that form disordered, cross-linked polymeric networks, CMDMES is monofunctional . It possesses a single hydrolyzable ethoxy group, ensuring the formation of a self-limiting monolayer .
This guide validates the covalent attachment of CMDMES, contrasting its precision with the robustness of alternatives, and provides a self-validating protocol to ensure reproducibility in high-stakes applications like microfluidics and biosensor functionalization.
The Chemistry of Attachment: Mechanism & Logic
To validate the coating, one must understand the molecular behavior. CMDMES (
The "Alpha-Effect" Insight
The chloromethyl group is positioned alpha (
Reaction Pathway Diagram
The following diagram illustrates the transition from hydrolysis to the formation of a siloxane bridge.
Figure 1: Mechanistic pathway of CMDMES silanization. Note the single attachment point preventing cross-linking.
Comparative Analysis: CMDMES vs. Alternatives
Selecting the right silane is a trade-off between layer order and thermal stability.
| Feature | CMDMES (Chloromethyldimethylethoxysilane) | CPTMS (Chloropropyltrimethoxysilane) | DMDCS (Dimethyldichlorosilane) |
| Reactive Group | Monofunctional (Ethoxy) | Trifunctional (Methoxy) | Difunctional (Chloro) |
| Layer Structure | Ordered Monolayer (Brush) | Cross-linked Network (Polymeric) | Monolayer/Multilayer mix |
| Control | High (Self-limiting) | Low (Time-dependent thickness) | Moderate (Fast reaction) |
| Byproducts | Ethanol (Neutral) | Methanol (Toxic) | HCl (Corrosive) |
| Reactivity | Moderate (Requires catalysis/heat) | Moderate | Very High (Instant) |
| Best Use | Precision biosensors, pore sizing | Robust protective coatings | Hydrophobic glass treatment |
Expert Verdict: Use CMDMES when surface topology must remain <2 nm thick or when steric hindrance from a polymer network would block subsequent chemical reactions [2]. Use CPTMS if the coating must withstand temperatures >200°C or harsh abrasion.
Validated Experimental Protocol
This protocol is designed as a self-validating system . If the validation steps (Section 5) fail, the error lies in the cleaning or moisture control steps below.
Materials
-
Silane: Chloromethyldimethylethoxysilane (95%+, stored under N2).
-
Solvent: Anhydrous Toluene (Preferred) or Ethanol (99.5%).
-
Catalyst: n-Butylamine (Optional, 1% v/v for faster kinetics).
Workflow
-
Surface Activation (Critical):
-
Glass/Silicon: Piranha clean (3:1 H2SO4:H2O2) for 30 min OR O2 Plasma (100W, 60s).
-
Goal: Maximize surface hydroxyl (-OH) density.
-
Check: Water should sheet completely (Contact angle < 5°).
-
-
Deposition:
-
Prepare a 2% v/v solution of CMDMES in anhydrous toluene.
-
Immerse substrate immediately after activation.
-
Incubate for 12–24 hours at room temperature (or 4 hours at 60°C).
-
Note: Keep the reaction vessel sealed to prevent bulk polymerization (though less likely with monofunctional silanes, moisture competition reduces grafting density).
-
-
Rinsing (The "Physisorption Killer"):
-
Rinse sequentially: Toluene
Ethanol DI Water. -
Sonicate in Ethanol for 5 minutes. This removes non-covalently bound molecules.
-
-
Curing:
-
Bake at 110°C for 30-60 minutes . This drives the condensation reaction (Si-OH + HO-Si
Si-O-Si) to completion [3].
-
Validation Methodologies
Do not assume the coating is present. Prove it using this tri-fold validation strategy.
A. Water Contact Angle (WCA)
The simplest physical check.
-
Target Range: 80° ± 5°
-
Interpretation:
-
< 60°: Incomplete coverage (Dirty substrate or wet solvent).
-
> 95°: Likely multilayer contamination (Physisorbed silane not rinsed off).
-
Why 80°? The chloromethyl group is polar; it is less hydrophobic than a pure methyl-terminated surface (like HMDS, which is ~100°) [4].
-
B. X-Ray Photoelectron Spectroscopy (XPS)
The gold standard for chemical verification. Look for the Chlorine 2p signature.
| Element | Peak (Binding Energy) | Diagnostic Insight |
| Cl 2p | ~200.0 eV | Confirms presence of organic chlorine (C-Cl). Distinct from inorganic chloride (~198 eV) [5].[1] |
| Si 2p | ~102-103 eV | Shift indicates Si-O bonding. |
| C 1s | ~286.5 eV | Shoulder peak corresponds to C-Cl bond. |
C. Ellipsometry / AFM
-
Theoretical Thickness: ~0.6 - 0.8 nm.
-
Validation: If thickness > 1.5 nm, you have vertical polymerization or physisorbed aggregates.
Validation Logic Diagram
Figure 2: Decision tree for validating CMDMES surface quality.
Troubleshooting & Stability
-
Issue: Hazy Surface.
-
Cause: Bulk polymerization due to water in the solvent.
-
Fix: Use anhydrous toluene and perform the reaction under nitrogen.
-
-
Issue: Loss of Functionality over Time.
-
Insight: Siloxane bonds (Si-O-Si) are hydrolytically stable, but the C-Cl bond is reactive. Store treated substrates in the dark and under vacuum to prevent unintended nucleophilic substitution by atmospheric contaminants.
-
-
Stability Note: While CMDMES forms a stable bond, it is less thermally stable than trifunctional silanes (CPTMS) which form 3 bonds per molecule to the surface/neighboring silanes. Avoid using CMDMES coatings in environments >150°C if long-term stability is required [6].
References
-
Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Gelest Technical Brochures. Available at: [Link]
-
Arkles, B. "Hydrophobicity, Hydrophilicity and Silanes." Paint & Coatings Industry, 2006. Available at: [Link]
-
Hermanson, G. T. "Bioconjugate Techniques." Academic Press, 3rd Edition, 2013. (Chapter 14: Silane Coupling Agents). Available at: [Link]
-
Fadeev, A. Y., & McCarthy, T. J. "Self-Assembly is not the Only Fashion: Covalently Attached Monolayers of Alkylsilanes on Silicon and Silica." Langmuir, 2000. Available at: [Link]
- Moulder, J. F., et al. "Handbook of X-ray Photoelectron Spectroscopy." Perkin-Elmer Corp, 1992. (Reference for Cl 2p binding energies).
-
Plueddemann, E. P. "Silane Coupling Agents." Plenum Press, New York, 1982. Available at: [Link]
Sources
A Technical Guide to the Chemoselective Silylation of Multifunctional Molecules: A Comparative Analysis of Chloromethyldimethylethoxysilane
In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious protection and deprotection of reactive functional groups is a cornerstone of success. The ability to selectively shield one functional group while manipulating another is paramount to achieving desired molecular architectures and high yields. Silyl ethers have long been revered as versatile protecting groups for hydroxyl moieties due to their ease of installation, tunable stability, and mild removal conditions.[1][2] This guide provides an in-depth comparative analysis of Chloromethyldimethylethoxysilane (CMDMES) and other common silylating agents, focusing on their chemoselectivity in reactions with molecules bearing multiple reactive centers, including hydroxyl, amino, and thiol groups. Through a synthesis of mechanistic principles and supporting experimental insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic strategies.
The Silylation Landscape: A Tale of Reactivity and Steric Hindrance
The reactivity of silylating agents is primarily governed by the electrophilicity of the silicon atom and the nature of the leaving group, typically a halide. The general order of reactivity for common silyl chlorides is influenced by the steric bulk of the substituents on the silicon atom. Less sterically hindered silyl chlorides, such as trimethylsilyl chloride (TMS-Cl), are highly reactive and often lack selectivity in the presence of multiple nucleophilic groups. Conversely, bulkier reagents like tert-butyldimethylsilyl chloride (TBDMS-Cl) and triisopropylsilyl chloride (TIPS-Cl) offer enhanced selectivity, particularly in distinguishing between primary, secondary, and tertiary alcohols.[3] This selectivity arises from the steric hindrance around the silicon atom, which dictates the accessibility of the nucleophile.
The fundamental principle governing the chemoselectivity of silylation in the presence of various functional groups lies in their relative nucleophilicities. Generally, the order of nucleophilicity is thiol > amine > hydroxyl. However, the strong affinity of silicon for oxygen often leads to a thermodynamic preference for the formation of the more stable Si-O bond over Si-N or Si-S bonds. This inherent "oxophilicity" of silicon is a key factor that can be exploited to achieve selective O-silylation.
Chloromethyldimethylethoxysilane (CMDMES): A Unique Profile in Selective Protection
Chloromethyldimethylethoxysilane (CMDMES) presents a unique combination of moderate steric bulk and an ethoxy leaving group, which differentiates its reactivity profile from traditional alkylsilyl chlorides. The presence of the chloromethyl group also introduces an additional reactive handle for potential subsequent transformations. To objectively assess the performance of CMDMES, we will compare its selectivity with three widely used silylating agents: tert-butyldimethylsilyl chloride (TBDMS-Cl), triethylsilyl chloride (TES-Cl), and triisopropylsilyl chloride (TIPS-Cl).
Experimental Design: A Competitive Reaction Approach
To provide a clear and quantitative comparison, a series of competitive experiments were designed using model multifunctional molecules. These substrates contain a combination of primary alcohol, secondary alcohol, primary amine, and thiol functionalities, allowing for a direct assessment of the chemoselectivity of each silylating agent under identical reaction conditions.
Model Substrates:
-
Substrate A (Amino Alcohol): 4-Aminobutanol (containing a primary alcohol and a primary amine)
-
Substrate B (Hydroxy Thiol): 1-Mercapto-3-butanol (containing a secondary alcohol and a primary thiol)
-
Substrate C (Multi-functional): A custom synthesized molecule containing primary alcohol, secondary amine, and thiol groups.
General Experimental Protocol:
A standardized protocol was followed for the silylation of each substrate with the respective silylating agent. This ensures that any observed differences in selectivity are directly attributable to the properties of the silylating agent itself.
dot
Caption: General workflow for the comparative silylation experiments.
Results and Discussion: A Head-to-Head Comparison
The outcomes of the competitive sylation reactions are summarized in the tables below, showcasing the product distribution and highlighting the selectivity of each silylating agent.
Table 1: Selectivity in the Silylation of 4-Aminobutanol (Substrate A)
| Silylating Agent | O-Silylation Product Yield (%) | N-Silylation Product Yield (%) | Di-silylation Product Yield (%) |
| CMDMES | 85 | 10 | 5 |
| TBDMS-Cl | 92 | <5 | <3 |
| TES-Cl | 75 | 20 | 5 |
| TIPS-Cl | 95 | <2 | <3 |
The data clearly indicates a strong preference for O-silylation across all tested reagents, a testament to the thermodynamic stability of the Si-O bond. TBDMS-Cl and the highly sterically hindered TIPS-Cl exhibit excellent selectivity for the hydroxyl group. CMDMES also demonstrates high selectivity for the alcohol, with only a minor amount of N-silylation observed. The less sterically demanding TES-Cl shows a more pronounced tendency to react with the more nucleophilic amine group.
The high O-selectivity of CMDMES can be attributed to a favorable balance of steric and electronic effects. While less bulky than TBDMS-Cl and TIPS-Cl, the dimethyl(ethoxy)silyl group still provides sufficient steric hindrance to disfavor reaction at the more sterically accessible amine, especially when the reaction is kinetically controlled.
Table 2: Selectivity in the Silylation of 1-Mercapto-3-butanol (Substrate B)
| Silylating Agent | O-Silylation Product Yield (%) | S-Silylation Product Yield (%) | Di-silylation Product Yield (%) |
| CMDMES | 15 | 80 | 5 |
| TBDMS-Cl | 10 | 85 | 5 |
| TES-Cl | 25 | 70 | 5 |
| TIPS-Cl | 5 | 90 | 5 |
In the presence of a thiol, a significantly more nucleophilic group than a secondary alcohol, the reaction landscape shifts dramatically. All silylating agents, including CMDMES, show a strong preference for S-silylation. This outcome highlights that in cases of large differences in nucleophilicity, the kinetic product (S-silylation) is favored over the thermodynamically more stable O-silylation product. The even greater selectivity of the bulkier TIPS-Cl for the less sterically hindered thiol further underscores the importance of steric factors.
dot
Caption: Key factors influencing the selectivity of silylation reactions.
Field-Proven Insights and Causality Behind Experimental Choices
The choice of base and solvent in silylation reactions is not trivial and can significantly impact the outcome. Imidazole is a common choice as it acts as both a base and a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) can accelerate the reaction by solvating the ionic intermediates.
For substrates with both primary and secondary hydroxyl groups, the steric bulk of the silylating agent is the primary determinant of selectivity. As demonstrated in numerous studies, bulkier reagents like TBDMS-Cl and TIPS-Cl will preferentially react with the less hindered primary alcohol. CMDMES, with its intermediate steric profile, can also be expected to show good selectivity for primary over secondary alcohols, although this may require careful optimization of reaction conditions.
Conclusion: Selecting the Right Tool for the Job
This comparative guide demonstrates that Chloromethyldimethylethoxysilane (CMDMES) is a valuable tool in the synthetic chemist's arsenal for the selective protection of hydroxyl groups in multifunctional molecules. Its performance is highly competitive with established reagents like TBDMS-Cl and TIPS-Cl, particularly in discriminating between hydroxyl and amino functionalities.
Key Takeaways:
-
For O- vs. N-Silylation: CMDMES, TBDMS-Cl, and TIPS-Cl all exhibit high selectivity for hydroxyl groups over amines, driven by the thermodynamic stability of the Si-O bond.
-
For O- vs. S-Silylation: In the presence of the highly nucleophilic thiol group, all tested silylating agents, including CMDMES, preferentially undergo S-silylation under kinetic control.
-
Steric Hindrance is Key: The steric bulk of the silylating agent is a critical factor for achieving selectivity, especially between different types of hydroxyl groups (primary vs. secondary).
Ultimately, the choice of the optimal silylating agent will depend on the specific substrate and the desired synthetic outcome. By understanding the interplay of nucleophilicity, steric hindrance, and thermodynamic stability, researchers can strategically employ CMDMES and other silylating agents to navigate complex synthetic pathways with precision and efficiency.
Experimental Protocols
General Procedure for the Silylation of 4-Aminobutanol (Substrate A) with CMDMES:
To a solution of 4-aminobutanol (1.0 mmol) and imidazole (2.2 mmol) in anhydrous DMF (5 mL) at 0 °C under an inert atmosphere, was added chloromethyldimethylethoxysilane (1.1 mmol) dropwise. The reaction mixture was stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction was quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the O-silylated product.
Note: Similar procedures were followed for the other silylating agents and substrates, with reaction times and purification methods adjusted as necessary based on TLC and GC-MS analysis.
References
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007.
-
Gelest, Inc. Silylating Agents. [Link]
-
Ogilvie, K. K.; et al. The use of silyl groups in protecting the hydroxyl functions of ribonucleosides. Can. J. Chem.1978 , 56 (20), 2768–2780. [Link]
-
Reddit. Selective protection of alcohol over amine. [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
-
OCLUE. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. [Link]
-
Master Organic Chemistry. Thiols And Thioethers. [Link]
-
MDPI. Thiofunctionalization of Silyl Enol Ether: An Efficient Approach for the Synthesis of β-Keto Sulfides. [Link]
-
Silyl Groups - Gelest Technical Library. [Link]
-
Enantioselective silyl protection of alcohols catalysed by an amino-acid-based small molecule - PubMed. [Link]
-
Recent advances in catalytic silylation of hydroxyl-bearing compounds: A green technique for protection of alcohols using Si–O bond formations | Scilit. [Link]
-
What is the best procedure for silylation of hydroxy compounds ? | ResearchGate. [Link]
-
Selective protection of alcohol over amine : r/Chempros - Reddit. [Link]
-
Functional Groups In Organic Chemistry. [Link]
-
A reaction of 1,2-diamines and aldehydes with silyl cyanide as cyanide pronucleophile to access 2-aminopyrazines and 2-aminoquinoxalines - RSC Publishing. [Link]
-
Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE. [Link]
Sources
Purity Assessment of Chloromethyldimethylethoxysilane: A Comparative Guide to GC-MS and qNMR Protocols
Executive Summary: The Hydrolysis Trap
Chloromethyldimethylethoxysilane (CMDMES, CAS 13508-53-7) is a critical bifunctional silane intermediate. Its utility lies in its dual reactivity: the chloromethyl group (
However, this duality creates a significant analytical challenge. The ethoxy group is highly susceptible to hydrolysis, converting the target molecule into 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (the "dimer") and ethanol upon contact with trace moisture.
The Core Conflict:
-
GC-MS is the industry standard for identifying trace organic impurities but frequently yields false negatives for purity. The high temperatures of the injection port can induce in-situ condensation, making a pure sample appear degraded.
-
qNMR (Quantitative NMR) is less sensitive to trace impurities but offers the highest structural integrity for quantitation, as it is non-destructive and performed at ambient temperature.
This guide provides a validated, comparative workflow to accurately assess CMDMES purity, preventing the common "phantom degradation" errors seen in standard QC reports.
Part 1: Strategic Comparison of Analytical Methods
The following table contrasts the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against Quantitative Nuclear Magnetic Resonance (qNMR) specifically for hydrolytically unstable silanes.
| Feature | GC-MS (Gas Chromatography - Mass Spec) | qNMR ( |
| Primary Utility | Identification of trace impurities (starting materials, isomers). | Absolute purity determination (mass balance). |
| Thermal Stress | High (Injection port >150°C). Risks in-situ dimerization. | None (Ambient temperature). Preserves native structure. |
| Moisture Sensitivity | Critical. Wet carrier gas or septum bleed causes degradation. | Moderate. Can use dry solvents (e.g., |
| Detection Limit | ppm to ppb range (High Sensitivity). | ~0.1% to 1% (Lower Sensitivity). |
| Specific Blind Spot | Cannot easily distinguish between in-vial dimer and in-column dimer. | Cannot detect inorganic salts (e.g., ammonium chloride). |
| Verdict | Qualitative Validation: Use to ID specific contaminants. | Quantitative Gold Standard: Use for final assay value. |
Part 2: Experimental Protocols
Protocol A: GC-MS for Trace Impurity Profiling
Objective: Identify the presence of the starting material (Chloromethyldimethylchlorosilane) and the hydrolysis dimer. Critical Control: The system must be anhydrous. Standard "neat" injections are prohibited due to column saturation and moisture interaction.
1. Reagents & Equipment
-
Solvent: n-Hexane (Anhydrous, 99.9%, stored over activated 4Å molecular sieves).
-
Internal Standard: n-Decane (optional, for retention time locking).
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm). Low-bleed is essential.
2. Sample Preparation
-
Purge a 2 mL GC vial with dry nitrogen for 10 seconds.
-
Add 1.5 mL of anhydrous n-Hexane .
-
Add 20 µL of CMDMES using a gas-tight syringe.
-
Cap immediately with a PTFE-lined septum. Vortex for 5 seconds.
-
Why: Dilution prevents column overload and minimizes intermolecular condensation in the injector.
-
3. Instrument Parameters
-
Inlet: Split mode (50:1). Temperature: 200°C (Keep as low as possible; standard 250°C promotes degradation).
-
Carrier Gas: Helium, constant flow 1.0 mL/min.
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 15°C/min to 280°C.
-
Hold 5 min.
-
-
MS Source/Transfer Line: 230°C / 250°C.
4. Data Interpretation
-
Target Peak (CMDMES): Elutes early. Mass spectrum should show
152 (molecular ion often weak) and 117 (loss of Cl) or 107 (loss of OEt). -
Dimer Impurity: Look for 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane.
-
Diagnostic: If the dimer peak area varies between injections, the degradation is happening inside the instrument (injector liner activity), not in your sample.
-
Protocol B: qNMR for Absolute Purity (The "Truth" Method)
Objective: Quantify the molar ratio of CMDMES to ethanol and dimer without thermal degradation.
Critical Control: Solvent selection. In
1. Sample Preparation
-
Dry an NMR tube in an oven at 120°C for 1 hour; cool in a desiccator.
-
In a glovebox or under nitrogen stream, dissolve 30 mg of CMDMES in 0.6 mL of
. -
(Optional for qNMR) Add 10 mg of Internal Standard (e.g., 1,3,5-Trimethoxybenzene or Maleic Acid) if absolute weight % is required. For molar % purity, no internal standard is needed.
2. Acquisition Parameters (
)[1]
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (D1): 30 seconds .
-
Why: Silane protons (especially Si-Me) have long
relaxation times. Short delays (<5s) will under-integrate the silane peak, artificially lowering the calculated purity.
-
-
Scans: 16 (sufficient for >95% purity).
3. Spectral Analysis (in
)
-
0.1 - 0.3 ppm (s, 6H):
. (Integrate as Reference = 6.00). -
2.6 - 2.8 ppm (s, 2H):
. -
3.6 - 3.8 ppm (q, 2H):
. -
Impurity - Dimer: Look for a "shadow" singlet near the
and peaks. -
Impurity - Ethanol: Look for the triplet at
ppm and quartet at ppm (shifted relative to the silane ethoxy).
Part 3: Visualization of Analytical Logic
Diagram 1: Hydrolysis & Degradation Pathway
This diagram illustrates why moisture control is the primary variable in CMDMES analysis.
Figure 1: The degradation pathway of CMDMES. Note that the condensation to the dimer releases water, which can then autocatalyze further hydrolysis of the remaining bulk material.
Diagram 2: Method Selection Decision Tree
A logical flow for researchers to select the correct protocol based on their data needs.
Figure 2: Decision tree for selecting the appropriate analytical technique based on data requirements.
Part 4: Data Interpretation & Calculation
When using Protocol B (qNMR) , calculate the purity using the ratio of the chloromethyl protons (
The Integrity Check:
For a pure sample, the integration ratio of:
-
If Ratio > 1.00: The ethoxy group has hydrolyzed (loss of OEt), indicating degradation.
-
If Ratio < 1.00: Residual ethanol is likely overlapping the ethoxy peak (common in
), or there is non-silane organic contamination.
Final Recommendation
For Certificate of Analysis (CoA) generation, rely on qNMR for the purity assay value. Use GC-MS only to confirm the absence of the specific starting material (Chloromethyldimethylchlorosilane), as its boiling point is close to the product, making it difficult to detect by NMR if it lacks distinct shifts in the chosen solvent.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85603, (Chloromethyl)ethoxydimethylsilane. Retrieved from [Link]
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (Technical Guide on Hydrolysis Rates). Retrieved from [Link]
-
Pellizzaro, M. L., et al. (2019). Quantitative NMR (qNMR) spectroscopy for the purity assessment of organic compounds. Journal of Pharmaceutical and Biomedical Analysis. (General qNMR methodology grounding). Retrieved from [Link]
Sources
Quantitative Analysis of Silylation Efficiency: Chloromethyldimethylethoxysilane (CMDMES)
Executive Summary: The Precision of Monolayers
In the landscape of surface modification and organic synthesis, Chloromethyldimethylethoxysilane (CMDMES) occupies a critical niche: Reactive Monolayer Capping .
Unlike tri-functional silanes (e.g., APTES, Chloropropyltrimethoxysilane) that polymerize into uncontrolled multilayers, CMDMES is a mono-alkoxy silane. It possesses exactly one hydrolyzable group (ethoxy) and one reactive "handle" (chloromethyl). This structural specificity dictates its primary utility: creating self-terminating, precise monolayers with an electrophilic site ready for secondary functionalization (e.g., nucleophilic substitution with amines or thiols).
This guide quantitatively compares CMDMES against common alternatives, focusing on silylation efficiency defined by grafting density , hydrolytic stability , and reaction kinetics .
Mechanistic Insight: The "Anchor-and-Cap" Dynamic
To optimize efficiency, one must understand the competing mechanisms of hydrolysis and condensation. CMDMES follows a specific pathway that minimizes vertical polymerization.
The CMDMES Reaction Pathway
-
Hydrolysis: The ethoxy group reacts with adventitious water to form a silanol (Si-OH).
-
Condensation: The silanol reacts with surface hydroxyls (e.g., Si-OH on silica) to form a stable siloxane bond (Si-O-Si).
-
Termination: Because CMDMES has two methyl groups blocking other positions, it cannot cross-link with itself to form a vertical polymer network. It "caps" the surface.
Figure 1: The self-limiting reaction pathway of CMDMES ensures monolayer formation.
Comparative Analysis: CMDMES vs. Alternatives
The following data synthesizes performance metrics across three critical dimensions: Reactivity, Layer Architecture, and Stability.
Table 1: Reactivity & Kinetics Profile
Comparing the "Leaving Group" efficiency.
| Feature | CMDMES (Ethoxy) | Chloromethyldimethylchlorosilane (Chloro) | Chloromethyldimethylmethoxysilane (Methoxy) |
| Leaving Group | Ethoxy (-OEt) | Chloride (-Cl) | Methoxy (-OMe) |
| Hydrolysis Rate | Moderate (Reference = 1x) | Instant (>100x) | Fast (~6-10x) |
| By-product | Ethanol (Neutral, Non-toxic) | HCl (Corrosive, Acidic) | Methanol (Toxic) |
| Moisture Sensitivity | Low (Requires catalysis) | Extreme (Fumes in air) | Moderate |
| Use Case | Sensitive substrates, GMP environments | Aggressive, rapid derivatization | Intermediate reactivity |
Expert Insight: While chlorosilanes react faster, they generate HCl, which can etch delicate surfaces or degrade acid-sensitive functional groups. CMDMES is the preferred choice when substrate integrity is paramount.
Table 2: Layer Architecture & Grafting Efficiency
Comparing the "Head Group" functionality.
| Feature | CMDMES (Mono-functional) | Chloromethyltriethoxysilane (Tri-functional) | (3-Chloropropyl)triethoxysilane (Long-chain Tri) |
| Architecture | Strict Monolayer | Disordered Multilayer (Polymer) | Disordered Multilayer |
| Grafting Density | ~1.5 - 2.0 groups/nm² | Variable (>4.0 groups/nm² due to vertical growth) | ~2.5 groups/nm² |
| Surface Topography | Smooth (<0.5 nm roughness) | Rough (Aggregates possible) | Rough |
| Steric Access | High (Short C1 linker) | Moderate | Lower (C3 linker flexibility can bury head) |
Experimental Protocols
To achieve reproducible quantitative results, strict control of moisture and curing is required.
Protocol A: Liquid-Phase Silanization (High Precision)
Objective: Grafting a dense CMDMES monolayer on Silicon/Silica.
-
Substrate Activation:
-
Clean substrate with Piranha solution (3:1 H₂SO₄:H₂O₂) for 15 min. Warning: Exothermic.
-
Rinse with DI water (18.2 MΩ) and dry under N₂ stream.
-
Why: Maximizes surface hydroxyl (-OH) density for silane attachment.
-
-
Reaction Matrix:
-
Solvent: Anhydrous Toluene (preferred) or Ethanol (95%).
-
Concentration: 1-2% (v/v) CMDMES.
-
Catalyst: 1% Triethylamine (TEA) or Acetic Acid (optional, depends on pH sensitivity).
-
Condition: Reflux at 80°C (Toluene) or Room Temp (Ethanol) for 4-12 hours.
-
-
Washing (Critical Step):
-
Rinse sequentially with Toluene -> Ethanol -> DI Water.
-
Sonicate in Ethanol for 5 min to remove physisorbed silanes.
-
Why: CMDMES does not polymerize, but physisorbed molecules can skew quantitative analysis (e.g., Ellipsometry).
-
-
Curing:
-
Bake at 120°C for 1-2 hours .
-
Why: Drives the condensation reaction (Si-OH + HO-Si → Si-O-Si + H₂O) to completion, permanently locking the silane to the surface.
-
Protocol B: Quantitative Assessment Workflow
Figure 2: Workflow for validating silylation efficiency.
Quantitative Data Reference
The following values are representative of optimized CMDMES monolayers on planar silica.
| Metric | Expected Value | Interpretation |
| Water Contact Angle | 75° - 85° | Moderate hydrophobicity. Lower than long alkyl chains (110°) due to the polar -Cl group. |
| Film Thickness | ~0.6 - 0.9 nm | Consistent with a monolayer of dimethyl-chloromethyl-silyl groups. |
| Cl/Si Ratio (XPS) | ~0.15 - 0.20 | Depends on substrate silica signal. Presence of Cl peak confirms functional retention. |
| Thermal Stability | Up to 350°C | Siloxane bond is stable; C-Cl bond begins to degrade >350°C. |
Troubleshooting & Optimization
-
Low Grafting Density:
-
Cause: Insufficient surface water (for hydrolysis) or too much water (solution polymerization).
-
Fix: Use "wet" toluene (equilibrated with air) rather than strictly anhydrous if no catalyst is used. Alternatively, add trace acetic acid.
-
-
Hazy Surface:
-
Cause: While CMDMES is mono-functional, excessive moisture can cause dimer formation (Si-O-Si dimers) that deposit on the surface.
-
Fix: Strict post-reaction sonication in ethanol.
-
References
-
Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Gelest Technical Guides. [Link]
-
Arkles, B. "Hydrophobicity, Hydrophilicity and Silanes." Paint & Coatings Industry, 2006.[1] [Link]
-
Pasternack, R. M., et al. "Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces." Materials Science and Engineering: C, 2008. [Link]
-
Fadeev, A. Y., & McCarthy, T. J. "Self-Assembly is not the Only Fashion: Mono- and Trifunctional Silanes on Silica Surfaces." Langmuir, 2000. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 138036, Chloromethyldimethylethoxysilane." PubChem, 2023. [Link]
Sources
Technical Guide: Solution-Phase vs. Vapor-Phase Deposition of Chloromethyldimethylethoxysilane (CMDMES)
Executive Summary
Chloromethyldimethylethoxysilane (CMDMES) is a specialized monofunctional silane used primarily to introduce a reactive chloromethyl handle onto silica surfaces for subsequent nucleophilic substitution or polymer grafting.
Unlike trifunctional silanes (e.g., APTES or OTS) that form disordered 3D networks in the presence of trace water, CMDMES possesses only one hydrolyzable ethoxy group. This structural limitation prevents vertical polymerization, theoretically simplifying deposition. However, experimental data confirms that vapor-phase deposition consistently yields superior monolayer density, lower roughness, and higher chemical fidelity compared to solution-phase methods.
While solution-phase deposition remains a viable, low-barrier entry point for bulk surface modification, vapor-phase deposition is the mandatory standard for microfluidics, biosensors, and semiconductor applications where sub-nanometer topography is critical.
Part 1: Mechanistic Foundation[1]
To control the deposition, one must understand the molecular behavior of CMDMES (CAS: 13508-53-7).
The Monofunctional Advantage
Most silanization literature warns against "vertical polymerization." CMDMES avoids this by design.
-
Head Group: Dimethylethoxysilane (
). -
Reactivity: Only one leaving group (
). -
Implication: Once a CMDMES molecule reacts with a surface hydroxyl (
) or another silane, it terminates that chain. It cannot support a 3D siloxane network.
The Dimerization Trap
Despite being monofunctional, solution-phase deposition often yields "islands" rather than monolayers. This is due to solution-phase dimerization . If water is present in the solvent, two CMDMES molecules will hydrolyze and condense with each other before reaching the surface, forming an unreactive dimer (
Visualization: Reaction Pathways
The following diagram illustrates the competition between the desired surface grafting and the parasitic dimerization.
Figure 1: Mechanistic pathways of CMDMES. Vapor phase favors the green path (Surface Grafting) by limiting the availability of water and free monomers for collision.
Part 2: Comparative Analysis
The following data summarizes the performance differences observed when depositing CMDMES on Piranha-cleaned Silicon (100) wafers.
Surface Topography & Uniformity
| Metric | Vapor-Phase Deposition | Solution-Phase (Toluene) |
| RMS Roughness (AFM) | 0.2 – 0.3 nm (Sub-monolayer smooth) | 0.8 – 1.5 nm (Aggregates present) |
| Film Thickness | ~0.6 nm (Theoretical monolayer) | 0.6 – 2.0 nm (Variable/Multilayer) |
| Defect Type | Rare pinholes | Physisorbed dimers/aggregates |
| Uniformity | >95% coverage over 4-inch wafer | Gradient effects observed |
Analysis: Vapor deposition relies on the diffusion of single molecules in a vacuum or carrier gas. This kinetic control allows CMDMES to find thermodynamically stable binding sites on the surface without colliding with other silanes. Solution phase, even with anhydrous solvents, suffers from local concentration hotspots that promote dimerization.
Hydrophobicity (Contact Angle)
-
Vapor Phase:
-
Solution Phase:
Analysis: The chloromethyl group is moderately hydrophobic. A higher, more consistent contact angle in vapor-phase samples indicates a denser packing of the chloromethyl tails facing away from the substrate. The lower angle in solution phase suggests disordered packing or exposed unreacted surface silanols.
Chemical Fidelity (Reactivity)
For CMDMES, the goal is to retain the
-
Vapor Phase: XPS analysis shows a stoichiometric ratio of Cl:Si close to 1:1.
-
Solution Phase: Often shows reduced Cl signals relative to Si, indicating that some chloromethyl groups may be buried within disordered aggregates or hydrolyzed (rare, but possible in harsh solvents).
Part 3: Experimental Protocols
Method A: Vapor-Phase Deposition (Recommended)
Best for: Biosensors, Microfluidics, Precision Optics.
Equipment: Vacuum desiccator or dedicated CVD oven (e.g., YES-1224P), vacuum pump, hotplate.
-
Substrate Cleaning:
-
Immerse silicon/glass in Piranha solution (
) for 15 min. (Caution: Exothermic/Corrosive). -
Rinse with DI water (18.2 MΩ) and dry under
stream. -
Optional:
Plasma clean (100W, 2 min) to maximize surface hydroxyl density.
-
-
Dehydration:
-
Bake substrates at 150°C for 30 min to remove physisorbed water.
-
-
Deposition:
-
Place substrates in a vacuum desiccator.
-
Place 100 µL of neat CMDMES in a small open glass vial next to the substrates.
-
Apply vacuum (< 10 mTorr) for 5 minutes to evacuate air.
-
Seal the chamber and place it in an oven at 60°C – 80°C .
-
Incubation Time: 30 – 60 minutes. (Vapor pressure of CMDMES drives the coating).
-
-
Annealing/Curing:
-
Vent chamber, remove substrates.
-
Bake at 110°C for 20 minutes to drive the condensation reaction (formation of covalent Si-O-Si bonds).
-
-
Wash:
-
Sonicate in Toluene (5 min) followed by Ethanol (5 min) to remove any physisorbed species.
-
Method B: Solution-Phase Deposition
Best for: Bulk powders, large surface area beads, low-cost rapid prototyping.
Reagents: Anhydrous Toluene (<50 ppm
-
Preparation:
-
Prepare a 1% - 2% (v/v) solution of CMDMES in anhydrous toluene inside a glovebox or under an inert gas blanket (
/Ar). -
Note: Do not add water. The surface adsorbed water on the substrate is sufficient for hydrolysis.
-
-
Incubation:
-
Immerse cleaned substrates (see Method A) into the solution.
-
Seal container to prevent atmospheric moisture ingress.
-
Incubate for 1 – 4 hours at Room Temperature.
-
-
Rinsing (Critical Step):
-
Remove substrates and immediately rinse with fresh Toluene.
-
Perform a 2-stage wash: Toluene
Ethanol DI Water. -
Why: Toluene removes unreacted silane; Ethanol removes dimers; Water removes salts.
-
-
Curing:
-
Bake at 110°C for 20 minutes.
-
Part 4: Decision Matrix
Use the following logic flow to determine the correct method for your specific application.
Figure 2: Decision matrix for selecting the optimal CMDMES deposition strategy.
References
-
Yadav, A. R., et al. (2014).[1][2] "Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces." Materials Science and Engineering: C. Link
-
Zhang, F., et al. (2006). "Chemical Vapor Deposition of Three Aminosilanes on Silicon Dioxide: Surface Characterization, Stability, Effects of Silane Concentration, and Cyanine Dye Adsorption." Langmuir. Link
-
Arkles, B. (2013). "Hydrophobicity, Hydrophilicity and Silanes."[3][4] Gelest, Inc. Technical Brochure. Link
-
Pasternack, R. M., et al. (2008). "Surface Modification of Poly(dimethylsiloxane) with a Perfluorinated Alkoxysilane for Selectivity toward Fluorous Tagged Peptides." Langmuir. Link
-
Dorvel, B. R., et al. (2010). "Vapor-Phase Deposition of Monofunctional Alkoxysilanes for Sub-Nanometer-Level Biointerfacing on Silicon Oxide Surfaces." ACS Applied Materials & Interfaces. Link
Sources
- 1. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Disposal & Handling of Chloromethyldimethylethoxysilane
[1]
Executive Summary
Chloromethyldimethylethoxysilane (CMDMES) presents a dual-hazard profile often underestimated in standard laboratory workflows. Unlike standard alkylsilanes, the chloromethyl moiety (
Critical Directive: Do not treat CMDMES as a generic organic solvent. Disposal requires strict segregation due to its flammability (Flash Point ~26°C) and its hydrolysis byproduct (Ethanol). This guide outlines the mandatory segregation, spill response, and quenching protocols to ensure compliance and safety.
Chemical Hazard Profile & Causality
To manage disposal effectively, one must understand the chemical behavior triggering the hazards.
| Property | Value/Description | Operational Implication |
| CAS Number | 13508-53-7 | Unique identifier for waste manifests.[1] |
| Flash Point | 26°C (79°F) | High Flammability. Classified as Ignitable Waste (D001). Vapors can travel to ignition sources.[2][3] |
| Hydrolysis | Rapid in presence of acid/base; Slow in neutral water. | Releases Ethanol and forms siloxanes. Do not seal waste containers immediately after adding moisture; pressure buildup will occur. |
| Specific Hazard | Chloromethyl group ( | Potential alkylating agent.[1] Permeates standard nitrile gloves. Use Silver Shield® or heavy-grade Viton®. |
| Density | ~0.94 g/mL | Floats on water. Spill cleanup requires hydrophobic absorbents. |
The Hydrolysis Mechanism
Understanding the degradation pathway is vital for neutralization. Upon contact with moisture, CMDMES hydrolyzes:
-
Result: Evolution of Ethanol (flammable) and formation of Chloromethyldimethylsilanol, which eventually condenses into siloxanes.
-
Safety Note: The chloromethyl group remains intact during simple hydrolysis. The waste residue remains toxic even after the silane reactivity is quenched.
Waste Classification & Segregation
Proper segregation prevents cross-reactivity in the central waste stream.
-
RCRA Code: D001 (Ignitable).
-
Segregation:
-
Isolate from: Oxidizers (Peroxides, Nitric Acid), Aqueous Bases (Caustics), and Pyrophorics.[1]
-
Compatible with: Non-halogenated organic solvents (Toluene, Hexane). Note: While it contains chlorine, it is often accepted in non-halogenated streams by incinerators depending on concentration, but strict adherence to "Halogenated Solvent" streams is safer if unsure.[1]
-
Decision Matrix: Disposal Workflow
The following logic gate determines the correct disposal path for your material.
Figure 1: Operational decision tree for CMDMES disposal. Note that "Empty" implies <3% residual volume per RCRA standards.
Primary Disposal (Intact Containers)
For expired or excess chemicals in original packaging:
-
Do Not Open: Never attempt to quench or neutralize a full bottle of silane in the laboratory. The exotherm and ethanol evolution create unnecessary risk.
-
Overpack: Place the original container inside a clear polyethylene bag to contain potential leaks or label corrosion.
-
Labeling:
-
Storage: Store in a flammable cabinet until pickup by EHS or licensed waste contractor.
Spill Response & Quenching Protocol
Scope: This protocol is for spill cleanup or cleaning empty containers . Prerequisite: Perform all operations in a functioning fume hood.
Equipment Checklist
-
PPE: Splash goggles, face shield, fire-retardant lab coat, Silver Shield/4H gloves (Nitrile provides insufficient protection against organochlorides).[1]
-
Absorbent: Vermiculite, dry sand, or hydrophobic spill pads.
-
Quenching Solution: 5% Aqueous Sodium Carbonate (
) or simple water if base is unavailable.
Step-by-Step Decontamination[1]
-
Isolate: Remove ignition sources immediately.
-
Absorb: Cover the liquid with vermiculite or sand.[7]
-
Collect: Scoop the absorbed material into a wide-mouth high-density polyethylene (HDPE) container.[1] Do not use glass if breakage is a risk.
-
Quench (The "Kill" Step):
-
Vent: Leave the container lid loose in the fume hood for 24 hours.
-
Why? Hydrolysis generates vapor pressure. Sealing a reacting container can cause a rupture.
-
-
Final Disposal: After 24 hours, seal the container tightly. Label as "Debris contaminated with Chloromethyldimethylethoxysilane (Hydrolyzed)." Classify as Flammable Solid/Liquid waste.
Hydrolysis Pathway Visualization[1]
Figure 2: Chemical pathway during quenching.[1] The evolution of ethanol necessitates flammability precautions even during neutralization.
References & Authority
The protocols above are synthesized from standard organosilane handling procedures and specific substance data.
-
Gelest, Inc. Safety Data Sheet: Chloromethyldimethylethoxysilane. (Accessed via Gelest Library). (Search code: SIC2286.0)[1]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 83569, (Chloromethyl)(ethoxy)dimethylsilane. [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]
-
ECHA (European Chemicals Agency). Registration Dossier - Chloromethyldimethylethoxysilane. [Link][1]
Disclaimer: This guide is intended for qualified scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) officer before modifying waste streams.
Sources
- 1. 13508-53-7|(Chloromethyl)(ethoxy)dimethylsilane|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. marinecoatings.brand.akzonobel.com [marinecoatings.brand.akzonobel.com]
- 4. gelest.com [gelest.com]
- 5. angenechemical.com [angenechemical.com]
- 6. Dichlorodimethylsilane | C2H6Cl2Si | CID 6398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. image.trusco-sterra2.com [image.trusco-sterra2.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
